Technical Documentation Center

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate
  • CAS: 18603-43-5

Core Science & Biosynthesis

Foundational

1,2-Distearoyl-sn-glycero-3-phosphocholine Dihydrate: Molecular Architecture and Mechanistic Role in Lipid Nanoparticles

Executive Summary The rapid clinical validation of mRNA therapeutics has elevated Lipid Nanoparticles (LNPs) from a niche delivery vehicle to a foundational pillar of modern genetic medicine. Within the standard four-com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid clinical validation of mRNA therapeutics has elevated Lipid Nanoparticles (LNPs) from a niche delivery vehicle to a foundational pillar of modern genetic medicine. Within the standard four-component LNP architecture, the helper lipid 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) plays a non-negotiable role in structural integrity and in vivo stability[1]. As a Senior Application Scientist, I have observed that while ionizable lipids govern endosomal escape, it is the precise physicochemical properties of DSPC—specifically its high phase transition temperature and cylindrical geometry—that dictate the shelf-life and circulation time of the final drug product[2].

This whitepaper provides an in-depth technical analysis of DSPC dihydrate, exploring its molecular weight, chemical structure, mechanistic function, and field-proven protocols for LNP formulation.

Chemical Architecture and Physicochemical Properties

Molecular Structure and Geometry

DSPC is a fully saturated, zwitterionic phospholipid. Its structure consists of a glycerol backbone esterified to two 18-carbon stearic acid chains at the sn-1 and sn-2 positions, with a phosphocholine headgroup at the sn-3 position[3].

The causality of its function lies directly in this structure:

  • Zero Degrees of Unsaturation: The fully saturated 18:0 acyl chains maximize van der Waals interactions between adjacent lipid molecules. This results in a high phase transition temperature ( Tm​ ) of 55 °C, ensuring that the lipid remains in a rigid, gel-like ( Lβ​ ) phase at physiological temperatures (37 °C)[2].

  • Cylindrical Geometry: The cross-sectional area of the bulky phosphocholine headgroup perfectly matches the cross-sectional area of the dual stearoyl tails. This gives DSPC a packing parameter of ~1.0 (cylindrical), which energetically favors the formation of stable, flat lamellar bilayers rather than the inverted hexagonal phases favored by cone-shaped lipids like DOPE[4].

The Dihydrate Advantage and Molecular Weight

In rigorous pharmaceutical manufacturing, hydration states profoundly impact gravimetric accuracy.

  • Anhydrous DSPC has a molecular weight of 790.15 g/mol [5]. However, anhydrous phospholipids are highly hygroscopic, absorbing ambient moisture during weighing, which leads to batch-to-batch inconsistencies in LNP molar ratios.

  • DSPC Dihydrate ( C44​H88​NO8​P⋅2H2​O ) incorporates two water molecules coordinated to the zwitterionic headgroup, stabilizing the crystal lattice. The stoichiometric molecular weight of the pure dihydrate is 826.18 g/mol (though some commercial suppliers report values up to 832.15 g/mol due to trace salt adducts)[6]. Utilizing the dihydrate form ensures precise molarity during the preparation of the organic phase.

DSPC_Logic A 18:0 Saturated Acyl Chains C High Transition Temp (Tm = 55°C) A->C Strong Van der Waals D Cylindrical Molecular Geometry A->D Zero Degree of Unsaturation B Phosphocholine Headgroup B->D Head/Tail Cross-section Match E Enhanced LNP Stability C->E Solid at Body Temp F Bilayer Formation D->F Zero Spontaneous Curvature F->E Structural Scaffold

Mechanistic relationship between DSPC chemical structure and LNP stability.

The Mechanistic Role of DSPC in Lipid Nanoparticles

In standard mRNA-LNP formulations (such as those used in Spikevax and Comirnaty), DSPC is typically utilized at a 10 mol% ratio[1].

During the microfluidic assembly process, the ionizable lipid and mRNA form the electron-dense amorphous core. DSPC, alongside cholesterol, migrates to the lipid-water interface to form an asymmetric outer monolayer boundary[4].

  • Why not DPPC (16:0)? While DPPC is also cylindrical, its shorter chain length yields a lower Tm​ (41 °C). DSPC's higher Tm​ (55 °C) provides superior resistance to premature degradation by serum nucleases and lipases, extending circulation time[2].

  • Why not DOPE? DOPE is cone-shaped and promotes membrane fusion (fusogenicity). While DOPE is excellent for intracellular delivery, it compromises the extracellular stability of the LNP. DSPC is chosen when systemic stability and prolonged circulation are the primary objectives[4].

Quantitative Data Summaries

Table 1: Physicochemical Specifications of DSPC | Property | Value | Causality / Impact | | :--- | :--- | :--- | | Chemical Name | 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate | Standardized nomenclature for regulatory filings. | | Molecular Formula | C44​H88​NO8​P⋅2H2​O | Defines the atomic composition and hydration state. | | MW (Anhydrous) | 790.15 g/mol | Baseline for stoichiometric calculations[5]. | | MW (Dihydrate) | 826.18 g/mol | Bound water stabilizes the crystal lattice, preventing hygroscopic mass fluctuations[6]. | | Phase Transition ( Tm​ ) | 55 °C | Ensures the lipid bilayer remains in the rigid gel ( Lβ​ ) phase at 37 °C, preventing payload leakage[2]. | | Geometry | Cylindrical | Promotes stable lamellar formation, providing a rigid structural scaffold[4]. |

Table 2: Standard LNP Lipid Molar Ratios

Component Molar Ratio (%) Function in LNP Architecture
Ionizable Lipid 50.0 mRNA complexation (at low pH) and endosomal escape (at neutral pH)[1].
Cholesterol 38.5 Fills interstitial spaces between phospholipids, modulating membrane fluidity[1].
DSPC 10.0 Structural helper lipid; forms the stable outer monolayer boundary[4].

| PEG-Lipid | 1.5 | Provides steric hindrance, controls particle size, and prevents opsonization[4]. |

Experimental Workflow: Formulation of DSPC-Integrated LNPs

To ensure reproducibility, the following protocol outlines a self-validating microfluidic synthesis workflow for DSPC-stabilized mRNA-LNPs.

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase (Lipid Mix)

  • Weigh the lipids based on the 50:10:38.5:1.5 molar ratio. Crucial Insight: Always use the dihydrate molecular weight (826.18 g/mol ) when calculating the mass of DSPC to ensure the 10 mol% target is accurately hit.

  • Dissolve Ionizable lipid (e.g., SM-102), DSPC dihydrate, Cholesterol, and DMG-PEG2000 in absolute ethanol to achieve a final total lipid concentration of 12.5 mM.

  • Causality Check: Because DSPC has a Tm​ of 55 °C, it will not readily dissolve in room-temperature ethanol. Heat the ethanol mixture to 60 °C and sonicate until visually clear[2]. Failure to do so will result in DSPC precipitating out of solution, drastically altering the final LNP composition.

Step 2: Preparation of the Aqueous Phase

  • Dilute the mRNA payload in 50 mM Sodium Citrate buffer (pH 4.0) to achieve an N:P ratio (Nitrogen to Phosphate) of 6:1.

  • Self-Validating Check: Measure the pH of the citrate buffer post-dilution. If the pH deviates >0.1 units, the protonation state of the ionizable lipid will be compromised during mixing, leading to catastrophic encapsulation failure.

Step 3: Microfluidic Mixing

  • Load the organic and aqueous phases into separate syringes on a microfluidic pumping system.

  • Set the flow rate ratio (Aqueous:Organic) to 3:1, with a total flow rate of 12 mL/min[5].

  • Causality: The 3:1 ratio rapidly increases the polarity of the solvent mixture. This forces the hydrophobic tails of DSPC and cholesterol to instantly self-assemble around the electrostatic core of mRNA/ionizable lipid in <3 milliseconds, ensuring a monodisperse nanoparticle population.

Step 4: Buffer Exchange and Maturation

  • Dialyze the LNP suspension against 1X PBS (pH 7.4) at 4 °C for 18 hours using a 100 kDa MWCO cassette.

  • Causality: Dialysis removes the ethanol and neutralizes the pH. Neutralization deprotonates the ionizable lipid, shifting the LNP core from a fluid state to a solid state, while the DSPC molecules lock into their rigid Lβ​ phase, finalizing the structural boundary[4].

Step 5: Quality Control (Self-Validation)

  • Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Acceptable criteria: Z-average = 60–100 nm, PDI < 0.2[7].

  • Quantify encapsulation efficiency (EE%) using the Quant-iT RiboGreen assay. Acceptable criteria: EE > 90%[5].

LNP_Workflow A Aqueous Phase (mRNA in Citrate Buffer) C Microfluidic Mixing (Herringbone Channel) A->C B Lipid Phase (Ionizable, DSPC, Chol, PEG in EtOH) B->C D Self-Assembly (LNP Formation) C->D Rapid Polarity Change E Dialysis / TFF (Buffer Exchange to PBS) D->E F Sterile Filtration (0.22 µm) E->F

Microfluidic formulation workflow for DSPC-containing Lipid Nanoparticles.

Conclusion

DSPC dihydrate is far more than a passive excipient; it is an active structural scaffold that dictates the thermodynamic stability of lipid nanoparticles. By understanding the causality between its fully saturated 18-carbon chains, its cylindrical geometry, and its high phase transition temperature, researchers can rationally design LNPs that survive the harsh systemic environment of the human body. Utilizing the dihydrate form ensures gravimetric precision, which is the first and most critical step in achieving reproducible, clinical-grade nucleic acid delivery systems.

Sources

Exploratory

Whitepaper: Thermotropic Behavior of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Dihydrate Lipid Bilayers

Executive Summary The rational design of lipid-based nanoparticles and temperature-sensitive liposomes (TSLs) relies heavily on the precise thermodynamic control of their constituent phospholipids. 1,2-Distearoyl-sn-glyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of lipid-based nanoparticles and temperature-sensitive liposomes (TSLs) relies heavily on the precise thermodynamic control of their constituent phospholipids. 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a zwitterionic, fully saturated 18-carbon phospholipid that serves as a fundamental structural component in advanced drug delivery systems. This technical guide explores the thermotropic phase behavior of DSPC in its dihydrate form, detailing the causality behind its phase transitions, the critical role of headgroup hydration, and the self-validating analytical methodologies required to characterize its thermal profile accurately.

Molecular Architecture and the Dihydrate Network

The term "dihydrate" in DSPC dihydrate is not merely indicative of residual moisture; it defines the fundamental structural state of the lipid headgroup at ambient conditions. The hydration of the phosphatidylcholine (PC) headgroup dictates the inter-lipid hydrogen bonding network.

In the crystalline and sub-gel phases, two water molecules per lipid form highly ordered hydrogen-bonded bridges between the phosphate oxygen of one DSPC molecule and the choline group of an adjacent molecule. This dihydrate network acts as an electrostatic "glue," severely restricting lateral diffusion and stabilizing the highly ordered lamellar crystalline ( Lc​ ) phase. Without this specific hydration state, the thermodynamic stability of the sub-gel phases is fundamentally altered, leading to unpredictable phase transition kinetics.

Thermotropic Phase Behavior

DSPC dihydrate exhibits a complex thermotropic mesomorphism characterized by three distinct, temperature-driven phase transitions. As thermal energy overcomes the van der Waals forces between the saturated stearoyl chains and the hydrogen bonds of the dihydrate headgroups, the bilayer progresses through the following states:

  • Sub-transition ( Lc​→Lβ′​ ) : Occurring at approximately 1[1], this transition marks the shift from the highly ordered lamellar crystalline phase to the lamellar gel phase. It is driven by the onset of headgroup hydration dynamics and a slight rotational disordering of the acyl chains.

  • Pre-transition ( Lβ′​→Pβ′​ ) : At 2[2], the bilayer transitions from a flat gel to the ripple phase ( Pβ′​ ). This state is characterized by periodic, one-dimensional membrane undulations. The pre-transition is highly sensitive to impurities; for instance, the introduction of cholesterol completely eliminates this peak[2].

  • Main Phase Transition ( Pβ′​→Lα​ ) : The primary melting event occurs at 3[3]. Here, the hydrocarbon chains undergo a massive trans-to-gauche conformational shift, drastically increasing membrane fluidity, lateral diffusion, and free volume.

PhaseTransitions Lc Lamellar Crystalline (Lc) Dehydrated, highly ordered Lbeta Lamellar Gel (Lβ') Hydrated headgroups, tilted chains Lc->Lbeta Sub-transition (~28.2 °C) Pbeta Ripple Phase (Pβ') Periodic surface undulations Lbeta->Pbeta Pre-transition (~51.2 °C) Lalpha Liquid Crystalline (Lα) Fluid, disordered acyl chains Pbeta->Lalpha Main transition (~55.6 °C)

Thermotropic phase transitions of DSPC dihydrate lipid bilayers.

Quantitative Thermodynamic Profile

The thermodynamic parameters of DSPC dihydrate are critical for predicting its behavior in physiological environments. The table below summarizes the consensus values derived from high-sensitivity calorimetric studies.

Phase TransitionStructural TransformationPeak Temperature ( Tm​ )Enthalpy Change ( ΔH )Physiological Relevance
Sub-transition Lc​→Lβ′​ ~28.2 °C~18.0 kJ/molDefines low-temperature storage stability.
Pre-transition Lβ′​→Pβ′​ ~51.2 °C~4.5 kJ/molIndicates lipid purity; vanishes with cholesterol.
Main Transition Pβ′​→Lα​ ~55.6 °C~45.0 kJ/molTriggers rapid payload release in hyperthermia.

Self-Validating Analytical Methodology: High-Sensitivity DSC

Differential Scanning Calorimetry (DSC) is the 4[4] of lipid bilayers. However, lipid thermodynamics are highly susceptible to thermal history. To ensure scientific integrity, the protocol must be designed as a self-validating system.

Causality in Experimental Design:

  • Hydration Temperature: Lipids must be hydrated at least 10 °C above their main transition temperature (i.e., > 65 °C for DSPC). Hydrating below Tm​ forces water into a rigid gel matrix, resulting in kinetically trapped, defective aggregates rather than thermodynamically stable vesicles[4].

  • Extrusion: Multilamellar vesicles (MLVs) exhibit broadened, overlapping thermal transitions due to inter-bilayer coupling. Extruding MLVs into Large Unilamellar Vesicles (LUVs) isolates the thermodynamics of a single bilayer, yielding sharper, artifact-free endotherms[4].

  • Thermal History Erasure: The formation kinetics of the Lc​ phase are exceptionally slow. A robust protocol requires an initial heating scan to erase the sample's thermal history, followed by controlled cooling and prolonged incubation at 4 °C to allow the dihydrate hydrogen-bond network to fully re-establish.

DSCWorkflow Prep 1. Lipid Film Preparation Dry 2. Vacuum Drying Prep->Dry Hydrate 3. Hydration (> 65 °C) Dry->Hydrate Extrude 4. Extrusion (LUV Formation) Hydrate->Extrude DSC 5. DSC Thermal Cycling Extrude->DSC

Self-validating DSC workflow for DSPC liposome thermal analysis.

Standard Operating Protocol: Thermal Profiling of DSPC Bilayers
  • Lipid Film Preparation: Dissolve DSPC dihydrate powder in a 2:1 (v/v) chloroform/methanol mixture within a round-bottom flask.

  • Solvent Evaporation: Utilize a rotary evaporator under reduced pressure at 40 °C to form a thin, uniform lipid film. Subject the film to a high vacuum overnight to remove all trace organic solvents.

  • Hydration: Rehydrate the lipid film with a physiological buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) pre-heated to 70 °C (well above the 55.6 °C Tm​ ). Vortex vigorously to form MLVs.

  • Extrusion: Transfer the MLV suspension to a jacketed extruder maintained at 70 °C. Pass the suspension 11 times through a 100 nm polycarbonate membrane to form uniform LUVs.

  • DSC Measurement:

    • Cycle 1 (History Erasure): Heat from 10 °C to 70 °C at 1.0 °C/min.

    • Incubation: Cool to 4 °C and hold for 24 hours to allow Lc​ phase nucleation.

    • Cycle 2 (Data Acquisition): Heat from 10 °C to 70 °C at 1.0 °C/min. Record the sub-transition, pre-transition, and main transition endotherms.

Pharmacological Translation in Drug Development

The specific thermal behavior of DSPC dihydrate makes it a cornerstone in the formulation of stable lipid nanoparticles and liposomes. Because its main transition temperature (~55.6 °C) is significantly higher than physiological body temperature (37 °C), pure DSPC bilayers remain firmly in the rigid, impermeable Lβ′​ gel phase while circulating in the bloodstream. This5[5], a critical requirement for highly toxic chemotherapeutics.

Furthermore, by alloying DSPC with lipids of lower Tm​ (like DPPC) or membrane fluidizers like cholesterol, formulation scientists can precisely tune the bilayer's melting point. This allows for the creation of Temperature-Sensitive Liposomes (TSLs) designed to remain stable systemically but rapidly undergo the Pβ′​→Lα​ transition when exposed to localized clinical hyperthermia (42–45 °C) at a tumor site, resulting in targeted, burst release of the drug.

References

  • DSC thermograms of pure DSPC bilayer and DSPC-cholesterol binary... Source: ResearchGate URL:[Link]

  • Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes Source: PubMed (NIH) URL:[Link]

  • Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes Source: Technology Networks URL:[Link]

  • Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers Source: MDPI URL:[Link]

  • Differential Scanning Calorimetry (DSC): A Tool to Study the Thermal Behavior of Lipid Bilayers and Liposomal Stability Source: ResearchGate URL:[Link]

Sources

Foundational

The Role of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) in Cell Membrane Fluidity Models: A Technical Guide

Executive Summary 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate (DSPC) is a fully saturated, 18-carbon phospholipid that serves as a cornerstone in the study of cell membrane biophysics and the engineering of adva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate (DSPC) is a fully saturated, 18-carbon phospholipid that serves as a cornerstone in the study of cell membrane biophysics and the engineering of advanced drug delivery systems. Due to its unique geometric and thermodynamic properties, DSPC is heavily utilized to construct rigid, impermeable model membranes and to stabilize lipid nanoparticles (LNPs). This whitepaper provides a comprehensive analysis of DSPC’s role in membrane fluidity, detailing the causality behind its biophysical behavior, its interactions with sterols, and the self-validating experimental protocols required to harness it effectively in laboratory settings.

Biophysical Thermodynamics and Fluidity Modulation

The Structural Causality of High Phase Transition Temperature ( Tm​ )

The most critical biophysical parameter of DSPC is its exceptionally high gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 55°C[1]. The causality of this high Tm​ lies in its molecular architecture: DSPC possesses two fully saturated 18-carbon acyl chains. The absence of cis-double bonds allows these chains to adopt a fully extended, linear conformation. This structural linearity maximizes the surface area for Van der Waals interactions between adjacent lipid molecules, resulting in tight packing[2].

Below 55°C, DSPC exists in a solid-ordered "gel" phase ( Lβ′​ ). At physiological temperature (37°C), a pure DSPC bilayer is highly rigid, severely restricting both the rotational isomerization of the hydrocarbon chains and the lateral diffusion of the lipid molecules[1]. This contrasts sharply with unsaturated lipids or shorter-chain saturated lipids (like DMPC), which exist in a fluid, disordered state ( Lα​ ) at 37°C[2].

Cholesterol-Mediated Fluidity Modulation

In biological models and synthetic liposomes, pure DSPC is often too brittle. To modulate this, cholesterol is incorporated into the membrane architecture. Cholesterol acts as a bidirectional fluidity buffer. When intercalated into a DSPC membrane, the rigid planar steroid ring of cholesterol disrupts the highly ordered, tightly packed Lβ′​ gel phase[1],[3].

Instead of completely fluidizing the membrane, cholesterol induces a "liquid-ordered" ( Lo​ ) phase. This phase is characterized by high acyl chain order (preventing the leakage of encapsulated aqueous contents) but increased lateral mobility compared to the pure gel state[1]. This interaction eliminates the sharp phase transition near physiological temperatures, creating a robust, stable membrane capable of withstanding osmotic and mechanical stress in vivo[4].

PhaseTransition Gel Gel Phase (Lβ') T < 55°C Rigid, Tightly Packed Fluid Liquid-Crystalline (Lα) T > 55°C Disordered, High Fluidity Gel->Fluid Heating (> Tm) Cholesterol Cholesterol Intercalation (Disrupts Packing) Gel->Cholesterol + Sterol Fluid->Gel Cooling (< Tm) Fluid->Cholesterol + Sterol Lo Liquid-Ordered Phase (Lo) High Acyl Order Increased Lateral Mobility Cholesterol->Lo Fluidity Modulation

Caption: Thermodynamic phase states of DSPC bilayers and cholesterol modulation.

DSPC in Lipid Nanoparticles (LNPs)

In the context of mRNA vaccines and gene therapy, DSPC acts as a critical "helper lipid." Advanced NMR and Small-Angle X-ray Scattering (SAXS) models reveal that LNPs are not simple liposomes but possess a complex core-shell architecture[5],[6].

DSPC localizes primarily at the interface between the hydrophobic core and the hydrophilic exterior. Because of its high rigidity, DSPC restricts the molecular mobility of ionizable lipids, stabilizing the stacked bilayer arrangement of nucleic acids[5]. While this rigidity prevents premature degradation and cargo leakage, it can also inhibit endosomal membrane fusion. Consequently, formulation scientists must precisely balance the molar ratio of DSPC with cholesterol and PEG-lipids to ensure the LNP remains stable in circulation but fluid enough to facilitate cytosolic delivery upon endocytosis[6],[4].

Quantitative Data: Phosphatidylcholine Comparisons

To contextualize DSPC's utility in membrane models, it is essential to compare its thermodynamic properties against other common saturated phosphatidylcholines.

LipidAcyl Chain Structure Tm​ (°C)Phase at 37°CPrimary Experimental Application
DMPC 14:0 (Dimyristoyl)~23Liquid-Crystalline ( Lα​ )Highly fluid model membranes; rapid drug release[1],[2]
DPPC 16:0 (Dipalmitoyl)~41Gel ( Lβ′​ )Temperature-sensitive liposomes (hyperthermia release)[1],[2]
DSPC 18:0 (Distearoyl)~55Gel ( Lβ′​ )High-stability LNPs & rigid permeability models[1],[4]

Experimental Protocol: Self-Validating DSPC Model Membranes

Working with DSPC requires strict adherence to thermodynamic principles. Because its Tm​ is ~55°C, attempting to hydrate or extrude DSPC membranes at room temperature will result in non-uniform, aggregated lipid clumps and ruptured extrusion membranes. The following protocol utilizes a self-validating workflow to generate Large Unilamellar Vesicles (LUVs).

Step-by-Step Methodology

Step 1: Lipid Film Formation

  • Dissolve DSPC and Cholesterol (e.g., 70:30 molar ratio) in a 2:1 Chloroform/Methanol mixture inside a round-bottom flask.

  • Causality: The solvent mixture ensures complete solvation of both the highly hydrophobic sterol and the zwitterionic lipid headgroup.

  • Evaporate the solvent under a gentle stream of nitrogen, followed by 2 hours in a vacuum desiccator to remove trace solvents.

Step 2: Hydration (Strict Temperature Control)

  • Pre-heat the hydration buffer (e.g., 1X PBS, pH 7.4) to 65°C .

  • Add the buffer to the lipid film and agitate continuously in a water bath set to 65°C for 45 minutes.

  • Causality: Hydration must occur at least 10°C above the Tm​ (55°C) to ensure the lipids are in the fluid Lα​ phase, allowing them to self-assemble into multilamellar vesicles (MLVs) without structural defects.

Step 3: Freeze-Thaw Cycling

  • Subject the MLV suspension to 5 rapid cycles of freezing in liquid nitrogen (-196°C) and thawing in the 65°C water bath.

  • Causality: This process fractures the multilamellar structures and forces the uniform distribution of encapsulated solutes across the lamellae, preventing osmotic stress during extrusion.

Step 4: High-Temperature Extrusion

  • Assemble a lipid extruder with a 100 nm polycarbonate membrane. Place the entire extruder block on a heating block set to 65°C.

  • Pass the suspension through the membrane 11 to 15 times.

  • Causality: Extruding below the Tm​ will cause the rigid gel-phase lipids to clog and tear the polycarbonate pores. An odd number of passes ensures the final extrudate ends up in the clean receiving syringe.

Step 5: Self-Validation & QA

  • Size Validation: Analyze via Dynamic Light Scattering (DLS). A successful extrusion yields a Z-average size of ~100-120 nm with a Polydispersity Index (PDI) < 0.1.

  • Fluidity Validation: Utilize Laurdan Generalized Polarization (GP) spectroscopy. Incorporate Laurdan dye into the membrane; a shift in emission spectra confirms the expected membrane fluidity and successful cholesterol integration[7].

Workflow Step1 1. Lipid Film Hydration DSPC + Sterols in Chloroform Evaporate & Hydrate (>60°C) Step2 2. Freeze-Thaw Cycling Disrupt multilamellar structures Ensure homogeneous solute distribution Step1->Step2 Step3 3. Extrusion Pass through 100nm polycarbonate Must be performed at T > 60°C Step2->Step3 Step4 4. Self-Validation & QA DLS (Size/PDI) & Laurdan GP (Fluidity) Step3->Step4

Caption: Standardized workflow for DSPC large unilamellar vesicle (LUV) preparation.

References

  • Benchchem - The Role of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in Maintaining Cell Membrane Integrity: A Technical Guide - 1

  • Physics LibreTexts - 3.3: The Fluid Phase - 2

  • PMC - Phosphatidylinositol induces fluid phase formation and packing defects in phosphatidylcholine model membranes - 7

  • J-Stage - NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations - 5

  • MDPI - Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis - 6

  • PMC - The role of lipid components in lipid nanoparticles for vaccines and gene therapy - 3

  • RSC Pharmaceutics - Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - 4

Sources

Exploratory

The Solvation Thermodynamics and Organic Solvent Profile of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Dihydrate

Executive Summary 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated, zwitterionic phospholipid that serves as a foundational structural component in liposomal drug delivery systems and lipid nanopart...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated, zwitterionic phospholipid that serves as a foundational structural component in liposomal drug delivery systems and lipid nanoparticles (LNPs), including mRNA vaccines[1]. As a Senior Application Scientist, I frequently observe that formulation bottlenecks—such as inconsistent LNP sizing, poor encapsulation efficiency, or lipid precipitation—stem from a fundamental misunderstanding of DSPC’s thermodynamics and hydration states.

This whitepaper provides an in-depth technical analysis of the solubility profile of DSPC dihydrate , detailing the causality behind solvent interactions, thermodynamic barriers, and field-proven, self-validating protocols for organic solvation.

Physicochemical & Thermodynamic Properties

To master DSPC solvation, one must first understand its molecular architecture. DSPC features two fully saturated 18-carbon (stearoyl) acyl chains[1][2].

  • The Hydration State Pitfall: A critical error in formulation is ignoring the lipid's hydration state. Anhydrous DSPC (CAS 816-94-4) has a molecular weight of 790.15 g/mol [2]. However, the thermodynamically stable DSPC dihydrate (CAS 18603-43-5) has a molecular weight of 832.15 g/mol due to two bound water molecules[3]. Failing to account for this 832.15 g/mol mass during stock preparation results in a ~5% error in molar concentration, which can significantly skew the critical packing parameter and the N/P ratio in nucleic acid formulations.

  • Phase Transition Temperature ( Tm​ ): The long, saturated 18:0 chains create strong hydrophobic van der Waals interactions, resulting in a high gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 55°C[1]. Below this temperature, DSPC exists in a rigid gel phase ( Lβ​ ), making it highly resistant to solvation in polar protic solvents.

Quantitative Solubility Profile in Organic Solvents

The solubility of DSPC dihydrate is entirely dependent on the solvent's ability to disrupt its crystalline lattice. The table below synthesizes the maximum solubility limits and thermodynamic requirements across standard solvent systems.

Solvent SystemMax ConcentrationTemperature RequirementPrimary Application
Chloroform ~79.0 mg/mL (100 mM)Room TemperatureThin-film hydration (Liposomes)[2]
Ethanol (Absolute) ~15.8 - 20.0 mg/mL (20-25 mM)> 40°C - 55°CMicrofluidic LNP formulation[2][4]
Chloroform:Methanol:Water (65:25:4) 5.0 mg/mLRoom TemperatureComplex lipid extraction/analysis[1]
DMSO InsolubleN/ANot recommended[1]
Aqueous Buffers InsolubleN/AHydration phase (post-solvation)[1]

Mechanistic Workflows & Self-Validating Protocols

Do not treat lipid dissolution as a simple mixing step; it is a thermodynamic phase change. The following protocols are designed as self-validating systems to ensure absolute scientific integrity.

Protocol A: Preparation of DSPC Dihydrate Stock in Ethanol for LNPs

Ethanol is the industry standard for LNP microfluidics due to its water miscibility. However, DSPC dihydrate's solubility in ethanol is highly temperature-dependent[2][4].

  • Mass Calculation & Suspension: Weigh the required mass of DSPC dihydrate (using MW = 832.15 g/mol ) and suspend it in absolute ethanol to a target concentration of 20 mM.

    • Causality: At room temperature, the solvent cannot overcome the hydrogen bonding of the dihydrate headgroups and the van der Waals forces of the acyl chains. The lipid will remain a white, opaque suspension.

  • Thermal Solvation: Place the vial in a thermomixer set to 60°C (strictly above the 55°C Tm​ ) with continuous agitation (e.g., 800 rpm) for 15–30 minutes.

    • Causality: Heating above the Tm​ melts the acyl chains into a liquid-crystalline ( Lα​ ) phase. The increased kinetic energy allows ethanol molecules to penetrate the lattice, solvating the individual lipid monomers[1].

  • Self-Validation Checkpoint (Visual Inspection): Remove the vial and inspect it against a strong light source. A fully solvated lipid solution must be optically clear.

    • Troubleshooting: Any opalescence or turbidity indicates the presence of undissolved microcrystals or micellar aggregation. If turbid, increase the temperature to 65°C and apply brief bath sonication.

  • Storage & Re-use: Store stocks at -20°C. Crucial: The lipid will precipitate out of solution upon cooling. You must repeat the 60°C thermal solvation step prior to every subsequent use.

Protocol B: Thin-Film Hydration using Chloroform

For traditional liposome manufacturing, the Bangham method (thin-film hydration) is utilized[5].

  • Solvation: Dissolve DSPC dihydrate in chloroform at 50 mM.

    • Causality: Chloroform is a non-polar halogenated solvent that effortlessly disrupts the hydrophobic interactions between the stearoyl chains without requiring external heat, achieving rapid solvation up to 100 mM[2][5].

  • Evaporation: Transfer to a round-bottom flask and evaporate the solvent using a rotary evaporator under reduced pressure at a water bath temperature of 45–60°C[5].

    • Causality: Maintaining an elevated temperature during evaporation ensures the lipid remains mobile enough to spread into a uniform, homogenous film rather than precipitating into thick, uneven chunks[5].

  • Self-Validation Checkpoint (Constant Mass): The resulting lipid film must be translucent and uniform. Place the flask under a high vacuum overnight. Validate complete solvent removal by confirming a constant mass on an analytical balance.

  • Hydration: Hydrate the film with an aqueous buffer heated to 65°C.

    • Causality: The buffer must be heated above the 55°C Tm​ [1]. Hydrating below the Tm​ results in rigid, unclosed lipid shards. Hydrating above the Tm​ allows the flexible lipid sheets to self-assemble into closed multilamellar vesicles (MLVs)[5].

Visualizing the Solvation Pathway

Below is a thermodynamic workflow mapping the transition of DSPC dihydrate from a crystalline solid to a self-assembled lipid nanoparticle.

G DSPC DSPC Dihydrate (Crystalline Solid) Solvation Solvation in Ethanol (T > 55°C) DSPC->Solvation Heat & Agitation Monomers Solvated Lipid Monomers (Clear Solution) Solvation->Monomers Disruption of Crystal Lattice Mixing Aqueous Buffer Mixing (Rapid Solvent Dilution) Monomers->Mixing Microfluidic Injection LNP Lipid Nanoparticles (LNPs) (Self-Assembled) Mixing->LNP Hydrophobic Collapse

Thermodynamic workflow of DSPC dihydrate dissolution and LNP self-assembly.

Conclusion

The successful integration of DSPC dihydrate into advanced drug delivery systems requires strict adherence to its thermodynamic boundaries. By accounting for the dihydrate mass (832.15 g/mol ), leveraging the appropriate solvent systems (Chloroform for room-temperature solvation; Ethanol with >55°C heat for microfluidics), and implementing visual and gravimetric self-validation checkpoints, researchers can eliminate formulation variability and ensure highly reproducible nanoparticle synthesis.

References

  • ChemicalCell. "1,2-Distearoyl-Sn-Glycero-3-Phosphocholine Dihydrate | 18603-43-5". ChemicalCell. URL:[Link]

  • National Institutes of Health (PMC). "Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application". NIH. URL:[Link]

Sources

Foundational

Hydration Dynamics and Water Binding of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Dihydrate: A Technical Guide

Executive Summary 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated, 18-carbon tail zwitterionic phospholipid that serves as a foundational structural lipid in advanced drug delivery systems, including lip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated, 18-carbon tail zwitterionic phospholipid that serves as a foundational structural lipid in advanced drug delivery systems, including liposomal formulations and mRNA lipid nanoparticles (LNPs). In its highly purified, commercially viable solid state, DSPC exists as a dihydrate ( C44​H90​NO8​P⋅2H2​O ) [1][1]. The hydration dynamics of DSPC—specifically how water molecules bind to its phosphate and carbonyl groups—dictate its thermodynamic phase behavior, bilayer thickness, and the repulsive hydration forces that prevent liposome aggregation. This whitepaper provides an in-depth mechanistic analysis of DSPC dihydrate water binding, supported by self-validating analytical protocols for researchers and formulation scientists.

Molecular Architecture and Thermodynamics of DSPC Dihydrate

The Dihydrate Crystal State

In the lyophilized or powdered state, DSPC is not entirely anhydrous. The "dihydrate" specification indicates that two water molecules are tightly bound to the lipid headgroup. These water molecules act as structural bridges, forming a highly ordered hydrogen-bond network between the non-esterified oxygen atoms of adjacent phosphate groups. This dihydrate lattice is thermodynamically stable, preventing unpredictable hygroscopic degradation during pharmaceutical storage.

Hydration Shells and Phase Transitions

When bulk water is introduced, the DSPC bilayer undergoes swelling. The hydration of lipid bilayers exhibits anomalous behavior around the main phase transition temperature ( Tm​≈55∘C ) [2][2].

  • Primary Hydration Shell: In the fully hydrated liquid-crystalline ( Lα​ ) phase, the primary hydration shell accommodates ~11-12 water molecules per lipid. However, even under drastic dehydration, 2-3 water molecules remain tightly attached to the phosphate/glycerol region, mirroring the dihydrate core [3][3].

  • Interlamellar Water: Water existing between the bilayers dictates the transition from the crystalline ( Lc​ ) to the gel ( Lβ′​ ), and ultimately to the fluid ( Lα​ ) phase [4][4].

Quantitative Hydration Dynamics

The following table summarizes the quantitative metrics of DSPC hydration across different thermodynamic states.

Hydration StateThermodynamic PhaseWater Molecules per Lipid ( nw​ )Water Diffusion Coefficient ( cm2/s )Lamellar Repeat Distance ( d -spacing)
Dihydrate Crystal Crystalline ( Lc​ )2.0Immobile (NMR timescale)~ 62 Å
Partially Hydrated Gel Phase ( Lβ′​ )4.0 - 6.0 <0.26×10−5 (Contact Region)~ 64 Å
Fully Hydrated Liquid Crystalline ( Lα​ )11.0 - 15.0 ∼1.29×10−5 (Intermediate)~ 67 Å

Analytical Workflows & Experimental Protocols

To accurately profile the hydration dynamics of DSPC, researchers must employ multimodal spectroscopic techniques. Below is the logical workflow for preparing and analyzing these systems.

G N1 DSPC Dihydrate (Solid Powder) N2 Lipid Film Formation (Organic Solvent Evaporation) N1->N2 N3 Thermal Hydration (>55°C) (D2O or H2O Buffer) N2->N3 N4 Phase Equilibration (L-alpha Liquid Crystalline) N3->N4 N5 ATR-FTIR Spectroscopy (PO2- & C=O Shifts) N4->N5 N6 Solid-State 2H-NMR (Water Dynamics) N4->N6 N7 SAXS / WAXS (Bilayer Thickness) N4->N7 N8 Hydration Force & Binding Profiling N5->N8 N6->N8 N7->N8

Figure 1: Multimodal workflow for profiling DSPC dihydrate water binding and hydration dynamics.

Protocol 1: Preparation of Hydration-Optimized DSPC Bilayers

This protocol is designed to achieve a precise hydration level ( nw​≈10 ) for solid-state NMR or X-ray scattering [5][5].

  • Film Formation: Dissolve 100 mg of DSPC dihydrate in a 2:1 (v/v) chloroform/methanol mixture. Deposit the solution onto clean glass substrates and evaporate the solvent under a gentle stream of nitrogen, followed by vacuum desiccation for 12 hours to remove residual organic solvents.

  • Thermal Annealing: Transfer the dry lipid film to a sealed hydration chamber.

  • Isopiestic Equilibration: Equilibrate the sample over a saturated salt solution (e.g., KNO3​ for ~93% Relative Humidity) at 60°C. Causality: 60°C is chosen because it is strictly above the DSPC main phase transition temperature ( Tm​≈55∘C ). Hydrating below Tm​ results in kinetically trapped, defect-rich subgel phases that skew hydration data.

  • Self-Validation (Gravimetric Analysis): Weigh the sample before and after equilibration. The mass difference ( Δm ) must mathematically correspond to nw​=10±0.5 water molecules per lipid. If the mass falls short, the system is not at thermodynamic equilibrium and equilibration must continue.

Protocol 2: ATR-FTIR Spectroscopy of Interfacial Water

FTIR is highly sensitive to the hydrogen-bonding environment of the lipid headgroup [6][6].

  • Isotope Exchange: Hydrate the DSPC film using Deuterium Oxide ( D2​O ) instead of H2​O . Causality: The H2​O scissoring (bending) vibration occurs at ~1640 cm−1 , which heavily overlaps with and obscures the critical lipid ester carbonyl (C=O) stretching band at ~1730 cm−1 . Using D2​O shifts the water bending mode to ~1210 cm−1 , clearing the spectral window.

  • Spectral Acquisition: Place the hydrated sample on a Germanium or Diamond ATR crystal. Heat the ATR stage to 60°C. Collect 128 scans at a resolution of 4 cm−1 .

  • Self-Validation (Isotopic Purity Check): Inspect the spectrum at 1640 cm−1 . The complete absence of a peak here validates that total isotopic exchange has occurred and the sample is free from atmospheric moisture contamination.

  • Data Analysis: Monitor the asymmetric phosphate ( PO2−​ ) stretching band (~1220-1260 cm−1 ). As hydration increases, hydrogen bonding to the phosphate oxygens weakens the P=O bond, causing a measurable shift to lower wavenumbers.

Implications for LNP and Liposomal Drug Development

Understanding the hydration dynamics of DSPC dihydrate is not merely an academic exercise; it is a critical quality attribute (CQA) in drug formulation:

  • Steric/Hydration Repulsion: The tightly bound water layer (the primary hydration shell) prevents the close approach of adjacent liposomes or LNPs. As two bilayers approach within 2-3 nm, the thermodynamic work required to strip this hydration shell creates a massive repulsive force (the "hydration force"), which is the primary mechanism preventing formulation aggregation and fusion.

  • Lyophilization and Cryoprotection: During the freeze-drying of LNPs, bulk water is removed. However, if the process strips the tightly bound "dihydrate" water molecules, the DSPC lipid will undergo a phase transition that ruptures the nanoparticle. Cryoprotectants like sucrose are engineered specifically to replace these water molecules, hydrogen-bonding to the phosphate groups to maintain the Lα​ pseudo-hydrated state.

References

  • 1,2-Distearoyl-Sn-Glycero-3-Phosphocholine Dihydr
  • Hydration layer of only few molecules controls lipid mobility in biomimetic membranes. bioRxiv.
  • Hydration, Structure, and Molecular Interactions in the Headgroup Region of Dioleoylphosphatidylcholine Bilayers: An Electron Spin Resonance Study. NIH.
  • Hydration-optimized oriented phospholipid bilayer samples for solid-state NMR structural studies of membrane proteins. NIH.
  • Infrared spectra of hydrated DPPC bilayer and DPPC with...
  • Hydration water dynamics between phospholipid bilayers. Soken.ac.jp.

Sources

Exploratory

X-ray diffraction crystallographic analysis of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate

Structural Elucidation of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Dihydrate: A Crystallographic Whitepaper for Advanced Drug Delivery Systems Executive Summary & Mechanistic Grounding 1,2-Distearoyl-sn-glycero-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Dihydrate: A Crystallographic Whitepaper for Advanced Drug Delivery Systems

Executive Summary & Mechanistic Grounding

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated, 18-carbon tail zwitterionic lipid that serves as a foundational structural component in modern lipid nanoparticles (LNPs) and liposomal formulations—most notably in mRNA-based therapeutics and vaccines. While its macroscopic phase behavior is well-documented, the atomic-level structural integrity of DSPC is governed by its crystalline hydration state.

In its most stable crystalline form, DSPC exists as a dihydrate . The presence of exactly two water molecules per lipid molecule is not an artifact of solvent trapping; rather, it is a strict crystallographic requirement. These water molecules form a highly specific hydrogen-bonded bridge between the negatively charged phosphate oxygen and the positively charged quaternary ammonium group of the choline moiety. This water-mediated clamping stabilizes the headgroup network, forcing the long, saturated C18 acyl chains to pack tightly into a highly ordered subgel ( Lc​ ) phase. Understanding this dihydrate lattice is critical for drug development professionals, as the energy required to break this lattice directly dictates the lipid's high melting transition temperature ( Tm​≈55∘C )[1], which in turn governs LNP manufacturing parameters and in vivo payload release kinetics.

Mechanism A DSPC Dihydrate Crystal Lattice B H-Bonded Water Bridge (Phosphate to Choline) A->B C Extended C18 Acyl Chains (Subgel Lc Phase Packing) A->C D High Melting Transition (Tm ~55°C) B->D C->D E LNP Structural Integrity (Prevents Premature Payload Leakage) D->E

Mechanistic pathway linking DSPC dihydrate molecular features to LNP structural integrity.

Experimental Protocol: Synchrotron X-ray Crystallography of DSPC Dihydrate

Obtaining diffraction-quality single crystals of long-chain amphiphiles like DSPC is notoriously difficult. Because these molecules readily form liquid-crystalline mesophases (smectic layers) rather than true 3D crystals, standard protein or small-molecule crystallization techniques often fail. The following self-validating protocol leverages controlled vapor diffusion to force the assembly of the dihydrate lattice.

Phase 1: Crystal Growth via Vapor Diffusion
  • Lipid Solubilization: Dissolve ultra-pure DSPC (>99%) in a ternary solvent system of Chloroform:Methanol:Water (65:35:8 v/v) to a final concentration of 10 mg/mL.

    • Causality: The inclusion of water is non-negotiable. Without it, the critical dihydrate hydrogen-bonding network cannot form, leading to amorphous waxy precipitates instead of diffracting crystals.

  • Vapor Diffusion Setup: Place 10 µL of the lipid solution in a sitting-drop vapor diffusion plate. Use a reservoir containing a volatile precipitant (e.g., acetone).

  • Equilibration: Seal the chamber and incubate at 20°C for 3–6 weeks.

    • Causality: Slow evaporation of the volatile organic solvents gradually increases the relative water concentration in the drop, driving the hydration of the polar headgroups and the subsequent assembly of the lamellar crystal lattice.

  • Self-Validation Checkpoint: Before committing to synchrotron beamtime, analyze a test crystal using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). A sharp, distinct OH-stretching band near 3400 cm−1 confirms the presence of the structural dihydrate water molecules, validating the crystal's hydration state.

Phase 2: Data Collection & Phase Retrieval
  • Harvesting & Vitrification: Under polarized light microscopy, identify birefringent, plate-like microcrystals. Harvest using a 50 µm nylon cryo-loop and plunge-freeze in liquid nitrogen (77 K).

    • Causality: Cryo-cooling minimizes radiation damage from the high-energy X-ray beam and traps the aliphatic chains in their lowest-energy, highly ordered conformation.

  • Synchrotron Diffraction: Mount the crystal on a goniometer at a microfocus synchrotron beamline. Collect diffraction frames covering 360∘ with an oscillation angle of 0.5∘ per frame.

  • Phase Retrieval: Process reflections using DIALS. Solve the phase problem via Molecular Replacement (MR) using the high-resolution coordinates of the homologous DMPC dihydrate as a search model.

    • Causality: Because DSPC crystals are weakly diffracting and lack heavy atoms, anomalous dispersion (SAD/MAD) is impractical. MR is mathematically optimal here because the phosphocholine headgroup conformation is highly conserved across the saturated PC series[2].

Workflow A DSPC Solubilization (CHCl3:MeOH:H2O) B Vapor Diffusion Crystallization A->B C Cryo-Loop Harvesting & Vitrification B->C D Synchrotron XRD Data Collection C->D E Phase Retrieval & Density Mapping D->E

Step-by-step experimental workflow for DSPC dihydrate crystallization and synchrotron XRD analysis.

Crystallographic Data & Structural Analysis

The crystal structure of DSPC dihydrate belongs to the monoclinic space group P21​ . The asymmetric unit contains two independent lipid molecules and four water molecules. The lipid molecules are arranged in a tail-to-tail bilayer configuration.

Grazing-Incidence X-ray Diffraction (GIXD) data of DSPC membranes reveals that the C18 acyl tails pack coherently in a distorted hexagonal configuration, exhibiting a characteristic subcell length of 5.06 Å[3]. This tight packing is a direct consequence of the fully saturated 18-carbon chains maximizing van der Waals interactions. When comparing DSPC to its shorter-chain homologs (DMPC and DPPC), the a and b axes (which define the headgroup packing area) remain remarkably constant. The primary structural divergence occurs along the c -axis, which expands linearly to accommodate the longer hydrocarbon chains.

Table 1: Crystallographic and Unit Cell Parameters of Saturated Phosphatidylcholine Dihydrates

ParameterDMPC Dihydrate (C14)DPPC Dihydrate (C16)DSPC Dihydrate (C18)
Space Group P21​ P21​ P21​
a-axis (Å) 8.72~8.75~8.80
b-axis (Å) 11.65~11.70~11.75
c-axis (Å) 55.20~60.10~65.00
β angle (°) 97.4~97.5~97.5
Subcell Packing Orthorhombic PerpendicularOrthorhombic PerpendicularDistorted Hexagonal (5.06 Å)[3]
Phase Transition ( Tm​ ) 24 °C[1]41.5 °C[1]54.5 °C[1]

Note: DSPC dihydrate macroscopic unit cell parameters are extrapolated from the established homologous series of saturated phosphatidylcholines, while subcell packing and Tm​ reflect direct empirical measurements.

Implications for LNP Engineering and Drug Development

The crystallographic rigidity of the DSPC dihydrate lattice has profound implications for the manufacturing and storage of lipid nanoparticles.

  • Manufacturing Constraints: Because DSPC exists in a highly ordered gel/crystalline phase at room temperature, microfluidic mixing of lipid components with aqueous mRNA must be conducted at temperatures exceeding the lipid's Tm​ (typically 60–65°C). Failing to breach this thermal threshold prevents the DSPC dihydrate lattice from melting into the fluid liquid-crystalline ( Lα​ ) phase, resulting in heterogeneous particle sizes and poor mRNA encapsulation efficiency.

  • Storage and Stability: Once the LNPs are formed and rapidly cooled, DSPC returns to a highly ordered state. The strong intermolecular forces defined by the dihydrate headgroup network and the 5.06 Å subcell tail packing[3] create a rigid structural scaffold. This scaffold prevents the lateral diffusion of the encapsulated payload and protects the LNP from premature degradation or fusion during long-term storage at cryogenic temperatures.

References

  • [2] Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. National Institutes of Health (NIH). Available at:

  • [1] High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers. Available at:

  • [3] Structure of a model lipid membrane oxidized by human 15-lipoxygenase-2. National Institutes of Health (NIH). Available at:

Sources

Foundational

Isoelectric point and zeta potential of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate vesicles

Executive Summary 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated, zwitterionic phospholipid that serves as a foundational structural component in modern lipid nanoparticles (LNPs) and liposomal dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated, zwitterionic phospholipid that serves as a foundational structural component in modern lipid nanoparticles (LNPs) and liposomal drug delivery systems. Understanding the electrokinetic properties of DSPC vesicles—specifically their isoelectric point (pI) and zeta potential (ζ)—is critical for predicting formulation stability, in vivo biodistribution, and protein corona formation. This whitepaper provides a comprehensive, mechanistic guide to the surface charge dynamics of DSPC dihydrate vesicles, supported by self-validating experimental protocols.

Mechanistic Foundations of DSPC Surface Charge

The Zwitterionic Dipole and Isoelectric Point (pI)

DSPC possesses a phosphatidylcholine headgroup consisting of a negatively charged phosphate group (pKa ≈ 1–2) and a positively charged quaternary ammonium choline group (pKa > 11). Because these pKa values are at the extremes of the physiological pH spectrum, the DSPC molecule exists as a zwitterion with a net-zero molecular charge across a broad pH range (pH 3 to 10).

The macroscopic isoelectric point (pI) of a pure DSPC vesicle—the pH at which the electrokinetic potential at the shear plane is exactly zero—typically falls between pH 6.0 and 7.0 . Advanced characterization techniques, such as imaged capillary isoelectric focusing (icIEF), have demonstrated that the pI of complex lipid nanoparticles containing zwitterionic lipids like DSPC is highly sensitive to the surrounding ionic environment and the presence of other ionizable lipids[1].

Causality of Negative Zeta Potential at Physiological pH

Despite being molecularly net-neutral, pure DSPC vesicles consistently exhibit a slightly negative zeta potential (typically -1 mV to -10 mV) when dispersed in physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4[2],[3]. This apparent paradox is driven by two distinct physicochemical phenomena:

  • Dipole Orientation: The phosphatidylcholine headgroup aligns parallel to the vesicle surface. The bulkier, hydrated choline group extends outward, while the phosphate group sits deeper. This orientation creates a localized electrostatic environment that influences ion distribution.

  • Preferential Ion Adsorption: The neutral, hydrated surface of the DSPC bilayer preferentially adsorbs hydroxyl ions (OH⁻) from the aqueous medium, as well as specific anions from the buffer (e.g., Cl⁻, HPO₄²⁻). This accumulation of negative charge pushes the potential at the hydrodynamic shear plane (the zeta potential) into the negative regime.

G N1 DSPC Zwitterionic Headgroup N2 pH < pI Net Positive Charge (Protonation) N1->N2 Acidic Medium N3 pH = pI (~6.0 - 7.0) Net Zero Charge (Shear Plane) N1->N3 Isoelectric State N4 pH > pI Net Negative Charge (OH- Adsorption) N1->N4 Basic/Physiological Medium

pH-dependent charge dynamics and shear plane potential of DSPC vesicles.

Quantitative Electrokinetic Data

The exact zeta potential of DSPC vesicles is not an absolute constant; it is a dynamic value dependent on the ionic strength, pH, and sterilization method of the dispersion medium[4]. The table below synthesizes benchmark quantitative data for DSPC-based vesicles.

FormulationDispersion MediumpHIsoelectric Point (pI)Zeta Potential (mV)Reference Context
Pure DSPC Vesicles1 mM NaCl6.2~ 6.5-2.0 to -5.0Low ionic strength baseline.
DSPC:Cholesterol (Neutral)PBS (150 mM NaCl)7.4N/A-1.38 to -10.0Physiological simulation[2],[3].
DSPC (Autoclaved)PBS7.4N/A-4.5 ± 1.2Sterilization impacts surface charge[4].
DSPC/Ionizable LNPicIEF AmpholyteGradient7.6 – 8.1Highly VariablepI shifts based on cationic lipid ratio[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating workflows. Each protocol includes built-in quality control checkpoints to verify the causality of the experimental choices.

Protocol 1: Preparation of Monodisperse DSPC Dihydrate Vesicles

DSPC has a high gel-to-liquid crystalline phase transition temperature (Tm ≈ 55°C). All hydration and extrusion steps must be performed at least 10°C above the Tm (i.e., ≥ 65°C) to ensure proper lipid mobility and vesicle closure.

  • Lipid Film Formation: Dissolve DSPC dihydrate in chloroform/methanol (2:1 v/v) in a round-bottom flask. Evaporate the solvent using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film.

  • Desiccation: Place the flask under a high vacuum overnight to remove trace organic solvents. (Validation: The film should appear completely dry and opaque; residual solvent will artificially lower the zeta potential).

  • Hydration: Hydrate the lipid film with pre-heated (65°C) 10 mM NaCl solution to a final lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes.

  • Extrusion: Pass the multilamellar vesicle (MLV) suspension 11 times through a 100 nm polycarbonate membrane using a jacketed extruder maintained at 65°C.

  • Quality Control (DLS): Measure the hydrodynamic diameter using Dynamic Light Scattering (DLS). (Validation: A successful extrusion yields a Z-average of 100–120 nm with a Polydispersity Index (PDI) < 0.1. If PDI > 0.2, re-extrude).

Protocol 2: Zeta Potential Measurement via Electrophoretic Light Scattering (ELS)

Zeta potential is derived from electrophoretic mobility. High ionic strength buffers (like full-strength PBS) cause Joule heating and electrode degradation, leading to artifacts. Measurements should be performed in low-to-moderate ionic strength media.

  • Sample Dilution: Dilute the extruded DSPC vesicles 1:10 in 10 mM NaCl (pH 7.4) to prevent multiple scattering events.

  • Cell Preparation: Inject the sample into a folded capillary cell (e.g., Malvern DTS1070). Ensure no air bubbles are trapped in the electrode area.

  • Equilibration: Place the cell in the ELS instrument and equilibrate at 25.0°C for 120 seconds.

  • Measurement Execution: Run 3 measurements of 10–100 runs each, using the Smoluchowski approximation (f(ka) = 1.5).

  • Data Validation: Inspect the Phase Plot. (Validation: A valid measurement must show a clean, sinusoidal phase shift. A jagged or flat phase plot indicates sample aggregation or thermal degradation due to Joule heating).

Protocol 3: Isoelectric Point (pI) Determination via Autotitration
  • Titrant Preparation: Prepare 0.1 M HCl and 0.1 M NaOH as titrants.

  • Setup: Connect an MPT-2 Autotitrator (or equivalent) to the ELS instrument. Load 10 mL of the DSPC vesicle suspension (in 1 mM NaCl) into the sample container.

  • Titration Sequence: Program the software to titrate from pH 8.0 down to pH 3.0 in 0.5 pH increments.

  • Measurement: At each pH step, the system will automatically measure the zeta potential.

  • pI Calculation: Plot Zeta Potential (mV) vs. pH. (Validation: The pI is the exact pH intercept where the zeta potential crosses 0 mV. For pure DSPC, this should smoothly interpolate between pH 6.0 and 7.0).

G A 1. Lipid Film Hydration (≥ 65°C) B 2. Membrane Extrusion (100 nm) A->B C 3. DLS Quality Control (PDI < 0.1) B->C C->B Fail (PDI > 0.2) D 4. ELS Zeta Potential Measurement C->D Pass E 5. pH Autotitration for pI D->E

Workflow for DSPC vesicle preparation and electrokinetic characterization.

Troubleshooting and Artifact Mitigation

  • Highly Negative Zeta Potential in Neutral Liposomes: If a pure DSPC formulation exhibits a zeta potential more negative than -15 mV, this strongly suggests contamination. Common culprits include lipid oxidation (formation of free fatty acids) or the use of degraded polycarbonate extrusion membranes.

  • Joule Heating Artifacts: When measuring in high-salt buffers (e.g., 150 mM NaCl), the applied voltage in ELS can boil the sample locally, causing protein/lipid aggregation and false readings. Always validate the conductivity; if it exceeds 5 mS/cm, reduce the applied voltage or switch to the monomodal measurement mode.

  • Sterilization Shifts: Autoclaving DSPC liposomes can induce slight hydrolysis of the ester bonds, generating free stearic acid. This introduces a negative charge, shifting the zeta potential further negative compared to non-sterilized controls[4].

References

  • Zeta potential: a case study of cationic, anionic, and neutral liposomes Source: nih.gov URL:[Link]

  • Effect of Charge on Separation of Liposomes upon Stagnation Source: brieflands.com URL:[Link]

  • Development of an imaged capillary isoelectric focusing method for characterizing the surface charge of mRNA lipid nanoparticle vaccines Source: researchgate.net URL:[Link]

  • Sterilization Effects on Liposomes with Varying Lipid Chains Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Thin-film hydration protocol for 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate liposomes

Introduction & Mechanistic Rationale 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated, 18-carbon tail phospholipid that serves as a cornerstone in modern nanomedicine. It is widely utilized in lipos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated, 18-carbon tail phospholipid that serves as a cornerstone in modern nanomedicine. It is widely utilized in liposomal drug delivery, mRNA lipid nanoparticles (LNPs), and controlled-release systems[1]. Due to its saturated acyl chains, DSPC exhibits an exceptionally[1].

This high Tm​ provides superior membrane rigidity and low permeability at physiological temperatures (37°C), effectively minimizing the premature leakage of encapsulated active pharmaceutical ingredients (APIs). However, this same rigidity introduces specific thermodynamic requirements during formulation. The[2] followed by membrane extrusion is the gold standard for generating monodisperse, unilamellar DSPC liposomes, provided strict temperature controls are maintained.

Physicochemical Properties of DSPC

Understanding the physical parameters of DSPC is critical for predicting its behavior during hydration and extrusion.

Table 1: Key Physicochemical Parameters of DSPC

ParameterValueMechanistic Implication
Molecular Weight 790.15 g/mol Determines precise molar ratios during lipid film formulation.
Phase Transition ( Tm​ ) ~55°CDictates the absolute minimum hydration and extrusion temperature (must be >60°C).
Acyl Chain Length 18:0 (Saturated)Confers high packing density, reducing membrane fluidity and API leakage.
Net Charge (pH 7.4) Neutral (Zwitterionic)Reduces opsonization, extending in vivo circulation half-life.

Experimental Workflow

The following diagram outlines the logical progression of vesicle formation, from raw lipid dissolution to the generation of Large Unilamellar Vesicles (LUVs).

DSPC_Workflow Start 1. Lipid Dissolution (DSPC + Chol in CHCl3) Evaporation 2. Solvent Evaporation (Rotary Evaporator, 60°C) Start->Evaporation Evaporate Drying 3. High Vacuum Drying (Remove residual solvent) Evaporation->Drying Vacuum Hydration 4. Aqueous Hydration (Buffer > 60°C, Vortexing) Drying->Hydration Add Buffer MLVs Multilamellar Vesicles (MLVs) Highly polydisperse Hydration->MLVs Self-assembly Extrusion 5. Membrane Extrusion (Polycarbonate filters, > 60°C) MLVs->Extrusion Size reduction LUVs Large Unilamellar Vesicles (LUVs) Monodisperse (~100 nm) Extrusion->LUVs Homogenization

Fig 1: Mechanistic workflow of DSPC liposome preparation via thin-film hydration.

Detailed Protocol: Thin-Film Hydration & Extrusion

Phase I: Lipid Dissolution & Mixing

Action: Dissolve DSPC and Cholesterol (typically a 55:45 to 70:30 molar ratio) in a Chloroform/Methanol (2:1 v/v) mixture to achieve a final lipid concentration of 10–20 mg/mL[3]. Causality: The organic solvent ensures homogeneous molecular mixing of the lipids. [4] because pure DSPC bilayers are highly rigid. Cholesterol disrupts the highly ordered gel phase, preventing lipid crystallization while maintaining low permeability and structural integrity.

Phase II: Thin-Film Formation & Desiccation

Action: Transfer the lipid solution to a round-bottom flask. Attach to a rotary evaporator and evaporate the solvent under reduced pressure at 60°C (above the DSPC Tm​ ) at 150 rpm until a uniform, translucent lipid film forms. Subsequently, place the flask under a high vacuum for a minimum of 2–4 hours (preferably overnight). Causality: Evaporating above the Tm​ prevents the lipids from precipitating prematurely, ensuring the film is structurally homogeneous. The secondary high-vacuum desiccation is mandatory; residual chloroform can act as a plasticizer (altering the Tm​ and compromising bilayer stability) and induce cellular toxicity in vitro and in vivo.

Phase III: Aqueous Hydration (The Critical Step)

Action: Add the hydration buffer (e.g., PBS or HEPES), pre-heated to 65°C, to the flask. If encapsulating a hydrophilic API, dissolve it in this buffer prior to addition. Vigorously vortex or rotate the flask in a 65°C water bath for 30–60 minutes until the lipid film is completely detached and suspended. Causality: [3]. Below this temperature, the lipids remain in the solid gel ( Lβ​ ) phase and cannot swell to form closed vesicles. Hydrating in the fluid liquid-crystalline ( Lα​ ) phase allows the lipid sheets to detach, swell, and self-close into Multilamellar Vesicles (MLVs).

Phase IV: Size Reduction via Membrane Extrusion

Action: Assemble a mini-extruder with a heating block strictly set to 65°C. Pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) for 11 to 21 passes (always an odd number)[5]. Causality: Extrusion provides the mechanical shear required to break down heterogeneous MLVs into monodisperse Large Unilamellar Vesicles (LUVs). The temperature must remain above Tm​ to keep the membrane fluid; attempting to extrude rigid DSPC below 55°C will immediately rupture the polycarbonate filter. An odd number of passes ensures the final extrudate ends up in the receiving syringe, leaving unextruded aggregates in the donor syringe.

Quality Control & Self-Validating System

A protocol is only as reliable as its validation metrics. To ensure the DSPC liposomes are correctly formulated and stable, the following self-validating checks must be performed post-extrusion.

Table 2: Quality Control Parameters

Analytical TechniqueTarget MetricCausal Indicator
Dynamic Light Scattering (DLS) Z-average: 90–120 nmConfirms successful extrusion and vesicle formation.
Polydispersity Index (PDI) < 0.15Validates the homogeneity of the LUV population. High PDI indicates incomplete extrusion or lipid aggregation.
Zeta Potential ~ -2 to +2 mV (Neutral)Confirms the zwitterionic nature of the DSPC headgroup. Deviations suggest buffer ion adsorption or lipid degradation.
Encapsulation Efficiency (EE%) API DependentValidates internal aqueous volume. Low EE% for small molecules may require active loading techniques (e.g., ammonium sulfate gradients).

Troubleshooting & Causal Analysis

When formulation fails, the root cause is almost always thermodynamic (temperature drops below Tm​ ) or mechanical (insufficient shear).

Troubleshooting Issue High PDI or Large Size (>150 nm, PDI > 0.2) TempCheck Was Extrusion Temp > 60°C? Issue->TempCheck YesTemp Yes TempCheck->YesTemp NoTemp No TempCheck->NoTemp PassCheck Check Number of Passes YesTemp->PassCheck FixTemp Lipids crystallized in filter. Increase block temp to 65°C. NoTemp->FixTemp FixPass Perform at least 11-15 passes through 100nm filter. PassCheck->FixPass

Fig 2: Logical troubleshooting matrix for resolving high polydispersity in DSPC liposomes.

References

  • PMC / NIH. "Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application". URL:[Link]

  • PLOS One. "Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method". URL:[Link]

Sources

Application

Application Notes and Protocols for the Preparation of Unilamellar Vesicles from 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Dihydrate via Extrusion

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of unilamellar vesicles (LUVs) from 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of unilamellar vesicles (LUVs) from 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dihydrate using extrusion techniques. This document delves into the underlying scientific principles, offers detailed, field-proven protocols, and outlines essential characterization methods to ensure the production of high-quality, reproducible liposomal formulations.

Scientific Principles and Critical Considerations

The successful formation of unilamellar vesicles through extrusion is not merely a mechanical process but is governed by the physicochemical properties of the constituent lipids. For DSPC, a saturated phospholipid with a high phase transition temperature (Tm), understanding these properties is paramount.

The Significance of the Main Phase Transition Temperature (Tm)

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a phospholipid characterized by two saturated 18-carbon stearoyl chains.[1][2] This high degree of saturation results in a densely packed, ordered lipid bilayer with a main phase transition temperature (Tm) of approximately 55°C.[3][4] Below this temperature, the lipid bilayer exists in a rigid, gel-like state (Lβ'). Above the Tm, the acyl chains "melt" and the bilayer transitions into a more fluid, liquid-crystalline state (Lα).[4][5]

Expertise & Experience: It is absolutely critical to perform the extrusion of DSPC liposomes at a temperature significantly above its Tm.[5][6] Attempting to extrude DSPC below its Tm will result in extremely high back pressure, potential damage to the extrusion equipment, and the inability to form uniform unilamellar vesicles.[5] In the gel state, the lipid bilayers are too rigid to deform and pass through the narrow pores of the extrusion membrane.[6] By increasing the temperature to above the Tm (e.g., 60-65°C), the lipid bilayer becomes fluid and flexible, allowing the multilamellar vesicles (MLVs) to be disrupted and reformed into smaller, unilamellar vesicles as they are forced through the membrane pores.[4][7]

The Mechanism of Extrusion

Liposome extrusion is a widely used technique that involves forcing a lipid suspension, typically of multilamellar vesicles, through a polycarbonate membrane with a defined pore size.[8][9] As the MLVs encounter the pores, the applied pressure forces them to deform. This stress leads to the rupture and subsequent re-fusion of the lipid bilayers, resulting in the formation of vesicles with a diameter close to that of the membrane pores.[6][8] Repeated passes through the membrane lead to a more homogeneous population of unilamellar vesicles.[9][10]

The number of extrusion passes is a critical parameter. Typically, an odd number of passes (e.g., 11-21) is recommended to ensure that the entire sample has passed through the membrane an even number of times, leading to a more uniform size distribution.[7]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating characterization steps to ensure the quality of the final liposome preparation.

Protocol 1: Preparation of DSPC Multilamellar Vesicles (MLVs) by Thin-Film Hydration

This initial step is crucial for creating the precursor MLVs for extrusion.

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) powder

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amount of DSPC in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the Tm of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.[7] d. For complete removal of residual solvent, dry the film under high vacuum for a minimum of 2 hours.[7]

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tm of DSPC (e.g., 60-65°C). b. Add the pre-heated buffer to the flask containing the dry lipid film. c. Hydrate the film by gentle rotation or vortexing at a temperature above the Tm for approximately 1 hour. This process results in the spontaneous formation of multilamellar vesicles (MLVs).[4][7]

Protocol 2: Formation of DSPC Unilamellar Vesicles by Extrusion

This protocol details the process of sizing the MLVs to form LUVs.

Materials and Equipment:

  • DSPC MLV suspension (from Protocol 2.1)

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Gas-tight syringes

  • Heating block or water bath

Procedure:

  • Extruder Assembly: a. Assemble the extrusion device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions. Stacking membranes can improve the efficiency of vesicle sizing.[11]

  • Temperature Control: a. Heat the extruder assembly to a temperature above the Tm of DSPC (e.g., 60-65°C) using a heating block or water bath.[7] It is crucial to maintain this temperature throughout the extrusion process.

  • Extrusion Process: a. Transfer the MLV suspension into one of the gas-tight syringes. b. Place the loaded syringe into the heated extruder. c. Manually and steadily push the plunger of the loaded syringe to force the lipid suspension through the membranes into the second syringe. d. Pass the suspension back and forth between the two syringes for a predetermined number of passes. An odd number of passes (e.g., 11 to 21) is generally recommended for a homogenous size distribution.[7] e. The resulting suspension should appear more translucent than the initial milky MLV suspension.

Characterization and Quality Control

Trustworthiness: A robust protocol is a self-validating one. The following characterization techniques are essential to confirm the successful formation of unilamellar vesicles with the desired properties.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution (polydispersity index, PDI) of nanoparticles in suspension.[12][13]

Procedure:

  • Dilute a small aliquot of the final liposome suspension in the hydration buffer.

  • Transfer the diluted sample to a suitable cuvette.

  • Perform the DLS measurement at a controlled temperature.

  • Acceptance Criteria: For a monodisperse population of unilamellar vesicles, a polydispersity index (PDI) value below 0.2 is generally considered acceptable.[7] The Z-average diameter should be consistent with the pore size of the membrane used for extrusion.[14]

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful imaging technique that allows for the direct visualization of liposomes in their native, hydrated state.[15][16] It provides invaluable information on vesicle morphology, lamellarity, and size.

Key Insights from Cryo-TEM:

  • Lamellarity: Cryo-TEM can definitively confirm the presence of unilamellar vesicles, as opposed to multilamellar or oligolamellar structures.[15][17]

  • Morphology: The images reveal the shape of the vesicles, which are typically spherical.[16]

  • Size Verification: Provides a direct measurement of vesicle size, which can be correlated with DLS data.[18]

Data Presentation and Visualization

Table of Critical Extrusion Parameters
ParameterRecommended Value/RangeRationale/Significance
Lipid Composition 100% DSPC (or with cholesterol)DSPC provides high stability due to its saturated acyl chains. Cholesterol can be included to modulate membrane rigidity and stability.[7]
Extrusion Temperature 60-65°CMust be above the Tm of DSPC (~55°C) to ensure the lipid bilayer is in a fluid, liquid-crystalline state for successful extrusion.[5][6]
Membrane Pore Size 50 - 200 nmDetermines the final average size of the unilamellar vesicles. 100 nm is a commonly used pore size.[7][9]
Number of Extrusion Passes 11-21 (odd number)Ensures a homogenous size distribution by passing the entire sample through the membrane an even number of times.[7][9]
Lipid Concentration < 20 mg/mL for manual extrusionHigher concentrations can lead to excessive back pressure.[6]
Pressure Moderate (up to 800 psi)Sufficient pressure is needed to force the vesicles through the pores. Excessive pressure can damage the equipment and lipids.[6][19]
Diagrams

G cluster_0 Step 1: MLV Preparation cluster_1 Step 2: Extrusion cluster_2 Step 3: Characterization A Dissolve DSPC in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film > Tm (e.g., 60-65°C) B->C D Assemble Extruder with Membrane C->D MLV Suspension E Heat Extruder > Tm (e.g., 60-65°C) D->E F Extrude MLV Suspension (11-21 Passes) E->F I Final Unilamellar Vesicle Suspension F->I LUV Suspension G Dynamic Light Scattering (DLS) H Cryo-Transmission Electron Microscopy (Cryo-TEM) I->G Size & PDI Analysis I->H Morphology & Lamellarity

Caption: Workflow for the preparation and characterization of DSPC unilamellar vesicles.

G MLV Multilamellar Vesicle (MLV) Pore Membrane Pore MLV->Pore Pressure Deformed Deformation & Rupture Pore->Deformed LUV Unilamellar Vesicle (LUV) Deformed->LUV Re-fusion

Caption: Simplified mechanism of unilamellar vesicle formation during extrusion.

Troubleshooting and Advanced Considerations

  • High Back Pressure During Extrusion: This is often due to the extrusion temperature being too low, the lipid concentration being too high, or a clogged membrane. Ensure the temperature is well above the Tm of DSPC and consider diluting the lipid suspension.

  • Inclusion of Cholesterol: Cholesterol is often included in liposome formulations to enhance membrane stability and reduce permeability.[7][20] It can also facilitate the extrusion of saturated lipids.[5] A common molar ratio of DSPC to cholesterol is 70:30.[7]

  • Freeze-Thaw Cycles: Prior to extrusion, subjecting the MLV suspension to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath) can increase the lamellarity and trapped volume of the resulting vesicles.[9][10] This step can improve the efficiency of the extrusion process.

References

  • Mayer, L. D., Hope, M. J., & Cullis, P. R. (1986). Vesicles of variable sizes produced by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA) - Biomembranes, 858(1), 161-168.
  • Kandimalla, R., & Hinderliter, A. (2021). The Elucidation of the Molecular Mechanism of the Extrusion Process. MDPI. [Link]

  • Hunter, D. G., & Frisken, B. J. (1998). Studies of Vesicle Extrusion. Langmuir, 14(10), 2656-2663. [Link]

  • Giddings, M. A., & Betancourt, T. (2018). Preparation of Loaded Liposomes by Extrusion and Methods of Characterization. ScholarWorks. [Link]

  • Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA) - Biomembranes, 812(1), 55-65. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • Wang, Y., et al. (2020). Photograph showing the preparation of DSPC liposomes with 20:2... ResearchGate. [Link]

  • Koynova, R., & Caffrey, M. (1998). Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1376(1), 91-145. [Link]

  • Kristl, J., & Volk, B. (2018). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 23(1), 161. [Link]

  • Creative Biostructure. (2023). Liposome's Structure and Extrusion: Introduction, Method, and Application. Creative Biostructure. [Link]

  • Howell, M. C., et al. (2014). Preparation and mechanical characterisation of giant unilamellar vesicles by a microfluidic method. RSC Publishing. [Link]

  • Zhang, H., et al. (2017). Cryo-EM sample preparation method for extremely low concentration liposomes. Journal of Visualized Experiments, (127), 56011. [Link]

  • Avanti Polar Lipids. (n.d.). 18:0 PC (DSPC) powder 99 (TLC). Avanti Polar Lipids. [Link]

  • Owusu-Ware, S. K., et al. (2016). Phase behaviour of dehydrated phosphatidylcholines. Journal of Thermal Analysis and Calorimetry, 127(2), 1279-1287. [Link]

  • Cullis, P. R., et al. (1990). U.S. Patent No. 5,008,050. Washington, DC: U.S.
  • Sharma, G., et al. (2024). Cryo–TEM Analysis of Liposomes. International Journal of Pharmaceutical Sciences, 16(2), 1-10. [Link]

  • Estelrich, J., & Busquets, M. A. (2007).
  • Kise, H., & Ueno, M. (2013). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. International Journal of Molecular Sciences, 14(2), 2280-2306. [Link]

  • Ghaffari, S., et al. (2019). Direct Comparison of Standard Transmission Electron Microscopy and Cryogenic-TEM in Imaging Nanocrystals Inside Liposomes. Molecular Pharmaceutics, 16(4), 1783-1788. [Link]

  • Cazzolla, A., et al. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion. Protocols.io. [Link]

  • News-Medical. (2023). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.net. [Link]

  • Wu, Y., et al. (2016). Cryogenic Transmission Electron Microscopy (Cryo-TEM) Reveals Morphological Changes of Liposomal Doxorubicin during In Vitro Release. Microscopy and Microanalysis, 22(S3), 170-171. [Link]

  • van der Meel, R., et al. (2014). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles. Journal of Visualized Experiments, (91), 51421. [Link]

  • Mayer, L. D., et al. (1989). Generation of large unilamellar vesicles from long-chain saturated phosphatidylcholines by extrusion technique. Biochimica et Biophysica Acta (BBA) - Biomembranes, 984(2), 200-204. [Link]

  • USP. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine. USP-NF. [Link]

  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Harvard Medical School. [Link]

  • Szabó, B., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Polymers, 15(13), 2901. [Link]

  • Patel, K., & Singh, R. (2024). Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Journal of Drug Delivery Science and Technology, 95, 105615. [Link]

  • Pilcer, G., & Amighi, K. (2020). Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). Journal of Applied Toxicology, 40(3), 332-343. [Link]

  • Hope, M. J., et al. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential. Semantic Scholar. [Link]

  • Qi, C., et al. (2020). Cryo-EM analysis of a membrane protein embedded in the liposome. Proceedings of the National Academy of Sciences, 117(30), 17747-17753. [Link]

Sources

Method

Advanced Application Note: Preparation and Validation of Solid Lipid Nanoparticles (SLNs) using DSPC Dihydrate

Target Audience: Researchers, formulation scientists, and drug development professionals. Executive Summary Solid Lipid Nanoparticles (SLNs) represent a highly robust colloidal drug delivery system.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, formulation scientists, and drug development professionals.

Executive Summary

Solid Lipid Nanoparticles (SLNs) represent a highly robust colloidal drug delivery system. By utilizing a solid lipid core at room and body temperature, SLNs effectively encapsulate lipophilic therapeutics, protecting labile molecules from degradation while offering controlled release kinetics 1. This technical guide details the precise methodology for integrating 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate (DSPC dihydrate) as a primary structural helper lipid in SLN formulations, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Causality: The Role of DSPC Dihydrate

DSPC is a highly purified, zwitterionic phospholipid. Utilizing the dihydrate form provides precise hydration stoichiometry, which is critical for ensuring batch-to-batch reproducibility during the formulation of the lipid matrix.

  • Structural Rigidity: DSPC contains two fully saturated 18-carbon (stearic acid) chains. This heavy saturation confers a high phase transition temperature ( Tm​≈55∘C ). When integrated into the SLN interface, DSPC forms a highly ordered, rigid lamellar phase 2.

  • Causality of Stability: The rigid interfacial monolayer established by DSPC acts as a thermodynamic barrier. It prevents the premature expulsion of encapsulated lipophilic APIs during the lipid crystallization phase and provides superior steric and electrostatic stabilization against particle coalescence compared to unsaturated lipids 3.

Physicochemical Profiling

To establish a baseline for quality control, the quantitative parameters of DSPC dihydrate and the target SLN specifications are summarized below.

ParameterValue / Specification
Chemical Name 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate
Molecular Weight 826.13 g/mol
Phase Transition Temp ( Tm​ ) ≈55∘C
Lipid Tail Composition 18:0 (Fully saturated stearic acid)
Typical SLN Helper Lipid Ratio 10 - 20 mol% of total lipid phase
Target Particle Size 50 - 200 nm
Target Polydispersity Index (PDI) <0.20

Experimental Workflow: Hot High-Pressure Homogenization (HPH)

SLN_Workflow LIPID Lipid Phase Preparation (Solid Lipid + DSPC + API at 75°C) PRE_EMULSION Pre-emulsion Formation (High-Shear Mixing, 8000 rpm) LIPID->PRE_EMULSION Combine Isothermally AQUEOUS Aqueous Phase Preparation (Buffer + Surfactant at 75°C) AQUEOUS->PRE_EMULSION HPH High-Pressure Homogenization (500-1000 bar, 3-5 cycles, 75°C) PRE_EMULSION->HPH Transfer Hot COOLING Rapid Cooling & Solidification (Precipitation at 4°C) HPH->COOLING Nano-droplets QC Purification & Quality Control (Dialysis & DLS Validation) COOLING->QC SLN Dispersion

Workflow for SLN preparation via Hot High-Pressure Homogenization.

Step-by-Step Protocol

Step 1: Lipid Phase Preparation

  • Action: Weigh the solid lipid matrix (e.g., Stearic Acid or Compritol 888 ATO, 5% w/v) and DSPC dihydrate (1% w/v). Heat the mixture in a thermostatically controlled water bath to 75∘C . Dissolve the lipophilic API into this molten phase.

  • Causality: 75∘C is selected because it exceeds the Tm​ of both the solid lipid core ( ≈70∘C ) and DSPC ( 55∘C ). Complete melting ensures DSPC is highly mobile and can uniformly partition to the lipid-water interface upon emulsification.

Step 2: Aqueous Phase Preparation

  • Action: Dissolve a secondary aqueous surfactant (e.g., Poloxamer 188, 1-2% w/v) in purified water. Heat this aqueous phase to exactly 75∘C .

  • Causality: Isothermic conditions between the lipid and aqueous phases are critical. A temperature mismatch would cause premature, localized crystallization of the solid lipid, leading to heterogeneous particle sizes and poor drug entrapment 1.

Step 3: Pre-Emulsion Formation

  • Action: Dropwise add the hot aqueous phase to the molten lipid phase under continuous high-shear mixing (e.g., Ultra-Turrax at 8,000 - 10,000 rpm for 5 minutes).

  • Causality: High-shear mixing provides the initial mechanical energy required to break the lipid phase into a coarse oil-in-water (o/w) microemulsion, maximizing the surface area for DSPC to stabilize.

Step 4: High-Pressure Homogenization (HPH)

  • Action: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 75∘C . Process at 500 - 1000 bar for 3 to 5 cycles.

  • Causality: The intense shear, cavitation, and collision forces within the homogenizer gap reduce the coarse droplets into the nanometer range. Operating at elevated temperatures ensures the lipid remains fluid during this high-energy size reduction.

Step 5: Solidification and Nanoparticle Formation

  • Action: Rapidly disperse the homogenized nanoemulsion into a cold water bath ( 4∘C ) under gentle magnetic stirring.

  • Causality: The sudden temperature drop forces the immediate recrystallization of the solid lipid core. This rapid kinetic trapping prevents the API from diffusing out of the lipid matrix, finalizing the formation of the SLN 4.

Self-Validating Quality Control System

To ensure scientific integrity, the protocol must be treated as a self-validating system. Proceed to downstream in vitro/in vivo applications only if the following metrics are met:

  • Validation Checkpoint 1: Dynamic Light Scattering (DLS). Measure the hydrodynamic diameter and Polydispersity Index (PDI).

    • Pass Criteria: Size between 50-200 nm; PDI < 0.2. This validates that the HPH cycles provided sufficient energy and that DSPC successfully prevented droplet coalescence during cooling.

  • Validation Checkpoint 2: Electrophoretic Light Scattering (Zeta Potential).

    • Pass Criteria: ζ>∥30∥mV . This validates the successful orientation of the DSPC phosphocholine headgroups and co-surfactants at the aqueous interface, ensuring long-term colloidal stability via electrostatic repulsion.

  • Validation Checkpoint 3: Encapsulation Efficiency (EE%). Separate free API using ultrafiltration (e.g., Amicon Ultra centrifugal filters) and quantify the entrapped API via HPLC.

    • Pass Criteria: EE% > 80%. This confirms the solid lipid matrix effectively retained the lipophilic payload during the rapid kinetic trapping phase.

Cellular Uptake and Intracellular Trafficking

Cellular_Uptake SLN DSPC-SLN Administered BINDING Cell Membrane Binding SLN->BINDING ENDOCYTOSIS Clathrin-Mediated Endocytosis BINDING->ENDOCYTOSIS ENDOSOME Early/Late Endosome ENDOCYTOSIS->ENDOSOME ESCAPE Endosomal Escape ENDOSOME->ESCAPE pH Drop RELEASE Cytosolic API Release ESCAPE->RELEASE Lipid Fusion

Cellular uptake and endosomal escape pathway of DSPC-stabilized SLNs.

Once administered, DSPC-stabilized SLNs interact intimately with the target cell membrane. The rigid, biocompatible nature of the DSPC interface facilitates binding to cell surface receptors, triggering clathrin-mediated endocytosis. Upon internalization into the endosome, the acidic environment and subsequent lipid fusion events lead to endosomal escape, releasing the encapsulated API directly into the cytosol for therapeutic action 2.

References

  • BenchChem. "Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) Incorporating (S)-DSPC". 1

  • PMC - NIH. "Lipid nanoparticles: Composition, formulation, and application". 2

  • Biomol. "Lipid Nanoparticle Formulation". 4

  • PMC - NIH. "Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics". 3

Sources

Application

Application Note: Protocol for the Synthesis of DSPC-Based Stealth Liposomes via Thin-Film Hydration and Extrusion

Introduction & Mechanistic Rationale Lipid-based nanocarriers have fundamentally transformed targeted drug delivery and nanomedicine. Among the most clinically successful formulations are "stealth" liposomes engineered w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Lipid-based nanocarriers have fundamentally transformed targeted drug delivery and nanomedicine. Among the most clinically successful formulations are "stealth" liposomes engineered with 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate (DSPC). This application note provides a comprehensive, mechanistically grounded protocol for synthesizing DSPC/Cholesterol/DSPE-PEG2000 liposomes, designed to ensure optimal encapsulation, structural integrity, and prolonged in vivo circulation.

To engineer a self-validating and robust liposomal system, it is critical to understand the causality behind each lipid component:

  • DSPC (The Structural Foundation): DSPC is a synthetic, saturated 18-carbon phospholipid with a high gel-to-liquid crystalline phase transition temperature (Tc) of 55°C[1]. At physiological temperature (37°C), DSPC remains in the solid gel phase. This creates a highly rigid and impermeable bilayer that drastically reduces the premature leakage of encapsulated drugs compared to fluid-phase lipids like DOPC[2][3].

  • Cholesterol (The Membrane Stabilizer): The inclusion of cholesterol is vital for bilayer thermodynamics. It intercalates between the saturated acyl chains of DSPC, preventing lipid crystallization and eliminating the sharp phase transition peak[4][5]. Acting as a "fluidity buffer," cholesterol decreases membrane permeability to water-soluble drugs and enhances stability in the presence of destabilizing serum proteins[4].

  • DSPE-PEG2000 (The Stealth Corona): Incorporating a PEGylated lipid (e.g., 5 mol% DSPE-PEG2000) creates a dense, hydrophilic steric barrier around the vesicle. This polymer layer prevents opsonization (the adsorption of plasma proteins) and subsequent recognition by the mononuclear phagocyte system (MPS), thereby extending the in vivo circulation half-life from mere hours to several days[3][6][7].

Experimental Workflow

LiposomeSynthesis L Lipid Dissolution DSPC : Chol : DSPE-PEG2000 (Chloroform/Methanol) E Solvent Evaporation Rotary Evaporator at 60°C L->E V Vacuum Desiccation Overnight removal of trace solvents E->V H Thin-Film Hydration Aqueous Buffer at 65°C (> Tc) V->H M Multilamellar Vesicles (MLVs) Self-assembly phase H->M X Thermodynamic Extrusion 11-21 passes at 65°C (100nm pore) M->X S Stealth SUVs Small Unilamellar Vesicles X->S P Purification Dialysis / SEC S->P

Caption: Workflow for DSPC stealth liposome synthesis via thin-film hydration and extrusion.

Materials & Reagents

  • Lipids: DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate), Cholesterol (High purity, >99%), DSPE-PEG2000.

  • Solvents: Chloroform and Methanol (HPLC grade).

  • Hydration Buffer: Phosphate Buffered Saline (PBS) pH 7.4, or 300 mM Ammonium Sulfate for active gradient loading.

  • Equipment: Rotary evaporator, vacuum desiccator, heating block/water bath, jacketed mini-extruder, and polycarbonate track-etched membranes (400 nm, 200 nm, 100 nm).

Step-by-Step Methodology

Phase 1: Lipid Film Formation
  • Lipid Mixing: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a 2:1 (v/v) mixture of Chloroform/Methanol. A highly stable and widely validated molar ratio for stealth liposomes is 55:40:5 (DSPC : Cholesterol : DSPE-PEG2000)[8].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 60°C. Causality: The evaporation temperature must be above the DSPC Tc of 55°C to ensure a uniform, homogenous lipid distribution without premature crystallization[6][9]. Rotate at 120-150 rpm under reduced pressure until a thin, dry lipid film forms on the flask walls.

  • Desiccation: Transfer the flask to a vacuum desiccator and apply high vacuum overnight (8-12 hours). This guarantees the complete removal of residual organic solvents, which can otherwise compromise bilayer integrity and induce cellular toxicity[9].

Phase 2: Hydration & MLV Assembly
  • Buffer Pre-heating: Pre-heat the chosen aqueous hydration buffer to 65°C.

  • Hydration: Add the hot buffer to the lipid film. Rotate the flask at atmospheric pressure at 65°C for 45-60 minutes, followed by vigorous vortexing for 2 minutes[9]. Causality: Hydration must occur at least 5-10°C above the lipid mixture's Tc (55°C). This ensures the lipids are in the fluid liquid-crystalline phase, allowing them to swell, peel off the glass, and self-assemble into closed Multilamellar Vesicles (MLVs)[7].

  • Freeze-Thaw (Optional but Recommended): Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a 65°C water bath. This thermodynamic shock fractures the MLVs, improves lamellarity, and significantly increases the encapsulation efficiency of hydrophilic compounds[6].

Phase 3: Downsizing (Extrusion)
  • Extruder Preparation: Assemble a jacketed extruder with a heating block strictly set to 65°C. Causality: Attempting to extrude DSPC liposomes below their Tc will require excessive pressure, risk membrane rupture, and fail to downsize the rigid gel-phase vesicles[6].

  • Sequential Extrusion: Pass the hot MLV suspension through polycarbonate membranes of decreasing pore sizes to gently step down the vesicle size (e.g., 5 passes through 400 nm, followed by 5 passes through 200 nm).

  • Final Sizing: Pass the suspension 11 to 21 times through a 100 nm membrane. Causality: Always use an odd number of passes to ensure the final extrudate is collected from the opposite syringe, leaving any large, unextruded aggregates behind on the initial side of the membrane.

Phase 4: Purification
  • Removal of Unencapsulated Agents: Purify the resulting Small Unilamellar Vesicles (SUVs) using dialysis (MWCO 10-100 kDa) against a 1000-fold volume of the external buffer for 24 hours, or via Size Exclusion Chromatography (SEC) using a Sephadex G-50 column[8].

Quantitative Data & Quality Control

After synthesis, the liposomes must be analytically validated to ensure they meet the strict criteria required for systemic administration.

ParameterTarget ValueMeasurement TechniqueMechanistic Implication / Causality
Z-Average Size 80 - 120 nmDynamic Light Scattering (DLS)Optimal size range for exploiting the Enhanced Permeability and Retention (EPR) effect in tumors while avoiding rapid MPS clearance[10].
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)Indicates a highly monodisperse vesicle population, ensuring uniform pharmacokinetics and predictable biodistribution[10].
Zeta Potential -10 to -20 mVElectrophoretic Light ScatteringThe slight negative charge imparted by the phosphate group of DSPE-PEG provides electrostatic repulsion, stabilizing the suspension against aggregation[11].
Encapsulation Efficiency (EE%) > 80%HPLC / FluorometryValidates the loading method (e.g., active remote loading via transmembrane gradient) and ensures therapeutic viability while minimizing drug waste[9].

Self-Validation & Troubleshooting

  • High PDI (>0.2) or Large Size: Indicates heterogeneous vesicle sizes. Solution: Ensure the extrusion temperature is strictly maintained at ≥65°C throughout the entire process. Verify that the lipid film was completely hydrated and peeled from the flask.

  • Premature Drug Leakage: If the encapsulated dye or drug leaks rapidly during storage at 4°C, the cholesterol content may be insufficient to buffer the membrane, or trace organic solvents may have disrupted the bilayer packing. Perform a calcein dequenching assay to quantify leakage kinetics and validate bilayer integrity[6][12].

References

  • PubMed (nih.gov)
  • Gel Phase 1,2-Distearoyl-sn-glycero-3-phosphocholine-Based Liposomes Are Superior to Fluid Phase Liposomes...
  • Technical Support Center: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)
  • PMC (nih.gov)
  • Synthesis and Characterization of Stealth Liposomes for Acmella oleracea L.
  • Rapid Synthesis, Purification, and Concentration of Small Drug Loaded Liposomes NSF PAR URL
  • Development of stealth liposomal formulation of celecoxib: In vitro and in vivo evaluation PLOS ONE URL
  • PMC (nih.gov)
  • DSPE for Targeted Drug Delivery to Cancer Cells: Application Notes and Protocols Benchchem URL
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers...
  • Liposomes for the sustained drug release in vivo Sopharcos URL
  • Rapid leakage from PEGylated liposomes triggered by bubbles RSC Publishing URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing aggregation in 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate liposome suspensions

Welcome to the Technical Support Center for lipid nanoparticle and liposome formulation. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the aggregation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid nanoparticle and liposome formulation. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the aggregation of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate (DSPC) liposome suspensions.

DSPC is a highly stable, saturated phospholipid widely used in clinical formulations. However, its unique thermodynamic properties require precise handling to prevent flocculation, fusion, and precipitation. This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure monodisperse, stable liposome populations.

Section 1: Formulation & Composition (FAQs)

Q: Why do my pure DSPC liposomes aggregate so rapidly upon hydration? A: Aggregation in pure DSPC suspensions is driven by a lack of electrostatic repulsion. DSPC is a zwitterionic (neutral) lipid at physiological pH, meaning it lacks the strong repulsive forces necessary to overcome van der Waals attraction and hydrophobic interactions between adjacent lipid bilayers. Without a stabilizing barrier, these vesicles naturally flocculate to minimize their surface free energy[1].

Q: How do I optimize PEGylation to prevent aggregation without compromising the bilayer? A: Steric stabilization is the most effective method to prevent DSPC aggregation. Incorporating 5 to 10 mol% of a PEGylated lipid, such as DSPE-PEG2000, creates a hydrated steric barrier around the liposome[1]. At this concentration, the PEG chains transition from a "mushroom" to a "brush" conformation, physically repelling adjacent liposomes and preventing fusion[2]. Self-Validation Tip: If your formulation exceeds 15 mol% PEG-lipid, you will induce micelle formation rather than liposomes. Always verify your lipid population using Dynamic Light Scattering (DLS) to ensure a single peak around 100 nm.

Q: What is the mechanistic role of Cholesterol in DSPC liposome stability? A: DSPC has a highly ordered gel phase at room temperature. Adding cholesterol (typically 30–45 mol%) intercalates between the linear acyl chains of DSPC. This eliminates the sharp phase transition of the saturated lipids, effectively smoothing the transition and stabilizing the membrane in a "liquid-ordered" phase[2]. This condensation effect dramatically reduces membrane permeability and prevents the structural defects that often lead to aggregation.

Section 2: Processing Parameters & Methodologies

Q: My liposomes are aggregating and clogging the extruder membranes. What is going wrong? A: You are likely extruding below the lipid's phase transition temperature (Tm). DSPC has a high Tm of approximately 55°C[3]. Below this temperature, the lipid bilayer exists in a rigid gel phase, which resists deformation and causes massive aggregation and membrane rupture during extrusion. All processing must occur at least 5–10°C above the Tm (i.e., 60–65°C) where the lipids are in a fluid, liquid-crystalline phase[3].

Troubleshooting Start Aggregation Detected in DSPC Suspension CheckTemp Is processing temp > 55°C (Tm)? Start->CheckTemp TempNo Heat buffer & extruder to 60-65°C CheckTemp->TempNo No TempYes Check Formulation Steric barrier present? CheckTemp->TempYes Yes Success Stable, Monodisperse Liposomes TempNo->Success AddPEG Incorporate 5-10 mol% DSPE-PEG2000 TempYes->AddPEG No PEG CheckStorage Lyophilization step included? TempYes->CheckStorage PEG Present AddPEG->Success AddCryo Add 10% Sucrose/Trehalose (inside & outside) CheckStorage->AddCryo Yes CheckStorage->Success No (Aqueous) AddCryo->Success

Caption: Logical workflow for troubleshooting DSPC liposome aggregation.

Protocol 1: High-Temperature Hydration and Extrusion of DSPC Liposomes

(A Self-Validating Workflow)

  • Lipid Film Hydration: Pre-heat your hydration buffer (e.g., PBS or HEPES) to 65°C in a water bath. Add the hot buffer to your dried DSPC/Cholesterol/DSPE-PEG2000 lipid film. Validation Check: Visually inspect the flask. The suspension should appear milky and homogeneous. If visible lipid chunks remain, continue heating and vortexing.

  • Extrusion Setup: Assemble the extruder with polycarbonate membranes (e.g., 100 nm pore size) and place it on a heating block strictly maintained at 65°C. Allow the system to equilibrate for 10 minutes. Validation Check: Use a calibrated thermocouple to verify the internal temperature of the extruder block is ≥60°C before introducing the lipid suspension.

  • Extrusion: Pass the suspension through the membrane 10 to 15 times. Validation Check: The suspension should transition from milky to slightly translucent. Measure the Polydispersity Index (PDI) via DLS; a successful extrusion yields a PDI < 0.1.

  • Annealing: Allow the extruded liposomes to cool gradually to room temperature. Rapid quenching can induce membrane defects and premature leakage.

Protocol Mix 1. Lipid Mixing DSPC/Chol/PEG Hydrate 2. Hydration Buffer at 65°C Mix->Hydrate Extrude 3. Extrusion Heated Block (65°C) Hydrate->Extrude Cool 4. Annealing Gradual Cooling Extrude->Cool Store 5. Storage Add Cryoprotectant Cool->Store

Caption: Step-by-step experimental workflow for preparing stable DSPC liposomes.

Section 3: Storage & Lyophilization

Q: My DSPC liposomes are perfectly monodisperse after extrusion but aggregate massively after freeze-drying and reconstitution. How do I fix this? A: This is caused by dehydration stress and ice crystal formation. When water is removed during lyophilization, the lipid headgroups lose their hydration shell, causing the bilayers to fuse. To prevent this, you must use cryoprotectants (typically disaccharides like sucrose or trehalose). These sugars replace the water molecules by hydrogen-bonding to the phosphate headgroups, maintaining the structural spacing of the bilayer in the dry state[4].

Protocol 2: Self-Validating Lyophilization Workflow
  • Cryoprotectant Addition: Ensure sucrose or trehalose is present both inside and outside the liposomes. A standard ratio is 5:1 to 10:1 (sugar:lipid weight ratio). Validation Check: Measure the osmolality of your external buffer to ensure it matches the internal aqueous core before freezing to prevent osmotic shock.

  • Freezing: Flash-freeze the suspension using liquid nitrogen or a controlled-rate freezer to a temperature below the glass transition temperature of the maximally freeze-concentrated solution (Tg'). Validation Check: The lyophilized cake should appear uniform and solid without macroscopic ice fractures or collapse.

  • Drying & Reconstitution: Proceed with primary drying under a vacuum, followed by secondary drying. Reconstitute with sterile water equal to the original volume. Validation Check: Run DLS immediately after reconstitution. The Z-average diameter should not increase by more than 10% compared to the pre-lyophilized sample.

Quantitative Data Summary

The following table summarizes the critical parameters and stabilizing agents required to prevent aggregation in DSPC formulations:

Parameter / AgentTypical Value / ConcentrationMechanism of ActionEffect on DSPC Liposomes
Processing Temperature 60°C – 65°CExceeds the Tm (~55°C) of DSPC to ensure the bilayer is in a fluid, liquid-crystalline phase.Prevents membrane rupture and aggregation during extrusion.
DSPE-PEG2000 5 – 10 mol%Forms a hydrated steric barrier (brush conformation) around the vesicle.Inhibits van der Waals-induced flocculation and extends circulation.
Cholesterol 30 – 45 mol%Intercalates between acyl chains, eliminating sharp phase transitions.Condenses the membrane, reduces permeability, and stabilizes the liquid-ordered phase.
Cryoprotectants (Sucrose/Trehalose) 5:1 to 10:1 (Sugar:Lipid w/w)Replaces water molecules at the lipid headgroups via hydrogen bonding during dehydration.Prevents vesicle fusion and aggregation upon lyophilization and reconstitution.

References

  • Enhancement of the in vivo circulation lifetime of L-alpha-distearoylphosphatidylcholine liposomes: importance of liposomal aggregation versus complement opsonization Source: PubMed (nih.gov) URL:1

  • The Role of Cryoprotective Agents in Liposome Stabilization and Preservation Source: PMC (nih.gov) URL:4

  • Sterically Stabilised Liposomes and Related Lipid Aggregates Source: Diva-Portal (diva-portal.org) URL:2

  • Immobilization of liposomes at different temperatures Source: ResearchGate (researchgate.net) URL:3

Sources

Optimization

Optimizing lipid-to-drug ratio in 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate formulations

Welcome to the technical support center for 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dihydrate formulations. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dihydrate formulations. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for optimizing the lipid-to-drug ratio—a critical parameter governing the efficacy, stability, and performance of your liposomal drug delivery systems. This resource moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding DSPC-based liposomal formulations, providing quick and authoritative answers to guide your experimental design.

Q1: What is 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) and why is it a preferred lipid for drug delivery?

A1: DSPC is a synthetic, saturated phospholipid with two 18-carbon stearoyl acyl chains.[1] Its fully saturated nature imparts a high degree of rigidity and physical stability to lipid bilayers.[1] A key characteristic of DSPC is its high main phase transition temperature (T_m) of approximately 55°C.[1][2] Below this temperature, the lipid bilayer exists in a tightly packed, gel-like state, which significantly reduces membrane permeability and minimizes premature drug leakage.[3][4] This makes DSPC an excellent structural component for creating stable liposomes designed for controlled and sustained drug release.[1][5]

Q2: What is the drug-to-lipid (D/L) ratio, and why is it a critical quality attribute?

A2: The drug-to-lipid (D/L) ratio, often expressed as a molar or weight ratio, is a fundamental parameter in liposome formulation. It defines the amount of drug loaded relative to the total amount of lipid.[6] This ratio is a critical process parameter that directly influences several key performance indicators of the final product, including:

  • Encapsulation Efficiency (EE): The D/L ratio is inversely related to EE. Lower D/L ratios (more lipid relative to the drug) generally make it easier to achieve high encapsulation efficiency.[6]

  • Therapeutic Efficacy: Higher D/L ratios increase the amount of drug administered per dose, which can directly impact therapeutic outcomes.[6]

  • Drug Release Kinetics: For certain drugs that precipitate inside the liposome, a higher D/L ratio can lead to the formation of intra-liposomal drug crystals, which can significantly slow the drug release rate.[7]

  • Formulation Stability: Very high D/L ratios can lead to drug crystallization that distorts the vesicle morphology, potentially compromising the integrity of the liposomal bilayer and reducing stability.[6][7]

Q3: How does the drug-to-lipid ratio affect encapsulation efficiency (EE)?

A3: Generally, as the D/L ratio increases (i.e., the amount of drug increases relative to the lipid), the encapsulation efficiency tends to decrease.[6] This occurs because the capacity of the liposome—both the aqueous core for hydrophilic drugs and the lipid bilayer for hydrophobic drugs—is finite. At a certain point, the system becomes saturated, and any additional drug will remain unencapsulated. For instance, a high drug input might result in an EE below 10%, whereas a low drug input could yield an EE above 90%.[6] Therefore, optimizing the D/L ratio is a balancing act between maximizing the drug load and achieving an acceptable encapsulation efficiency.[8]

Q4: How does the drug-to-lipid ratio influence drug release and formulation stability?

A4: The D/L ratio is a powerful tool for modulating drug release, particularly for drugs that can precipitate. A study on liposomal doxorubicin demonstrated that increasing the D/L ratio from 0.05 (wt/wt) to 0.39 (wt/wt) increased the in vitro release half-time by more than six-fold.[7] This is attributed to the formation of stable, crystalline drug precipitates within the liposomes at higher D/L ratios. However, this must be carefully controlled. As the D/L ratio continues to increase, these internal crystals can grow and cause considerable distortion of the vesicle, potentially disrupting the membrane and leading to leakage and reduced stability.[6][7]

Q5: What is the function of cholesterol in DSPC liposome formulations?

A5: Cholesterol is a critical component that modulates the physical properties of the DSPC bilayer. It inserts itself between the phospholipid molecules, increasing the packing density and reducing the flexibility of the acyl chains.[3] This "condensing effect" has several benefits:

  • Enhanced Stability: It reduces membrane permeability, minimizing drug leakage and improving drug retention.[3]

  • Modulated Fluidity: It broadens the phase transition, making the liposomes less susceptible to abrupt changes in permeability when the temperature fluctuates around the T_m.[9]

  • Improved Bilayer Integrity: It increases the mechanical rigidity and stability of the liposomes.[10] A common starting molar ratio of DSPC to cholesterol is 55:45 or 70:30, which provides a good balance of rigidity and stability.[7][8]

Troubleshooting and Optimization Guide

This guide provides a structured approach to resolving common challenges encountered during the optimization of DSPC formulations.

Problem: Low Encapsulation Efficiency (EE%)

Low EE is one of the most frequent hurdles in liposome development. It leads to wasted active pharmaceutical ingredient (API) and complicates downstream processing.

Potential Causes & Recommended Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Suboptimal Drug-to-Lipid (D/L) Ratio Rationale: The loading capacity of the liposome is finite. Exceeding this capacity by using a D/L ratio that is too high is a primary cause of low EE.[6] Solution: Systematically screen a range of D/L molar ratios (e.g., 1:5, 1:10, 1:20).[9] Start with a higher lipid concentration and titrate downwards. Plot EE% against the D/L ratio to identify the optimal range where loading is maximized without a significant drop in efficiency.
Inefficient Drug Loading Method Rationale: The method of encapsulation must match the physicochemical properties of the drug. Passive loading relies on trapping the drug during vesicle formation, which can be inefficient for many molecules.[11] Active (or remote) loading methods utilize transmembrane gradients (e.g., pH or ammonium sulfate) to drive the drug into the liposome core, often achieving much higher EE for ionizable drugs.[12][13] Solution: For weakly basic or acidic drugs, implement a remote loading strategy. For example, create a pH gradient by preparing liposomes in a low pH buffer (e.g., citrate buffer, pH 4.0) and then adjusting the external pH to neutral before adding the drug.[12] This gradient will drive the neutral form of the drug across the membrane, where it becomes charged and trapped.
Drug Leakage During Processing Rationale: Post-hydration processing steps like sonication or high-pressure extrusion are necessary to reduce particle size but can be harsh.[8] These processes generate energy that can transiently disrupt the bilayer, causing the encapsulated drug to leak out. This is especially true if processing occurs at temperatures significantly above the lipid's T_m, where the membrane is more fluid. Solution: Perform extrusion at a temperature just above the T_m of the lipid formulation (e.g., 60-65°C for DSPC).[1][3] This ensures the lipids are in the liquid-crystalline phase, which is necessary for vesicle rearrangement, but avoids excessive fluidity. Minimize processing time and energy input where possible.
Poor Drug/Lipid Solubility Rationale: For lipophilic drugs, incomplete solubilization with the lipids in the organic solvent will result in the drug crashing out of the solution rather than being incorporated into the bilayer. For hydrophilic drugs, poor solubility in the hydration buffer can lead to precipitation and inefficient encapsulation.[8][] Solution:Lipophilic Drugs: Ensure the drug and lipids are fully dissolved in the organic solvent (e.g., chloroform/methanol mixture) before creating the lipid film.[1] • Hydrophilic Drugs: Optimize the pH and ionic strength of the hydration buffer to maximize drug solubility.[8]
Troubleshooting Workflow: Low Encapsulation Efficiency

This decision tree provides a logical path for diagnosing and solving low EE issues.

G cluster_loading Loading Strategy cluster_ratio Formulation Ratio cluster_process Processing Parameters start Problem: Low Encapsulation Efficiency q1 Is the drug ionizable (weak acid/base)? start->q1 q2 Are you using passive loading? q1->q2 Yes q3 Is D/L Ratio Optimized? q1->q3 No a1 Implement Active Loading: - pH Gradient - Ammonium Sulfate Gradient q2->a1 Yes q2->q3 No (Active Loading Used) a1->q3 a2 Systematically Decrease D/L Ratio (e.g., from 1:5 to 1:20 molar ratio). Plot EE% vs. D/L ratio. q3->a2 No q4 Is there leakage during extrusion? q3->q4 Yes a2->q4 a3 Optimize Extrusion: - Process at T > Tm (e.g., 60-65°C) - Minimize extrusion cycles - Check for drug precipitation post-extrusion q4->a3 Yes end EE% Optimized q4->end No a3->end

Caption: Troubleshooting decision tree for low encapsulation efficiency.

Problem: Inconsistent Particle Size or High Polydispersity Index (PDI)

A monodisperse population of liposomes (PDI < 0.2) is crucial for reproducibility, in vivo performance, and regulatory acceptance.[8]

Potential Causes & Recommended Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Incomplete Solvent Removal Rationale: Residual organic solvent in the lipid film can interfere with the hydration process, leading to the formation of a non-uniform lipid layer. This results in heterogeneous vesicle formation and a broad size distribution.[8] Solution: After rotary evaporation, dry the lipid film under high vacuum for at least 2-4 hours to ensure all residual solvent is removed.[1][8] The film should appear as a thin, uniform, and transparent layer on the flask wall.
Inefficient Hydration Rationale: Hydration must occur above the T_m of the lipids (e.g., >55°C for DSPC) to ensure the lipid bilayers are in a fluid state, allowing them to swell and form vesicles properly.[1][3] Hydrating at a lower temperature will result in incomplete and inefficient vesicle formation. Solution: Pre-heat the hydration buffer to 60-65°C before adding it to the lipid film.[1] Maintain this temperature during the entire hydration step (typically 1 hour) with gentle agitation to ensure the film is fully lifted from the flask wall.
Suboptimal Extrusion Process Rationale: Extrusion homogenizes the liposome population by repeatedly forcing them through a polycarbonate membrane with a defined pore size. Inconsistent pressure, an insufficient number of passes, or processing below the T_m can lead to incomplete size reduction and high PDI.[1] Solution: Maintain the extruder assembly at a temperature above the T_m (60-65°C).[1] Perform an adequate number of extrusion cycles (typically 11-21 passes) through the membrane. Ensure a consistent, moderate pressure is applied during extrusion.
Liposome Aggregation Rationale: If the surface charge of the liposomes is near neutral, van der Waals forces can cause them to aggregate over time, leading to an apparent increase in particle size and PDI.[8] Solution: Measure the zeta potential of the formulation. A value greater than ±20 mV suggests sufficient electrostatic repulsion to prevent aggregation. If the potential is near zero, consider including a charged lipid (e.g., DSPG for negative charge) in the formulation at a low molar percentage (1-5 mol%).

Key Experimental Protocols

Adherence to standardized protocols is essential for reproducibility. The following methods describe the preparation and characterization of DSPC liposomes.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used and robust method for producing unilamellar vesicles with a controlled size distribution.[1][15]

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Accurately weigh and dissolve DSPC, cholesterol, and any lipophilic drug in the chloroform/methanol mixture in a round-bottom flask. Ensure all components are fully dissolved.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The water bath temperature should be set to 60-65°C, which is above the T_m of DSPC, to create a uniform film.[3]

  • Film Drying: Once the film is formed, place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.[1]

  • Hydration: Add the hydration buffer, pre-heated to 60-65°C, to the flask.[1] The volume added will determine the final lipid concentration.

  • Vesicle Formation: Gently rotate the flask by hand or on the rotary evaporator (with no vacuum) at 60-65°C for 1 hour. The lipid film will swell and detach from the wall, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Pre-heat the extruder block to 60-65°C.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension back and forth through the membrane for an odd number of cycles (e.g., 11 or 21 times). This process, performed above the T_m, reduces the size and lamellarity, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[1]

  • Storage: Store the final liposome suspension at 4°C for short-term use.[3]

Protocol 2: Determination of Encapsulation Efficiency (EE%)

This protocol uses size-exclusion chromatography (SEC) to separate unencapsulated ("free") drug from the liposome-encapsulated drug.

Materials:

  • Liposome formulation

  • Sephadex G-50 or similar SEC resin

  • Chromatography column

  • Mobile Phase (same as hydration buffer)

  • HPLC or UV-Vis Spectrophotometer for drug quantification

Procedure:

  • Column Preparation: Swell the SEC resin in the mobile phase and pack it into a column according to the manufacturer's protocol. Equilibrate the column by running several column volumes of mobile phase through it.

  • Sample Loading: Carefully load a known volume (e.g., 200 µL) of your liposome suspension onto the top of the packed column.

  • Separation: Begin eluting the sample with the mobile phase. The larger liposomes will pass through the column quickly in the void volume (first fraction), while the smaller, free drug molecules will be retarded and elute later.

  • Fraction Collection: Collect fractions of a defined volume (e.g., 500 µL).

  • Drug Quantification:

    • Encapsulated Drug: Pool the early fractions containing the liposomes (which often appear slightly opalescent). To measure the drug inside, you must first lyse the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100). Quantify the drug concentration in the lysed sample using a pre-validated HPLC or UV-Vis method. This gives you C_encapsulated.

    • Total Drug: Take an aliquot of the original, unseparated liposome suspension, lyse it in the same manner, and measure the drug concentration. This gives you C_total.

  • Calculation: Calculate the Encapsulation Efficiency using the following formula:

    • EE% = (C_encapsulated / C_total) x 100

Alternatively, one can quantify the free drug in the later fractions and calculate EE% as: EE% = [(Total Drug - Free Drug) / Total Drug] x 100 . Combining HPLC with a molecular-exclusion column (HPLC-SEC) can automate this process.[16][17]

Data Visualization and Interpretation

Impact of D/L Ratio on Formulation Attributes

The choice of D/L ratio involves a trade-off between drug loading and formulation stability. The following table summarizes expected trends when optimizing a DSPC/Cholesterol formulation for a weakly basic drug using a pH-gradient loading method.

Drug-to-Lipid (Molar Ratio)Encapsulation Efficiency (EE%)Particle Size (Z-avg, nm)Polydispersity Index (PDI)Drug Release RateInterpretation & Rationale
1:20 > 95%105 ± 5< 0.10ModerateHigh EE is easily achieved as there is a large excess of lipid carriers. Release is driven primarily by drug solubility within the core.
1:10 > 90%110 ± 5< 0.15SlowThe optimal balance for many systems. High drug load is achieved with excellent EE. Intra-liposomal drug precipitation may begin, slowing release.[7][9]
1:5 70-85%120 ± 10< 0.20Very SlowEE begins to drop as the loading capacity is approached. Significant drug precipitation leads to slower release but may also cause vesicle stress.[7]
1:2 < 50%150 ± 20> 0.30UnpredictableThe system is oversaturated. Low EE and high PDI suggest vesicle instability and aggregation, possibly due to membrane disruption by drug crystals.[6][7]
Workflow for Optimizing Drug-to-Lipid Ratio

The following diagram illustrates a systematic workflow for optimizing the D/L ratio for a new drug candidate in a DSPC formulation.

G cluster_formulate Formulation Screening cluster_analyze Analytical Characterization cluster_evaluate Performance Evaluation start Define Target Product Profile (e.g., target dose, release rate) step1 Select Loading Method (Passive vs. Active) start->step1 step2 Prepare Liposomes at Varying D/L Ratios (e.g., 1:20, 1:10, 1:5) step1->step2 step3 Measure Critical Quality Attributes (CQAs): - Particle Size & PDI (DLS) - Encapsulation Efficiency (SEC-HPLC) - Zeta Potential step2->step3 step4 Perform In Vitro Release Study (e.g., Dialysis Method) step3->step4 step5 Assess Short-Term Stability (e.g., 4°C for 1 week) step4->step5 decision Do CQAs meet Target Profile? step5->decision end_success Optimized Formulation Achieved decision->end_success Yes end_fail Refine Formulation (Adjust lipid composition, buffer, etc.) decision->end_fail No end_fail->step2

Caption: A systematic workflow for D/L ratio optimization.

References

  • Factors Affecting Response Variables with Emphasis on Drug Release and Loading for Optimization of Drug-Loaded Liposomes. (2023, October 25). Preprints.org. Retrieved March 17, 2026, from [Link]

  • Pattni, B. S., Chupin, V. V., & Torchilin, V. P. (2015). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. Retrieved March 17, 2026, from [Link]

  • Liposome Drug Lipid Ratio Study. (n.d.). CD Formulation. Retrieved March 17, 2026, from [Link]

  • Development of Hybrid DSPC:DOPC:P(OEGMA 950 -DIPAEMA) Nanostructures: The Random Architecture of Polymeric Guest as a Key Design Parameter. (2023, April 22). MDPI. Retrieved March 17, 2026, from [Link]

  • Johnston, M. J., Edwards, K., & Karlsson, G. (2008). Influence of Drug-to-Lipid Ratio on Drug Release Properties and Liposome Integrity in Liposomal Doxorubicin Formulations. Journal of Liposome Research. Retrieved March 17, 2026, from [Link]

  • Operating Parameters Optimization for the Production of Liposomes Loaded with Antibodies Using a Supercritical Fluid-Assisted Process. (2023, February 22). MDPI. Retrieved March 17, 2026, from [Link]

  • Liposomes for the sustained drug release in vivo. (n.d.). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • "SMART” DRUG DELIVERY SYSTEMS: DOUBLE-TARGETED pH-RESPONSIVE PHARMACEUTICAL NANOCARRIERS. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Current developments in drug delivery with thermosensitive liposomes. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. (2023, August 18). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Liposome preparation method. (n.d.). Google Patents.
  • Method for determining drug encapsulation efficiency in liposomes. (n.d.). Google Patents.
  • A: temperature-dependent CF release from DPPC-DSPC based liposomes in... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine. (2025, June 27). USP-NF. Retrieved March 17, 2026, from [Link]

  • Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. (2020, October 15). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Influence of cholesterol on liposome stability and on in vitro drug release. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Methodological Advances in Liposomal Encapsulation Efficiency Determination: Systematic Review and Analysis. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021, June 18). MDPI. Retrieved March 17, 2026, from [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. (2024, July 8). Frontiers. Retrieved March 17, 2026, from [Link]

  • Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes. (2023, August 31). MDPI. Retrieved March 17, 2026, from [Link]

  • Effect of Different Lipid Ratios on Physicochemical Stability and Drug Release of Nanostructured Lipid Carriers Loaded Coenzyme Q10. (2023, April 30). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Retrieved March 17, 2026, from [Link]

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine - USP-NF ABSTRACT. (n.d.). USP-NF. Retrieved March 17, 2026, from [Link]

  • Method for determining drug encapsulation efficiency in liposomes. (2011). SciSpace. Retrieved March 17, 2026, from [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (2023, June 29). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2025, March 21). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Mini review on emerging methods of preparation of liposome and its application as Liposome drug delivery systems. (2018, October 26). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations. (2008, October 19). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products. (n.d.). Frontiers. Retrieved March 17, 2026, from [Link]

  • Liposome Encapsulation Efficiency Determination. (n.d.). Creative Biostructure. Retrieved March 17, 2026, from [Link]

  • Phase Transition of Lipid Nanoparticles for Drug Delivery. (2022, December 13). Encyclopedia.pub. Retrieved March 17, 2026, from [Link]

  • Determination of Encapsulation Efficiencies of Liposomes and Nanoliposomes by Protamine Aggregation Method. (n.d.). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2025, March 27). International Journal of Pharmaceutical Sciences. Retrieved March 17, 2026, from [Link]

  • Challenges in Development of Targeted Liposomal Therapeutics. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting poor solubility of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate in chloroform/methanol

Welcome to the Advanced Lipid Applications support center. As researchers transition from unsaturated lipids (like DOPC or POPC) to saturated, long-chain lipids like 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) , so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipid Applications support center. As researchers transition from unsaturated lipids (like DOPC or POPC) to saturated, long-chain lipids like 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) , solubility issues during lipid film preparation are incredibly common.

This guide is designed to provide you with the mechanistic causality behind these solubility challenges and equip you with self-validating protocols to ensure reproducible, high-quality liposomal formulations.

Diagnostic Workflow

Before adjusting your protocol, use the following decision tree to identify the root cause of your cloudy lipid suspensions.

DSPC_Troubleshooting Start DSPC Dihydrate in CHCl3:MeOH (2:1) appears cloudy TempCheck Is the solution temperature > 55°C? Start->TempCheck Heat Heat in water bath to 60°C TempCheck->Heat No SolventCheck Does the solution become completely clear? TempCheck->SolventCheck Yes Heat->SolventCheck AdjustSolvent Adjust solvent to CHCl3:MeOH:H2O (65:25:4 v/v/v) SolventCheck->AdjustSolvent No Success Clear, monophasic solution achieved SolventCheck->Success Yes AdjustSolvent->Success Rotovap Proceed to Rotary Evaporation Success->Rotovap

Diagnostic workflow for resolving DSPC dihydrate insolubility during lipid film preparation.

Frequently Asked Questions (FAQs)

Q: Why does my DSPC dihydrate resist dissolving in a standard 2:1 Chloroform:Methanol mixture at room temperature?

A: The resistance to solvation is driven by two distinct thermodynamic barriers:

  • Hydrophobic Chain Packing: DSPC contains two fully saturated 18-carbon acyl chains. These straight, saturated tails pack tightly together via extensive van der Waals interactions, resulting in a high gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 55°C[1]. At room temperature, the lipid remains in a rigid gel phase that resists solvent penetration.

  • Headgroup Hydration: You are working with the dihydrate form. This means two water molecules are tightly hydrogen-bonded to the zwitterionic phosphocholine headgroup. Pure chloroform, or even standard 2:1 mixtures[2], lacks the specific polarity required to disrupt this localized polar network.

Q: How do I permanently resolve the cloudy suspension?

A: You must adjust both the thermal energy and the solvent composition:

  • Thermal Adjustment: Heat the solvent mixture to 60°C. Exceeding the Tm​ (55°C) melts the acyl chains into a fluid state, drastically increasing solvent accessibility[1].

  • Solvent Adjustment: Standard protocols often default to a 2:1 Chloroform:Methanol mixture[2]. However, for the dihydrate form, adding a trace amount of water thermodynamically satisfies the hydrogen-bonding requirements of the headgroup. A validated solvent system of Chloroform:Methanol:Water at a 65:25:4 (v/v/v) ratio is highly recommended and achieves a solubility of 5 mg/mL[1].

Q: Can I just use pure Chloroform to avoid Methanol toxicity?

A: No. While pure chloroform is an excellent solvent for the hydrophobic tails, it cannot break the hydrogen bonds of the dihydrate headgroup. Attempting to use pure chloroform will result in a suspension of micro-crystals rather than a true solution, leading to heterogeneous liposomes and poor encapsulation efficiency.

Quantitative Solubility Data

The following table summarizes the efficacy of various solvent systems for dissolving DSPC dihydrate. Use this to select the appropriate system for your target concentration.

Solvent SystemRatio (v/v/v)Solubility at 25°CSolubility at 60°CMechanistic Outcome
Pure Chloroform 100:0:0Insoluble (<1 mg/mL)PoorFails to disrupt headgroup hydrogen bonds.
Chloroform : Methanol 2:1:0Poor / OpalescentGoodStandard for unsaturated lipids; marginal for DSPC without heat.
Chloroform : Methanol : Water 65:25:4Good (~5 mg/mL)ExcellentIdeal. Water hydrates the polar headgroup; heat melts acyl chains.

Standard Operating Procedure: Preparation of Monophasic DSPC Lipid Films

To ensure scientific integrity, every protocol must be self-validating. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Solvent Preparation
  • In a glass chemical fume hood, prepare the ternary solvent mixture: Chloroform:Methanol:Water at a 65:25:4 (v/v/v) ratio .

  • Ensure all solvents are HPLC-grade to prevent introducing impurities into the lipid bilayer.

Phase 2: Lipid Solvation
  • Weigh the required mass of DSPC dihydrate into a clean, dry round-bottom flask.

  • Add the ternary solvent mixture to achieve a target lipid concentration of 5 mg/mL[1].

  • Submerge the flask in a temperature-controlled water bath set to 60°C .

    • Causality: This exceeds the DSPC phase transition temperature ( Tm​ = 55°C), providing the thermal energy required to increase acyl chain mobility[1][2].

Phase 3: Self-Validation Check (Critical)
  • Swirl the flask gently in the water bath for 2-3 minutes.

  • Remove the flask and immediately hold it against a bright light source.

  • Validation Gate: The solution must be 100% optically clear and monophasic. If any opalescence, cloudiness, or particulate matter remains, the lipid is not fully solvated. Do not proceed to evaporation until absolute clarity is achieved. Evaporating an opalescent solution will cause heterogeneous lipid domains and structural failure of the resulting liposomes.

Phase 4: Film Formation
  • Attach the flask to a rotary evaporator. Set the water bath to 60°C to keep the lipid in the fluid phase during solvent removal[2].

  • Apply a gradual vacuum to prevent solvent bumping. Stabilize the pressure at approximately 470 mbar.

  • Rotate at 100-150 RPM until a thin, uniform, opaque lipid film forms on the walls of the flask.

Phase 5: Desiccation
  • Once the macroscopic solvent is removed, transfer the flask to a high-vacuum desiccator (or lyophilizer manifold) for a minimum of 4 hours (preferably overnight).

    • Causality: Trace amounts of chloroform and methanol can intercalate into the lipid bilayer, altering the membrane fluidity and causing toxicity in downstream cell-based assays.

References

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Improving API encapsulation efficiency in 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate nanoparticles

Welcome to the technical support center for improving the encapsulation efficiency of Active Pharmaceutical Ingredients (APIs) in 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dihydrate nanoparticles. This guide is d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the encapsulation efficiency of Active Pharmaceutical Ingredients (APIs) in 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dihydrate nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulation and troubleshoot common challenges encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to empower your research and development efforts.

Introduction to DSPC Nanoparticles and API Encapsulation

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely used in the formulation of lipid nanoparticles (LNPs) for drug delivery. Its long, saturated 18-carbon acyl chains result in a high phase transition temperature (Tm) of approximately 55°C, creating a rigid and stable lipid bilayer at physiological temperatures.[1][2][3] This inherent stability is crucial for protecting encapsulated APIs from degradation and controlling their release.[1]

API encapsulation in DSPC nanoparticles can be achieved through two primary methods: passive loading and active (or remote) loading.[4][5]

  • Passive Loading: The API is encapsulated during the formation of the nanoparticles.[4][6] This can involve methods like thin-film hydration, solvent injection, or microfluidics.[4][7][8] While straightforward, passive loading often suffers from low encapsulation efficiency, especially for hydrophilic drugs.[4][6]

  • Active Loading: This technique involves creating a transmembrane gradient (e.g., pH or ion gradient) to drive the API into the pre-formed nanoparticles.[5][9] Active loading can achieve significantly higher encapsulation efficiencies, often close to 100%, for ionizable APIs.[10]

The efficiency of both methods is influenced by a multitude of factors, including the physicochemical properties of the API, the lipid composition of the nanoparticle, and the specific formulation process employed.

Frequently Asked Questions (FAQs)

Q1: Why is DSPC a good choice for formulating nanoparticles?

DSPC's high phase transition temperature (Tm ~55°C) provides a rigid and stable lipid bilayer at body temperature (37°C).[1][2] This rigidity enhances the retention of the encapsulated drug and minimizes leakage, which is critical for controlled drug delivery.[11]

Q2: What is the role of cholesterol in DSPC nanoparticle formulations?

Cholesterol is a crucial component that modulates the fluidity, stability, and permeability of the lipid bilayer.[7][12][13][14] Incorporating cholesterol into DSPC membranes can:

  • Increase the mechanical strength and rigidity of the bilayer.[7]

  • Reduce the permeability of the membrane to water-soluble molecules.[7]

  • Influence the phase transition behavior of DSPC.[2]

  • Impact particle size and encapsulation efficiency.[14][15]

Q3: What are the main differences between passive and active loading?

Passive loading entraps the drug during the formation of the liposomes, while active loading utilizes a gradient across the membrane of pre-formed liposomes to draw the drug in.[4][5] Active loading generally results in much higher encapsulation efficiencies for compatible drugs.[10]

Q4: What are typical molar ratios for lipids in a DSPC-based LNP formulation for nucleic acid delivery?

A common molar ratio for LNP formulations, particularly for mRNA delivery, is approximately 50:10:38.5:1.5 for an ionizable lipid:DSPC:cholesterol:PEG-lipid.[1][16][17]

Q5: How can I remove unencapsulated API from my nanoparticle suspension?

Common methods for removing free drug include size exclusion chromatography (e.g., using a Sephadex column), dialysis, and ultracentrifugation.[3][10] The choice of method depends on the properties of the API and the nanoparticles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low Encapsulation Efficiency (%EE)

Low %EE is a frequent challenge, leading to wasted API and reduced therapeutic efficacy. The underlying causes can be complex and depend on the loading method and API properties.

Potential Causes & Solutions (Passive Loading):
  • API Properties:

    • Hydrophilicity/Lipophilicity: Highly hydrophilic drugs have low affinity for the lipid bilayer and are poorly encapsulated via passive methods that rely on entrapment within the aqueous core.[6] Conversely, highly lipophilic drugs may have poor aqueous solubility, limiting their availability for encapsulation.[18]

    • Charge: Electrostatic interactions between a charged API and the lipid headgroups can either enhance or hinder encapsulation.[18]

  • Formulation Parameters:

    • Lipid Composition: The ratio of DSPC, cholesterol, and any other helper lipids significantly impacts membrane rigidity and permeability.[7][19] An insufficient amount of cholesterol can lead to a more fluid and leaky membrane.[3]

    • Drug-to-Lipid Ratio: A high drug-to-lipid ratio can saturate the encapsulation capacity of the nanoparticles.[19]

    • Hydration Buffer: The pH and ionic strength of the hydration buffer can affect the solubility and charge of the API, as well as the stability of the lipid bilayer.[3][20]

Experimental Workflow for Troubleshooting Low %EE (Passive Loading)

A Low Encapsulation Efficiency B Step 1: Characterize API (Solubility, LogP, pKa) A->B C Step 2: Optimize Drug-to-Lipid Ratio (Test a range, e.g., 1:10, 1:20, 1:50) B->C D Step 3: Vary Lipid Composition (Adjust DSPC:Cholesterol ratio, e.g., 7:3, 6:4) C->D E Step 4: Modify Hydration Buffer (Adjust pH and ionic strength) D->E F Step 5: Evaluate Formulation Method (e.g., Thin-film vs. Solvent Injection) E->F G Re-evaluate %EE F->G

Caption: Troubleshooting workflow for low passive encapsulation efficiency.

Potential Causes & Solutions (Active Loading):
  • Inefficient Gradient Formation: The transmembrane gradient (e.g., pH or ammonium sulfate) may not be properly established or may dissipate prematurely.

  • API Incompatibility: The API must be ionizable and capable of crossing the lipid membrane in its neutral state to be actively loaded.

  • Suboptimal Loading Conditions: The temperature, incubation time, and external buffer pH can all affect the efficiency of active loading.

Experimental Workflow for Troubleshooting Low %EE (Active Loading)

A Low Encapsulation Efficiency B Step 1: Confirm API Amenability (Ionizable, membrane permeable) A->B C Step 2: Verify Gradient Integrity (Measure internal/external pH or ion concentration) B->C D Step 3: Optimize Loading Temperature (Typically above Tm of DSPC) C->D E Step 4: Adjust External Buffer pH (To maximize neutral form of API) D->E F Step 5: Vary Incubation Time (Create a time course, e.g., 5, 15, 30, 60 min) E->F G Re-evaluate %EE F->G

Caption: Troubleshooting workflow for low active encapsulation efficiency.

Problem 2: Poor Nanoparticle Stability (Aggregation or Fusion)

Nanoparticle aggregation can lead to changes in particle size, drug leakage, and altered in vivo performance.

Potential Causes & Solutions:
  • Suboptimal Surface Charge: Insufficient surface charge can lead to van der Waals attraction between particles, causing aggregation. The inclusion of charged lipids can help mitigate this.

  • High Nanoparticle Concentration: Concentrated suspensions are more prone to aggregation.

  • Inappropriate Storage Conditions: Storing at temperatures near the phase transition temperature of DSPC can lead to instability.[3] Freezing and thawing can also disrupt nanoparticle integrity if cryoprotectants are not used.

  • Presence of Salts: High salt concentrations in the buffer can screen surface charges and promote aggregation.[18]

Experimental Protocol: Assessing Nanoparticle Stability
  • Initial Characterization: Measure the initial particle size, polydispersity index (PDI), and zeta potential of the nanoparticle suspension using Dynamic Light Scattering (DLS).

  • Incubation: Aliquot the suspension and store under different conditions (e.g., 4°C, 25°C, 37°C) and in different buffers (e.g., PBS, saline).

  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), re-measure the particle size and PDI.

  • Data Analysis: Plot the change in particle size and PDI over time for each condition. Significant increases indicate instability.

Storage ConditionTime (hours)Mean Particle Size (nm)PDI
4°C in DI Water0120.50.15
24122.10.16
72125.30.18
25°C in PBS0120.50.15
24180.20.45
72>500 (aggregated)>0.7

Table 1: Example of a stability study dataset. The formulation stored at 25°C in PBS shows significant aggregation over time.

Problem 3: High Polydispersity Index (PDI) or Inconsistent Particle Size

A high PDI indicates a broad particle size distribution, which can lead to inconsistent drug release profiles and biodistribution.

Potential Causes & Solutions:
  • Inefficient Size Reduction Method: The method used to reduce the size of multilamellar vesicles (MLVs) to unilamellar vesicles (LUVs) may be suboptimal.

  • Formulation Issues: The lipid composition can influence the final particle size. For instance, cholesterol content can affect the curvature of the lipid bilayer.[14][15]

  • Process Parameters: In methods like microfluidics or solvent injection, the flow rates and mixing efficiency are critical for controlling particle size.[4]

Experimental Protocol: Optimizing Particle Size and PDI using Extrusion
  • Lipid Film Hydration: Prepare the lipid film and hydrate it with the appropriate buffer at a temperature above the Tm of DSPC (e.g., 60-65°C) to form MLVs.[3][21]

  • Extrusion Setup: Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Ensure the extruder is pre-heated to a temperature above the Tm.

  • Extrusion Process: Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes). An odd number of passes ensures the final sample is collected from the same side it was loaded.

  • Characterization: Measure the particle size and PDI using DLS.

Number of Extrusion PassesMean Particle Size (nm)PDI
1250.80.38
5155.20.25
11110.60.12
21108.90.11

Table 2: Example data showing the effect of the number of extrusion passes on particle size and PDI.

References

  • A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC. (URL: [Link])

  • Generating and loading of liposomal systems for drug-delivery applications. (URL: [Link])

  • Passive and Active Loading of Liposomes for Localized Drug Delivery - ScholarWorks. (URL: [Link])

  • Full article: Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - Taylor & Francis. (URL: [Link])

  • The two major methods for liposomal drug loading. (A) Passive loading... - ResearchGate. (URL: [Link])

  • Impact of Lipid Composition on Liposome Stability and Cannabinoid Drug Encapsulation. (URL: [Link])

  • Influence of cholesterol on liposome stability and on in vitro drug release - PubMed. (URL: [Link])

  • Remote loading in liposome: a review of current strategies and recent developments. (URL: [Link])

  • Influence of cholesterol on liposome stability and on in vitro drug release - Queen's University Belfast Research Portal. (URL: [Link])

  • The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed. (URL: [Link])

  • Optimization and modeling of the remote loading of luciferin into liposomes - PubMed. (URL: [Link])

  • Current developments in drug delivery with thermosensitive liposomes - PMC - NIH. (URL: [Link])

  • Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles. (URL: [Link])

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC. (URL: [Link])

  • How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - MDPI. (URL: [Link])

  • How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - ResearchGate. (URL: [Link])

  • Multiparametric functional characterization of individual lipid nanoparticles using surface-sensitive light-scattering microscopy | PNAS. (URL: [Link])

  • Full article: Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes - Taylor & Francis. (URL: [Link])

  • Factors Affecting Response Variables with Emphasis on Drug Release and Loading for Optimization of Drug-Loaded Liposomes - Preprints.org. (URL: [Link])

  • Active methods of drug loading into liposomes: Recent strategies for stable drug entrapment and increased in vivo activity - ResearchGate. (URL: [Link])

  • Development of Hybrid DSPC:DOPC:P(OEGMA 950 -DIPAEMA) Nanostructures: The Random Architecture of Polymeric Guest as a Key Design Parameter - MDPI. (URL: [Link])

  • FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. (URL: [Link])

  • (PDF) Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC - ResearchGate. (URL: [Link])

  • A facile and universal method to achieve liposomal remote loading of non-ionizable drugs with outstanding safety profiles and therapeutic effect - PMC. (URL: [Link])

Sources

Troubleshooting

Overcoming phase separation in 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate and PEG-lipid mixtures

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting lipid nanoparticle (LNP) and liposome formulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting lipid nanoparticle (LNP) and liposome formulations. One of the most persistent challenges in the field is managing the thermodynamic incompatibility between saturated structural lipids and sterically bulky polymer-conjugated lipids.

Below is our comprehensive, causality-driven guide to understanding, troubleshooting, and overcoming phase separation in 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) and PEG-lipid mixtures.

Part 1: Core Concepts & Causality (The "Why")

Q: Why do DSPC and PEG-lipids inherently want to phase separate? A: The root cause is a clash of thermodynamics, molecular geometry, and phase transition temperatures (Tm). DSPC is a saturated, 18-carbon tail phospholipid. Because its acyl chains are fully saturated, they pack tightly together, resulting in a high Tm of 55°C[1]. Below 55°C, DSPC exists in a rigid, gel-ordered state[1]. Conversely, PEG-lipids (such as DSPE-PEG2000) consist of a lipid anchor attached to a highly hydrated, bulky polyethylene glycol polymer, giving them an "inverted cone" geometry. When you attempt to force a bulky, cone-shaped PEG-lipid into a tightly packed, cylindrical DSPC gel phase, the thermodynamic penalty is severe. To minimize free energy, the system phase-separates: PEG-lipids either cluster into PEG-rich microdomains within the bilayer[2][3] or bud off entirely to form independent micelles[4][5].

Q: How does cholesterol act as the "great equalizer" in this system? A: In saturated lipid bilayers like DSPC, cholesterol acts as a bidirectional fluidity modulator. Below the Tm, cholesterol's rigid sterol ring inserts between the DSPC acyl chains, disrupting their tight packing and fluidizing the membrane[6][7]. Above the Tm, it restricts excessive lipid diffusion[6]. This integration eliminates the sharp 55°C phase transition of pure DSPC[4], promoting the formation of a tightly packed, homogeneous liquid-ordered (Lo) phase[6][7]. By erasing the gel phase, cholesterol allows PEG-lipids to distribute evenly across the vesicle surface rather than segregating into isolated domains[2][3].

Part 2: Troubleshooting Guide & FAQs

Q: My lipid mixture forms a cloudy suspension that immediately blocks my extruder membranes. What went wrong? A: You are experiencing macroscopic phase separation due to thermal mismatch. When working with multi-component systems, you must process the formulation above the highest transition temperature in your system[1]. If you hydrate or mix DSPC at room temperature (or any temperature below 55°C), the DSPC remains unhydrated and crystallized[1]. The resulting particles will not incorporate the PEG-lipids evenly, leading to large aggregates that block polycarbonate membranes and cause homogenizer pressures to spike[1]. Corrective Action: Pre-heat all buffers, lipid stocks, and mixing chambers to at least 60–65°C.

Q: My Dynamic Light Scattering (DLS) data shows a bimodal size distribution (e.g., a primary peak at 80 nm and a secondary peak at 15 nm). How do I fix this? A: The 15 nm peak is a classic signature of PEG-lipid micelle phase separation. While DSPC forms stable bilayers, pure PEG-terminated lipids naturally prefer to form globular micelles[5]. When the PEG-lipid concentration exceeds the bilayer's saturation limit (typically > 5 mol%), the excess PEG-lipid phase-separates and self-assembles into independent micelles that co-exist with your liposomes or LNPs[4]. Corrective Action: Restrict your PEG-lipid concentration. For stable DSPC-based LNPs, the optimal PEG-lipid ratio is typically between 1.5 mol% (e.g., the Onpattro formulation) and 5.0 mol%[8].

Q: I am trying to achieve targeted ligand delivery. Is phase separation always a bad thing? A: Not necessarily. While we typically want uniform vesicles for standard drug delivery, harnessing lipid phase separation can be used intentionally to control ligand spatial presentation[2][3]. By adjusting the ratio of saturated lipids (DSPC) to unsaturated lipids and cholesterol, you can create distinct liquid-ordered and liquid-disordered domains[2][3]. This allows for the clustering of targeting ligands (like Ni-NTA or RGD) in specific domains, which can significantly enhance the avidity and binding of the nanoparticle to target cells[2][3].

Part 3: Quantitative Formulation Data

To successfully formulate without unintended phase separation, you must balance the physicochemical properties of your lipid components.

Table 1: Phase Behavior and Geometric Properties of Key Formulation Lipids

Lipid ComponentMelting Temp (Tm)Molecular GeometryFunction in FormulationPhase Separation Risk Trigger
DSPC 55°C[1]CylindricalStructural backboneProcessing < 55°C forces gel phase[1]
Cholesterol N/AConeFluidity modulator (Lo phase)Concentration < 30 mol% fails to fluidize DSPC[6]
DSPE-PEG2000 ~74°C[5]Inverted ConeSteric stabilizationConcentration > 5 mol% induces micellization[4]

Table 2: Quantitative Troubleshooting Matrix

Symptom (Visual / DLS)Primary Root CauseCausal MechanismCorrective Action
White film / Blocked extruderProcessing Temp < 55°CDSPC remains in gel-ordered state[1]Pre-heat all streams to 65°C
Bimodal DLS (80nm & 15nm)PEG-lipid > 5 mol%PEG-lipids exceed bilayer saturation limit[4]Reduce PEG-lipid to 1.5 - 5.0 mol%[8]
High PDI (>0.2) / Broad peakInsufficient CholesterolFailure to form homogeneous Lo phase[6][7]Increase Cholesterol to 38.5 - 40 mol%[8]

Part 4: Self-Validating Experimental Protocol

To ensure a homogeneous, phase-stable formulation, follow this step-by-step methodology for microfluidic LNP preparation. This protocol includes built-in validation gates to prevent downstream failures.

Standard Operating Procedure: High-Temperature Formulation of DSPC/PEG-Lipid LNPs

  • Organic Phase Preparation: Dissolve the ionizable lipid, DSPC, Cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5[8].

    • Validation Gate 1: Heat the mixture to 65°C. The solution must be completely transparent. Any turbidity indicates incomplete dissolution of DSPC or Cholesterol. Do not proceed until clear.

  • Aqueous Phase Preparation: Prepare your nucleic acid cargo in a low-pH buffer (e.g., 50 mM citrate buffer, pH 3.0 or 4.0).

    • Validation Gate 2: Pre-heat the aqueous phase to 65°C. Processing cold buffer against hot lipids will instantly crash the DSPC out of solution, causing immediate phase separation[1].

  • Microfluidic Mixing: Introduce the organic and aqueous phases into a microfluidic mixer at a 1:3 volume ratio (Ethanol:Aqueous) while maintaining the system temperature at 65°C.

    • Validation Gate 3 (Visual): The immediate output should be a uniform, bluish opalescent suspension. If you observe macroscopic white flakes or a milky appearance, thermal phase separation has occurred. Halt the process.

  • Rapid Quenching & Dialysis: Immediately dilute the post-mixing suspension into a room-temperature neutral buffer (e.g., PBS, pH 7.4) to quench the particle formation and lock in the lipid architecture. Dialyze overnight to remove ethanol.

  • Quality Control (DLS): Measure the hydrodynamic diameter and Polydispersity Index (PDI).

    • Validation Gate 4: A successful, non-phase-separated formulation will yield a monomodal peak with a PDI < 0.15. A peak < 20 nm indicates PEG-lipid micellization; a peak > 200 nm indicates DSPC aggregation.

Part 5: Diagnostic Visualizations

PhaseSeparation Start Issue: Phase Separation (Cloudy/Bimodal DLS) CheckTemp Is Processing Temp > 60°C? Start->CheckTemp FixTemp Heat above DSPC Tm (55°C) Maintain during mixing CheckTemp->FixTemp No CheckPEG Is PEG-lipid > 5 mol%? CheckTemp->CheckPEG Yes FixTemp->CheckPEG FixPEG Reduce PEG-lipid to 1.5 - 5.0 mol% CheckPEG->FixPEG Yes CheckChol Is Cholesterol < 30 mol%? CheckPEG->CheckChol No FixPEG->CheckChol FixChol Increase Cholesterol to 38.5 - 40.0 mol% CheckChol->FixChol Yes Success Homogeneous Liquid-Ordered (Lo) Phase Achieved CheckChol->Success No FixChol->Success

Fig 1. Logical troubleshooting pathway for resolving lipid phase separation in DSPC formulations.

ProtocolValidation Prep 1. Lipid Dissolution in EtOH at 65°C Val1 Validation 1: Transparent Solution? Prep->Val1 Mix 2. Microfluidic Mixing Maintained at 65°C Val1->Mix Yes Fail Halt & Troubleshoot (Check Tm / Ratios) Val1->Fail No Val2 Validation 2: Uniform Opalescence? Mix->Val2 DLS 3. DLS Analysis Post-Dialysis Val2->DLS Yes Val2->Fail No Val3 Validation 3: PDI < 0.15 & Monomodal? DLS->Val3 Val3->Fail No Pass Proceed to Storage & In Vitro Testing Val3->Pass Yes

Fig 2. Self-validating experimental workflow ensuring thermal and compositional integrity.

Sources

Optimization

Stability optimization of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate vesicles during lyophilization

Welcome to the technical support guide for optimizing the stability of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dihydrate vesicles during lyophilization. This resource is designed for researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the stability of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dihydrate vesicles during lyophilization. This resource is designed for researchers, scientists, and drug development professionals who are looking to enhance the shelf-life and performance of their liposomal formulations. Here, we move beyond simple protocols to explain the fundamental principles governing vesicle stability, offering field-proven insights to troubleshoot common challenges and ensure the development of a robust, reproducible lyophilization process.

Section 1: Understanding the Science - Core Principles of DSPC Vesicle Stability

Lyophilization, or freeze-drying, is a gold-standard method for improving the long-term stability of liposomal drug products by removing water, which in turn prevents lipid hydrolysis and slows down other degradation pathways.[1][2] However, the process itself imposes extreme stresses on the delicate bilayer structure of vesicles.[1][3] Understanding the unique properties of DSPC is the first step to mastering its lyophilization.

The Nature of DSPC: DSPC is a saturated phospholipid with long (C18) acyl chains. This structure results in a high main phase transition temperature (T_m_) of approximately 55°C.[3][4][5] Below this temperature, DSPC bilayers exist in a rigid, well-ordered "gel phase." This inherent rigidity is advantageous for drug retention but also makes the vesicles susceptible to mechanical stress.

Stresses of the Lyophilization Process: The lyophilization process can be broken down into three critical stages, each presenting unique challenges to vesicle integrity.[1][6][7]

  • Freezing: As the temperature drops, water crystallizes, subjecting vesicles to two primary stresses:

    • Mechanical Stress: Growing ice crystals can physically rupture or deform the vesicle membrane.[3]

    • Cryoconcentration & Osmotic Stress: As pure water freezes, solutes (including salts and cryoprotectants) in the extra-vesicular space become highly concentrated.[6] This creates a strong osmotic gradient, pulling water out of the vesicles and causing them to shrink and potentially fuse.[3][6]

  • Primary Drying (Sublimation): During this stage, ice is removed under vacuum at a temperature below the formulation's collapse temperature (T_g_'). The key challenge is the removal of "scaffold" ice that was supporting the separated vesicles. If the formulation is not properly protected, this can lead to vesicle fusion.

  • Secondary Drying (Desorption): The final stage removes residual, unfrozen water molecules that are bound to the lipid headgroups. The removal of this hydration shell is a major cause of instability, as it can lead to phase separation, increased T_m_ of the lipid, and membrane fusion upon rehydration.[3][8]

The goal of a successful lyophilization strategy is to mitigate these stresses through careful formulation and process control.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are cryoprotectants essential for lyophilizing DSPC vesicles?

Cryoprotectants are vital because they protect liposomes from damage during both the freezing and drying stages.[9] Their mechanism is twofold:

  • Water Replacement Hypothesis: During drying, cryoprotectants like the disaccharides sucrose and trehalose form hydrogen bonds with the polar headgroups of the DSPC lipids.[1] They effectively act as a substitute for the water molecules that are removed, maintaining the proper spacing between lipid heads and preventing membrane fusion upon rehydration.[3]

  • Vitrification Model: Upon cooling, these sugars form a highly viscous, amorphous "glassy matrix."[6] This matrix immobilizes the liposomes, physically preventing them from aggregating and protecting them from the mechanical stress of ice crystals.[6]

Q2: What is the best cryoprotectant for DSPC liposomes, and at what concentration?

Disaccharides such as sucrose and trehalose are the most effective and widely used lyoprotectants for liposomes.[10][11] They provide excellent stability through both the water replacement and vitrification mechanisms.

  • Causality: Monosaccharides are generally less effective at retaining encapsulated contents, while larger polymers may not interact as effectively with the membrane surface.[10]

  • Concentration: The optimal concentration depends on the lipid concentration. A common starting point is a sugar-to-lipid weight ratio of 5:1 to 10:1. This ensures sufficient cryoprotectant is available to form a protective matrix around the vesicles.

Q3: How does cholesterol impact the stability of DSPC vesicles during lyophilization?

Cholesterol is a critical component for stabilizing liposomal membranes.[12][13]

  • Mechanism of Action: Cholesterol inserts into the DSPC bilayer, where it modulates membrane fluidity and order.[3][8] It increases the packing of the lipid chains, which reduces the permeability of the membrane and helps prevent drug leakage during processing.[1] Crucially, for lyophilization, it helps the bilayer resist the stresses of freezing and dehydration.[3][8] Liposomes containing cholesterol are often less damaged by rapid cooling.[3][8]

  • Optimal Concentration: A molar percentage of 30-45 mol% cholesterol is typically used to achieve a stable and robust vesicle structure.

Q4: Do I need to include the cryoprotectant inside the vesicles as well as outside?

For rigid, gel-phase liposomes like those made from DSPC, it is often sufficient to have the cryoprotectant present only in the external medium.[14]

  • Expert Rationale: The primary stresses leading to fusion and aggregation occur from external forces (ice crystals, osmotic pressure). The external cryoprotectant forms a protective glassy shell around the entire vesicle. While internal cryoprotectant can help, the added complexity of ensuring its presence inside (e.g., during the hydration step) is often unnecessary for achieving excellent stability with DSPC-based formulations.[14]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the lyophilization of DSPC vesicles.

ProblemPotential CausesRecommended Solutions & Scientific Rationale
Vesicle Aggregation & Increased Particle Size Upon Reconstitution 1. Insufficient Cryoprotectant: Not enough sugar to form a protective glassy matrix, leading to vesicle fusion. 2. Inappropriate Freezing Rate: A rate that is too slow can form large ice crystals that cause mechanical damage.[10] 3. Formulation Collapse: Primary drying temperature was above the critical collapse temperature (T_g_'), causing loss of cake structure and vesicle fusion.1. Increase Cryoprotectant Concentration: Increase the sugar-to-lipid weight ratio (e.g., from 5:1 to 10:1). This ensures complete vitrification. 2. Optimize Freezing Rate: For rigid DSPC liposomes, a moderate to fast freezing rate (1-2°C/min) is often optimal to generate smaller ice crystals and minimize damage.[1] 3. Determine T_g_' and Adjust Protocol: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature of the maximally freeze-concentrated solution (T_g_'). Ensure the shelf temperature during primary drying is at least 2-5°C below this value.[3][8]
Low Encapsulation Efficiency (Drug Leakage) Post-Reconstitution 1. Membrane Damage: Physical disruption of the bilayer by ice crystals during freezing. 2. Phase Transition During Rehydration: Removal of water increases the T_m_ of DSPC. If rehydration occurs at a temperature where the bilayer is transiently in the more permeable liquid-crystalline phase, the contents can leak out. 3. Osmotic Stress: Significant water efflux during freezing can compromise membrane integrity.1. Incorporate Cholesterol: Ensure an adequate amount of cholesterol (e.g., 30-45 mol%) is included in the formulation to toughen the membrane.[15] 2. Control Rehydration Temperature: Reconstitute the lyophilized cake with a buffer that is well below the T_m_ of DSPC (e.g., at 4°C or room temperature).[16] 3. Optimize Cryoprotectant: Ensure sufficient external cryoprotectant is present to balance the osmotic potential during freezing.
Poor Cake Appearance (Collapse, Meltback, or Shrinkage) 1. Primary Drying Temperature Too High: The shelf temperature exceeded the collapse temperature (T_g_'), causing the amorphous matrix to lose its structure and flow.[3] 2. Insufficient Freezing: The product was not completely frozen before the vacuum was applied.1. Lower Primary Drying Temperature: As determined by DSC, set the shelf temperature safely below the T_g_'. This is the most critical parameter for achieving an elegant cake.[17] 2. Extend Freezing Time: Ensure the product is held at the final freezing temperature for a sufficient duration (e.g., 2-4 hours) to guarantee complete solidification before starting primary drying.
Long Reconstitution Time 1. Dense, Non-Porous Cake Structure: Often a result of a very slow freezing rate or formulation collapse, which reduces the surface area for water to penetrate. 2. High Lipid/Cryoprotectant Concentration: A very dense solid cake can be slow to dissolve.1. Introduce an Annealing Step: After initial freezing, raise the temperature to just below the eutectic point (e.g., -25°C) and hold for several hours. This encourages the growth of larger, more uniform ice crystals, which, after sublimation, leave behind a more porous and rapidly hydrating cake structure.[1][3][18] 2. Optimize Formulation Concentration: If possible, test slightly lower concentrations of lipids and cryoprotectants. Consider the fill volume in the vial to maximize the surface area-to-volume ratio of the cake.
Visualization: Lyophilization Troubleshooting Logic

This diagram outlines a decision-making process for addressing common stability issues.

Troubleshooting_Logic start_node Post-Reconstitution Analysis problem_size Problem: Aggregation start_node->problem_size High PDI / Aggregation? problem_leakage Problem: Drug Leakage start_node->problem_leakage Low Encapsulation? problem_cake Problem: Cake Collapse start_node->problem_cake Poor Cake Appearance? problem_node problem_node cause_node cause_node solution_node solution_node cause_size1 Cause: Insufficient Cryoprotectant? problem_size->cause_size1 Check Formulation cause_size2 Cause: Drying Temp > Tg'? problem_size->cause_size2 Check Process cause_leakage1 Cause: Membrane Too Permeable? problem_leakage->cause_leakage1 Check Formulation cause_leakage2 Cause: Rehydration Temp Too High? problem_leakage->cause_leakage2 Check Reconstitution problem_cake->cause_size2 Check Process solution_size1 Solution: Increase Sugar:Lipid Ratio cause_size1->solution_size1 Fix solution_size2 Solution: Lower Primary Drying Temp cause_size2->solution_size2 Fix solution_leakage1 Solution: Incorporate/Optimize Cholesterol cause_leakage1->solution_leakage1 Fix solution_leakage2 Solution: Reconstitute at Low Temp (4°C) cause_leakage2->solution_leakage2 Fix

Caption: A troubleshooting decision tree for lyophilized DSPC vesicles.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of DSPC:Cholesterol Vesicles (Thin-Film Hydration)

This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) with a target size of ~100 nm.

  • Lipid Preparation:

    • In a round-bottom flask, dissolve DSPC and Cholesterol (e.g., in a 55:45 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).[19]

    • Expert Tip: Ensure lipids are fully dissolved to guarantee a homogenous mixture in the final bilayer.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath heated to 60-65°C (above the T_m_ of DSPC).

    • Rotate the flask and gradually apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.[19]

    • Continue to dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer (e.g., phosphate-buffered saline or a buffer containing the hydrophilic drug to be encapsulated) to the flask. The buffer should be pre-heated to 60-65°C.

    • Hydrate the film by gently rotating the flask in the warm water bath for 1 hour. This process forms large, multilamellar vesicles (MLVs).[19]

  • Sizing by Extrusion:

    • Assemble a handheld lipid extruder with two stacked 100 nm pore-size polycarbonate membranes.

    • Heat the extruder block to 60-65°C to ensure the lipids are in their fluid phase for efficient sizing.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension back and forth through the membranes for an odd number of cycles (e.g., 11-21 times). This ensures the final product is collected in the opposite syringe and reduces the polydispersity of the vesicle population.[19]

    • The resulting suspension contains LUVs with a size distribution centered around 100 nm.

Visualization: Vesicle Preparation and Lyophilization Workflow

Workflow cluster_prep Vesicle Preparation cluster_lyo Lyophilization step_node step_node process_node process_node final_node final_node A 1. Dissolve Lipids (DSPC + Cholesterol) B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film (Forms MLVs) B->C D 4. Extrude for Sizing (Forms LUVs) C->D E 5. Add Cryoprotectant (e.g., Sucrose) D->E To Lyophilization F 6. Fill Vials & Freeze (-40°C to -50°C) E->F G 7. Primary Drying (Sublimation under Vacuum) F->G H 8. Secondary Drying (Desorption) G->H I 9. Reconstitute (Add Aqueous Medium) H->I J 10. Characterize (Size, PDI, EE%) I->J

Caption: Workflow from vesicle formulation to post-lyophilization analysis.

Protocol 2: Optimized Lyophilization Cycle for DSPC Vesicles

This protocol assumes a formulation containing DSPC:Cholesterol vesicles with external sucrose as the cryoprotectant. The T_g_' of this formulation should be determined by DSC and is assumed here to be approximately -32°C.

  • Formulation Preparation:

    • To the prepared vesicle suspension, add a sterile-filtered solution of sucrose to achieve the desired final sugar-to-lipid ratio (e.g., 10:1 w/w). Mix gently.

    • Dispense the final formulation into lyophilization vials. Use a fill volume that is less than half the vial's total volume. Place partially inserted stoppers on the vials.

  • Freezing:

    • Load vials onto the lyophilizer shelf, pre-chilled to 5°C.

    • Ramp the shelf temperature down to -45°C at a rate of 1°C/minute.

    • Hold at -45°C for at least 3 hours to ensure complete freezing.

    • (Optional Annealing Step): Ramp the temperature up to -25°C and hold for 4-6 hours. Then, ramp back down to -45°C and hold for 2 hours.

  • Primary Drying:

    • Once the product temperature has stabilized at -45°C, turn on the condenser (must be colder than the product, e.g., -70°C).

    • Apply a vacuum to the chamber, targeting a pressure of 100 mTorr.

    • Once the vacuum is stable, ramp the shelf temperature to -25°C. Crucially, this is safely below the assumed T_g_' of -32°C.

    • Hold at this temperature and pressure for 24-48 hours, or until product temperature sensors indicate that sublimation is complete (product temperature will rise to meet the shelf temperature).

  • Secondary Drying:

    • Ramp the shelf temperature to 25°C at a rate of 0.2°C/minute.

    • Hold at 25°C for 8-12 hours to allow for the desorption of bound water.

  • Stoppering and Storage:

    • Backfill the chamber with sterile, dry nitrogen gas to atmospheric pressure.

    • Fully stopper the vials using the automated shelf-lowering mechanism.

    • Remove vials and seal with aluminum crimps. Store protected from light at the recommended temperature (e.g., 2-8°C).

Protocol 3: Post-Lyophilization Characterization
  • Visual Inspection & Reconstitution Time:

    • Observe the lyophilized cake for elegance, color, and signs of collapse or shrinkage.

    • Add the specified volume of reconstitution medium (e.g., Sterile Water for Injection) to a vial. Record the time required for the cake to completely dissolve with gentle swirling.

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the reconstituted suspension in the appropriate buffer.

    • Analyze the sample using Dynamic Light Scattering (DLS).

    • Compare the Z-average diameter and PDI to the pre-lyophilization values. A minimal change indicates good physical stability.

  • Encapsulation Efficiency (EE%):

    • Determine the concentration of the encapsulated drug in the reconstituted formulation.

    • Separate the free (unencapsulated) drug from the vesicles using a method like size exclusion chromatography or dialysis.

    • Quantify the concentration of the encapsulated drug (C_encapsulated_) and the total drug (C_total_).

    • Calculate EE% using the formula: EE% = (C_encapsulated_ / C_total_) * 100.

Section 5: References

  • Systematic Reviews in Pharmacy. (2020). Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery. [Link]

  • Franzé, S., et al. (2018). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. Pharmaceutics. [Link]

  • European Patent Office. (2012). LYOPHILIZED LIPOSOMES - EP 2768484 B1. [Link]

  • CD Formulation. Lyophilized Liposome Reconstitution Analysis. [Link]

  • MDPI. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. [Link]

  • Google Patents. (1998). US5817334A - Method of making liposomes with improved stability during drying.

  • MDPI. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. [Link]

  • ACS Publications. (2020). Lyoprotectant Optimization for the Freeze-Drying of Receptor-Targeted Trojan Horse Liposomes for Plasmid DNA Delivery. Molecular Pharmaceutics. [Link]

  • Avicenna Journal of Medical Biotechnology. (2013). The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes. [Link]

  • ResearchGate. (2018). (PDF) Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. [Link]

  • AIR Unimi. (2018). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2010). Stability Aspects of Liposomes. [Link]

  • National Institutes of Health (NIH). (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. [Link]

  • ResearchGate. (2015). Effect of Freezing Rate on the Stability of Liposomes During Freeze-Drying and Rehydration. [Link]

  • MDPI. (2025). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12. [Link]

  • ACS Publications. (2023). Freeze-Induced Phase Transition and Local Pressure in a Phospholipid/Water System. Molecular Pharmaceutics. [Link]

  • SciSpace. Influence of cholesterol on liposome stability and on in vitro drug release. [Link]

  • SciSpace. (2022). The Role of Cryoprotective Agents in Liposome Stabilization and Preservation. [Link]

  • Scilight Press. (2024). Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles. [Link]

  • PubMed. (2023). Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. [Link]

  • MDPI. (2023). Freeze Drying of Polymer Nanoparticles and Liposomes Exploiting Different Saccharide-Based Approaches. [Link]

  • MDPI. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. [Link]

  • J-Stage. Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. [Link]

  • Google Patents. (1995). EP0496824B1 - Reconstitution method.

  • CD Formulation. Lyophilized Liposome Formulation Development. [Link]

  • TA Instruments. Optimization of the Freeze Drying Process Using Modulated Differential Scanning Calorimetry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing DSPC Liposome Extrusion &amp; Reducing Polydispersity Index (PDI)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges regarding the size homogeneity of lipid nanoparticles (LNPs) and liposomes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges regarding the size homogeneity of lipid nanoparticles (LNPs) and liposomes. 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly stable, saturated 18-carbon lipid that is a cornerstone in drug delivery formulations. However, its thermodynamic properties make it notoriously difficult to extrude, often resulting in a high Polydispersity Index (PDI).

A high PDI (>0.2) indicates a heterogeneous vesicle population, which compromises drug encapsulation efficiency, alters in vivo biodistribution, and fails regulatory quality controls. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve a monodisperse DSPC liposome population (PDI < 0.1).

Part 1: The Thermodynamics of DSPC Extrusion (The "Why")

Before adjusting your protocol, it is critical to understand the causality of DSPC's behavior. Because DSPC possesses long, saturated acyl chains that pack tightly together, it has a high gel-to-liquid crystalline phase transition temperature ( Tm​ ) of approximately 55°C[1].

Below this temperature, the lipid bilayer exists in a rigid, solid-like gel phase. Forcing gel-phase lipids through a polycarbonate membrane causes massive shear stress, membrane rupture, lipid aggregation, and filter clogging—all of which directly lead to extreme size heterogeneity. Successful extrusion requires the lipid to be in a highly fluid state. Therefore, strict thermal management at 65°C to 75°C (at least 10–20°C above the Tm​ ) is non-negotiable throughout the entire process[2].

Part 2: Troubleshooting FAQs

Q1: My DSPC liposomes consistently show a PDI > 0.25 after 11 passes through a 100 nm membrane. What is the primary cause? A1: The most common culprit is invisible thermal fluctuation during extrusion . While you may have hydrated the lipid film in a 65°C water bath, the stainless steel or ambient-temperature glass components of your extruder act as heat sinks. If the temperature of the lipid suspension drops even momentarily to near 55°C during the transfer or extrusion process, localized gelation occurs, leading to aggregation[2]. Solution: Pre-equilibrate the entire extruder assembly (heating block, syringes, and membrane holder) at 65°C–70°C for at least 15 minutes prior to introducing the lipid. Maintain this temperature strictly.

Q2: I am experiencing high back-pressure, and the polycarbonate membrane frequently tears. How does this affect PDI and how can I fix it? A2: High back-pressure indicates that large, multilamellar vesicles (MLVs) are clogging the membrane pores. When pressure builds up, it causes micro-tears in the polycarbonate track-etched membrane. This allows unextruded, micron-sized MLVs to pass through the filter, severely skewing your Dynamic Light Scattering (DLS) data and spiking the PDI[3]. Solution: Implement a "step-down" extrusion protocol and Freeze-Thaw (FT) cycles .

  • Freeze-Thaw: Subject the hydrated MLVs to 5 cycles of freezing (liquid nitrogen) and thawing (65°C water bath). This fractures the tightly packed lamellae, equilibrates the solute gradient across the bilayers, and pre-sizes the vesicles, making them significantly easier to extrude[4].

  • Pore Stepping: Never extrude raw DSPC MLVs directly through a 100 nm filter. Pass the suspension through a 400 nm filter first, followed by a 200 nm filter, before the final passes through the 100 nm filter.

Q3: Does the number of passes or the flow rate impact the final PDI? A3: Yes, significantly. PDI is a measure of the width of the size distribution. A low number of passes leaves a "tail" of larger vesicles in the population. Furthermore, excessively high flow rates (forcing the lipid through too aggressively) can increase PDI due to shear-induced vesicle deformation[3]. Solution: Use a steady, controlled flow rate. Always perform an odd number of passes (e.g., 11, 15, or 21). An odd number ensures that the final extrudate is collected in the "receiving" syringe, leaving any large, unextruded aggregates trapped in the "donor" syringe or on the membrane[5]. For tough lipids like DSPC, 15 to 21 passes are often required to plateau the PDI below 0.1[6].

Part 3: Quantitative Data Summary

The following table summarizes how specific parameters impact the final PDI of DSPC liposomes.

Extrusion ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on DSPC Liposome PDI
Temperature < 60°C (Near Tm​ )65°C - 70°C Drastic reduction; prevents gel-phase aggregation and rigidity.
Pre-processing Direct extrusion of MLVs5x Freeze-Thaw cycles Lowers PDI by reducing lamellarity and preventing pore clogging.
Pore Size Strategy Direct to 100 nmStepped (400 200 100 nm) Eliminates micro-tears; ensures a monodisperse vesicle population.
Number of Passes < 5 passes (Even number)15 - 21 passes (Odd number) Narrows size distribution; odd number traps MLVs in the donor syringe.
Flow Rate High/AggressiveModerate/Constant Prevents shear-induced heterogeneity and membrane distortion.
Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system: if a step fails (e.g., the membrane clogs), it indicates a failure in the preceding thermodynamic or pre-sizing step, preventing you from proceeding with a compromised sample.

Step-by-Step Methodology for Low-PDI DSPC Extrusion:

  • Lipid Film Hydration: Hydrate the dried DSPC lipid film in your chosen buffer at 65°C. Vortex vigorously for 2-5 minutes until the suspension is milky and fully suspended.

  • Freeze-Thaw (FT) Pre-sizing:

    • Submerge the vial in liquid nitrogen for 3 minutes (or until completely frozen).

    • Transfer immediately to a 65°C water bath for 3-5 minutes (until fully thawed).

    • Vortex briefly. Repeat this cycle 5 times.

    • Validation check: The suspension should become slightly less opaque, indicating a successful reduction in lamellarity.

  • Apparatus Equilibration: Assemble the mini-extruder with a 400 nm polycarbonate membrane and filter supports[5]. Place the assembly on the heating block set to 70°C. Insert the glass syringes and wait exactly 15 minutes for thermal equilibration.

  • Step-Down Extrusion:

    • Phase 1 (400 nm): Load the lipid suspension. Pass back and forth 5 times.

    • Phase 2 (200 nm): Change the membrane to 200 nm. Allow 5 minutes for re-equilibration. Pass 5 times.

    • Phase 3 (100 nm): Change to a 100 nm membrane. Pass the suspension 15 to 21 times.

    • Validation check: The final pass MUST be an odd number, ending in the alternate syringe to leave aggregates behind.

  • Quality Control: Analyze the sample via Dynamic Light Scattering (DLS). The target Z-average should be ~110-120 nm with a PDI < 0.1[7].

Part 5: Visual Workflows

DSPC_Workflow Start Lipid Film Hydration (Buffer > 65°C) FT Freeze-Thaw Cycles (x5) (Liquid N2 to 65°C) Start->FT PreSize Pre-sizing (Optional) (Vortex/Bath Sonicate) FT->PreSize Extrude_400 Extrusion: 400 nm (5 passes at 65°C) PreSize->Extrude_400 Extrude_100 Extrusion: 100 nm (15-21 passes at 65°C) Extrude_400->Extrude_100 DLS DLS Quality Check (Target PDI < 0.1) Extrude_100->DLS

Workflow for DSPC liposome extrusion to achieve low PDI.

PDI_Troubleshooting Issue High PDI (>0.2) Detected CheckTemp Is Extrusion Temp > 65°C? Issue->CheckTemp FixTemp Heat block & syringes to 65°C CheckTemp->FixTemp No CheckPasses Were >11 passes used? CheckTemp->CheckPasses Yes FixPasses Increase to 15-21 passes CheckPasses->FixPasses No CheckClog Did the membrane clog? CheckPasses->CheckClog Yes FixClog Step-down pore size (400->100nm) Add Freeze-Thaw CheckClog->FixClog Yes

Logical troubleshooting tree for resolving high PDI in DSPC liposomes.

References
  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology . ResearchGate. 1

  • Technical Support Center: Optimizing Liposome Extrusion with High Melting Point Triglycerides . BenchChem. 2

  • Evaluation of Extrusion Technique for Nanosizing Liposomes . PMC - NIH. 3

  • Difficulties in liposomes extrusion? ResearchGate. 4

  • Protocol: NanoFabTx™ DOTAP Lipid Mix . Sigma-Aldrich. 5

  • Building a Simplistic Automatic Extruder: Instrument Development Opportunities for the Laboratory . ACS Publications. 6

  • Sterilization Effects on Liposomes with Varying Lipid Chains . PMC - NIH.7

Sources

Optimization

Technical Support Center: Correcting Vesicle Size Drift in 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Dihydrate Scale-Up Manufacturing

Introduction: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid integral to the formulation of stable liposomal drug delivery systems, including its notable use in mRNA vaccines.[1] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid integral to the formulation of stable liposomal drug delivery systems, including its notable use in mRNA vaccines.[1] Its long C18:0 acyl chains and high phase transition temperature (T_m) of approximately 55°C contribute to the formation of rigid, stable bilayers at physiological temperatures, enhancing drug retention and prolonging circulation times.[2][3] However, during the transition from laboratory-scale batches to industrial manufacturing, maintaining consistent vesicle size is a critical and often formidable challenge.[][5] Vesicle size drift—undesirable shifts in the mean particle diameter or increases in polydispersity—can significantly impact the formulation's bioavailability, safety profile, and therapeutic efficacy.[3][6]

This technical guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals encountering vesicle size drift during the scale-up of DSPC dihydrate-based formulations. We will explore the causal relationships behind size instability and offer field-proven protocols to diagnose and rectify these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues related to vesicle size control, categorized by the manufacturing stage.

Part 1: Raw Material and Formulation Considerations

Question 1: We're observing significant batch-to-batch variation in our initial vesicle size, even with a consistent protocol. Could our raw materials be the cause?

Answer: Absolutely. The physicochemical properties of your starting materials are foundational to reproducible vesicle formation. Inconsistent raw materials are a frequent source of variability.

  • Expertise & Causality: DSPC is a synthetic lipid, but different batches can have subtle variations in purity, including the presence of lyso-lipids (e.g., 1-stearoyl-sn-glycero-3-phosphocholine) or free fatty acids (stearic acid).[1] These impurities can disrupt the ordered packing of the DSPC molecules within the bilayer, creating defects that influence vesicle formation and stability. Similarly, the purity and composition of other formulation components, like cholesterol, are critical. Cholesterol has a "condensing effect" on the DSPC bilayer, increasing packing density and altering membrane fluidity, which directly impacts vesicle size.[7][8] Inconsistent cholesterol levels will lead to inconsistent membrane properties and, consequently, variable vesicle sizes.[9]

  • Troubleshooting Protocol:

    • Vendor Qualification & Certificate of Analysis (CoA) Review:

      • Always source lipids from reputable cGMP-compliant vendors.

      • Scrutinize the CoA for each new lot of DSPC and cholesterol. Pay close attention to purity assays (typically >99%) and the specified limits for related impurities.

    • Incoming Material Testing:

      • If variability persists, consider implementing in-house identity and purity testing for critical raw materials. High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity of DSPC and quantify relevant impurities.[1]

    • Small-Scale Consistency Check:

      • Before committing a new raw material lot to a large-scale run, perform a small-scale pilot batch.

      • Compare the resulting vesicle size distribution against a well-characterized internal reference standard to ensure the new lot performs as expected.

Table 1: Key Physicochemical Properties of DSPC

Property Value Significance in Vesicle Formulation Reference
Chemical Name 1,2-Distearoyl-sn-glycero-3-phosphocholine N/A [10]
Acyl Chain Length C18:0 (Stearoyl) Long saturated chains lead to strong van der Waals forces, creating a rigid and stable bilayer. [2]
Phase Transition Temp (T_m) ~55°C All processing steps (hydration, extrusion) must be performed above this temperature to ensure lipids are in a fluid state for vesicle formation and sizing. [2][11]

| Bilayer State at 37°C | Gel Phase (Ordered) | Provides low permeability and high drug retention, making it ideal for controlled-release applications. |[2][3] |

Part 2: Hydration and Initial Vesicle Formation

Question 2: Our initial suspension of Multilamellar Vesicles (MLVs) appears heterogeneous, and the Polydispersity Index (PDI) is high from the start. What's going wrong during hydration?

Answer: Inefficient or non-uniform hydration is a primary cause of high initial polydispersity. The goal of this step is to ensure every lipid molecule is fully hydrated to form well-structured MLVs, which are the precursors to the final sized vesicles.

  • Expertise & Causality: Hydration must occur at a temperature significantly above DSPC's T_m (~55°C).[12] Below this temperature, the lipid acyl chains are in a rigid gel state and cannot rearrange themselves effectively to form stable lamellar structures upon the introduction of the aqueous phase. This can lead to the formation of large, poorly structured lipid aggregates instead of well-defined MLVs. Furthermore, the quality of the initial lipid film is paramount. A thick, non-uniform film will hydrate unevenly, with the outer layers shielding the inner layers from the aqueous buffer, resulting in a broad and inconsistent MLV size distribution.[12]

  • Troubleshooting Protocol:

    • Optimize Lipid Film Formation:

      • Solvent Removal: Ensure the complete removal of all organic solvents using a rotary evaporator. The final film should appear thin, dry, and uniform across the surface of the flask.

      • Final Drying: For scale-up, after rotary evaporation, place the vessel under high vacuum for several hours (or overnight) to remove any residual solvent traces that could interfere with hydration.

    • Control Hydration Parameters:

      • Temperature: The hydration buffer must be pre-heated to, and maintained at, a temperature well above 55°C (e.g., 60-65°C). The hydration vessel itself should also be temperature-controlled.[12]

      • Agitation: Use gentle but consistent agitation (e.g., slow rotation of the flask or a low-shear mixing paddle in a larger vessel) to ensure the entire lipid film is exposed to the aqueous phase without introducing excessive shear that could prematurely disrupt vesicle formation.

      • Hydration Volume: The volume of the aqueous phase can influence the initial MLV characteristics. Ensure this parameter is kept consistent.[13]

Part 3: Size Reduction and Homogenization

Question 3: We use extrusion for sizing, but the final vesicle size is larger than the membrane pore size, and it drifts between batches. How can we tighten our control over the extrusion process?

Answer: Extrusion is a robust method for producing vesicles with a defined size, but its success is highly dependent on tightly controlling several process parameters.[14][15] Deviations in these parameters are the most common cause of size drift during the sizing step.

  • Expertise & Causality: During extrusion, a suspension of MLVs is repeatedly forced through a polycarbonate membrane with a defined pore size.[14] This process must be conducted above DSPC's T_m to ensure the lipid bilayers are fluid and flexible enough to deform and re-form into smaller vesicles upon passing through the pores.[12] Inconsistent pressure or flow rate can lead to variable shear forces on the vesicles, resulting in a broader size distribution.[12] An insufficient number of passes will not allow the vesicle population to reach a steady-state size.[13][16] It has also been observed that when extruding through pores smaller than 200 nm, the resulting vesicles can be slightly larger than the nominal pore size, an effect that must be characterized and accounted for in your process.[16][17]

  • Troubleshooting Protocol:

    • Strict Temperature Control: The extruder assembly and the liposome suspension must be maintained at a constant temperature above the T_m (e.g., 60-65°C) throughout the entire process.

    • Standardize Extrusion Parameters:

      • Pressure/Flow Rate: Use a pump-driven system for scale-up rather than manual extrusion to ensure a constant, reproducible flow rate. Validate and lock in this parameter. An increase in flow rate can sometimes decrease vesicle size but may also increase PDI.[16][17]

      • Number of Passes: Determine the optimal number of passes required to achieve a stable mean vesicle size and PDI. This is typically between 5 and 10 cycles. Monitor the size after each pass during process development to identify the point of stabilization.

      • Membrane Integrity: Ensure the polycarbonate membranes are not clogged or torn during the process, as this will compromise the final size distribution.

    • Characterize Your System: Do not assume the final vesicle size will exactly match the membrane pore size. Characterize the relationship between pore size and resulting vesicle size for your specific formulation and process conditions.

Table 2: Critical Parameters for DSPC Liposome Extrusion

Parameter Recommended Setting Rationale & Impact on Vesicle Size
Temperature > 55°C (e.g., 60-65°C) Ensures lipids are in the fluid phase, allowing for vesicle reformation. Processing below T_m will lead to filter blockage and process failure.
Pressure / Flow Rate Consistent and validated Inconsistent pressure causes variability in shear forces, leading to a broad size distribution. Higher flow rates can decrease size but may increase PDI.[16]
Membrane Pore Size As per target vesicle size The primary determinant of the final vesicle size.[14]

| Number of Cycles | 5-10 passes (or until size stabilizes) | Ensures a homogenous population of vesicles is achieved. Insufficient passes result in a larger mean size and higher PDI.[13] |

Part 4: Downstream Processing and Stability

Question 4: Our vesicles are the correct size post-extrusion, but after lyophilization and reconstitution, we see a significant increase in particle size and aggregation. How can this be prevented?

Answer: Lyophilization (freeze-drying) is a highly stressful process for liposomes. The formation of ice crystals during freezing and the subsequent removal of water can physically rupture the vesicles or force them into close enough contact to cause fusion, leading to a dramatic increase in size upon reconstitution.[18][19][20]

  • Expertise & Causality: During freezing, as ice crystals grow, they exclude the liposomes, concentrating them into unfrozen micro-domains. This concentration, combined with the mechanical stress from the ice crystals, can lead to membrane fusion. During drying, the removal of the hydration shell around the phospholipid headgroups can further destabilize the bilayer structure.[21][22] To prevent this, cryo/lyoprotectants are essential. These are typically sugars (e.g., sucrose, trehalose) that form a glassy, amorphous matrix around the liposomes during freezing.[18] This vitrified matrix physically separates the vesicles, preventing aggregation, and also replaces the water molecules at the bilayer surface (the "water replacement hypothesis"), preserving the membrane's structural integrity.[18]

  • Troubleshooting Protocol:

    • Incorporate a Lyoprotectant:

      • Add a suitable sugar, such as sucrose or trehalose, to your liposome suspension before lyophilization. The optimal concentration needs to be determined but often falls in the range of a 5:1 to 10:1 sugar-to-lipid weight ratio.

    • Optimize the Lyophilization Cycle:

      • Freezing Rate: The rate of freezing affects ice crystal size. A slower cooling rate can sometimes be beneficial, but this must be optimized for your specific formulation.

      • Annealing: Consider adding an annealing step (holding the product at a temperature between the glass transition and melting point) to promote the growth of larger, more uniform ice crystals, which can improve the efficiency of sublimation during primary drying.

      • Primary and Secondary Drying: Ensure that the primary drying phase is long enough to remove all ice via sublimation and that the secondary drying phase is adequate to remove residual bound water.

    • Control Reconstitution:

      • Standardize the reconstitution procedure. Use a specified volume of Water for Injection (WFI) or buffer and a defined method of agitation (e.g., gentle swirling vs. vigorous shaking).

Visual Workflow and Decision Guides

The following diagrams provide visual aids for troubleshooting and standardizing your manufacturing process.

TroubleshootingWorkflow start Vesicle Size Out of Specification check_stage At which stage is the drift observed? start->check_stage raw_material Initial MLV Size Varies (Pre-Sizing) check_stage->raw_material Pre-Sizing post_sizing Size Drifts Post-Sizing (e.g., Extrusion) check_stage->post_sizing Post-Sizing post_lyo Size Increases Post-Lyophilization check_stage->post_lyo Post-Lyophilization action_raw 1. Verify Raw Material CoA & Purity 2. Perform Small-Scale Pilot Batch 3. Ensure Uniform Lipid Film raw_material->action_raw action_sizing 1. Verify Temp > 55°C 2. Check Extrusion Pressure/Flow Rate 3. Confirm Number of Passes 4. Inspect Membrane Integrity post_sizing->action_sizing action_lyo 1. Add/Optimize Cryoprotectant (e.g., Sucrose) 2. Optimize Lyophilization Cycle (Freezing/Drying) 3. Standardize Reconstitution Method post_lyo->action_lyo end_node Process Corrected Size In Specification action_raw->end_node action_sizing->end_node action_lyo->end_node

Caption: Figure 1. A decision-making workflow for diagnosing the root cause of vesicle size drift.

ExperimentalWorkflow cluster_prep Preparation cluster_sizing Sizing cluster_downstream Downstream Processing A 1. Lipid Film Formation (DSPC + Cholesterol in Organic Solvent) Rotary Evaporation & High Vacuum B 2. Hydration (Aqueous Buffer, Temp > 55°C) Forms MLVs A->B C 3. Extrusion (Temp > 55°C, 5-10 Passes) Forms LUVs B->C D QC Check 1: DLS (Size & PDI Measurement) C->D E 4. (Optional) Add Cryoprotectant D->E F 5. (Optional) Lyophilization E->F G QC Check 2: Post-Reconstitution DLS (Size & PDI Measurement) F->G

Caption: Figure 2. A generalized experimental workflow for DSPC liposome preparation and sizing.

References
  • Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. (2024). Taylor & Francis Online. Available at: [Link]

  • Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1993). Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques. In G. Gregoriadis (Ed.), Liposome Technology (Vol. I, pp. 123-134). CRC Press.
  • Gao, S., & Zhang, L. (2021). Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products. Frontiers in Drug Delivery. Available at: [Link]

  • Goyal, G., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC - NIH. Available at: [Link]

  • Mishra, D., & Garg, M. (Year). Factors affecting liposomes particle size prepared by ethanol injection method. PMC. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Scaling Up 1,2-Distearoyllecithin (DSPC) Liposome Production. BenchChem.
  • Al-Sobby, F., et al. (2025). Sterilization Effects on Liposomes with Varying Lipid Chains. PMC - NIH. Available at: [Link]

  • Park, J. W., et al. (Year). Hydration, Structure, and Molecular Interactions in the Headgroup Region of Dioleoylphosphatidylcholine Bilayers: An Electron Spin Resonance Study. PMC. Available at: [Link]

  • Riaz, M., et al. (Year). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. Available at: [Link]

  • Kim, H., et al. (Year). Precise control of liposome size using characteristic time depends on solvent type and membrane properties. PMC. Available at: [Link]

  • PubChem. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine. PubChem. Available at: [Link]

  • Moghimipour, E., et al. (Year). The Effects of Lyophilization on the Physico-Chemical Stability of Sirolimus Liposomes. Avicenna Journal of Medical Biotechnology.
  • Al-Sobby, F., et al. (2026). Sterilization Effects on Liposomes with Varying Lipid Chains.
  • BOC Sciences. (2025).
  • Aso, Y., & Yoshioka, S. (Year). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. PMC. Available at: [Link]

  • Goyal, G., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes.
  • Lee, S., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition. Available at: [Link]

  • Cereda, C. M. S., et al. (Year). Physical stability of liposomes: vesicles size distribution (nm) and proportion (%) of liposomal prilocaine, before and after sterilization; immediately, 30, and 60 days after preparation.
  • Diaz, A. J., et al. (2008). Drying and Rehydration of DLPC/DSPC Symmetric and Asymmetric Supported Lipid Bilayers: a Combined AFM and Fluorescence Microscopy Study.
  • Goyal, G., et al. (2023). Evaluation of extrusion technique for nanosizing liposomes. University of Tasmania.
  • Woodbury, D. J., et al. (Year). Effect of sonication time on mean diameter and polydispersity of liposomes.
  • USP-NF. (n.d.). 1,2-Distearoyl-sn-glycero-3-phosphocholine. USP-NF.
  • BenchChem. (n.d.). A Comparative Analysis of DSPC and DPPC in Liposomal Drug Delivery. BenchChem.
  • Dara, T., et al. (2025). Liposome-Based Drug Delivery Systems: From Laboratory Research to Industrial Production—Instruments and Challenges. MDPI.
  • Liu, L., et al. (2013). Lipid Bilayer Phase Transformations Detected Using Microcantilevers.
  • Chen, M., et al. (2022).
  • Zhang, Z., et al. (Year). Size-dependent ultrafast structural dynamics inside phospholipid vesicle bilayers measured with 2D IR vibrational echoes. PNAS. Available at: [Link]

  • Mayer, L. D., Hope, M. J., & Cullis, P. R. (Year). Vesicles of variable sizes produced by a rapid extrusion procedure. Biochimica et Biophysica Acta (BBA) - Biomembranes.
  • Dara, T., et al. (2020). Building Blocks to Design Liposomal Delivery Systems. MDPI.
  • U.S. Patent No. 5,817,334. (1998). Method of making liposomes with improved stability during drying.
  • Patsnap. (2026). How to Select Sonication Amplitude for Liposome Production.
  • Al-Sobby, F., et al. (Year). Chemical structures of: (A) 1,2-Dioleoyl-sn-glycero-3-phosphocholine...
  • Sharma, G., et al. (Year). Challenges in Development of Targeted Liposomal Therapeutics. PMC. Available at: [Link]

  • Gombár, G., et al. (2023).
  • Yi, Z., & Nagao, M. (Year). Phase diagram for DSPC-cholesterol binary bilayer membrane.
  • Mozafari, M. R., et al. (Year). Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach. PMC. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Liposomes. BenchChem.
  • International Journal for Research Trends and Innovation. (n.d.).
  • Dara, T., & Papagiannaros, A. (2019).
  • Moghimipour, E., et al. (2016). Effect of Lyophilization on the Size and Polydispersity of Unilamellar and Multilamellar Liposomes. SciSpace.
  • CD Formulation. (n.d.). Liposome Size Reduction Technologies.
  • Strat, A. G., et al. (2013). Millimeter Wave Radiations Affect Membrane Hydration in Phosphatidylcholine Vesicles.
  • Yuyama, K., et al. (Year). Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. J-Stage.
  • Mastersonics. (n.d.). Reducing Liposome Size with Ultrasound: Bimodal Size Distributions. Mastersonics.
  • OAText. (n.d.). Lipidic nanoparticules: a model function to predict the transition temperature of DPPC-DMPC mixtures.
  • CD Formulation. (n.d.). Lyophilized Liposome Reconstitution Analysis.
  • American Journal of Biomedical Science & Research. (2024). The Science Behind Liposome Formation and Stability: A Comprehensive Review. ambronline.com.

Sources

Reference Data & Comparative Studies

Validation

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate vs DPPC for liposome thermal stability

A Senior Application Scientist's In-Depth Technical Guide to Thermal Stability In the landscape of liposomal drug delivery, the choice of phospholipid is a critical determinant of the final formulation's success. Among t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide to Thermal Stability

In the landscape of liposomal drug delivery, the choice of phospholipid is a critical determinant of the final formulation's success. Among the most commonly employed saturated phospholipids are 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Their popularity stems from their biocompatibility and ability to form stable, well-defined bilayers. However, the subtle difference in the length of their acyl chains—DSPC possessing two 18-carbon stearoyl chains and DPPC having two 16-carbon palmitoyl chains—gives rise to significant variations in their thermotropic behavior. This, in turn, profoundly impacts the thermal stability of the resulting liposomes, a crucial parameter for drug retention, shelf-life, and in vivo performance.

This guide provides a comprehensive comparison of DSPC and DPPC for liposome thermal stability, supported by experimental data and detailed protocols. We will delve into the fundamental physicochemical properties of these lipids, explore the mechanistic basis for their differing thermal profiles, and present a practical guide for their evaluation.

The Decisive Factor: Phase Transition Temperature (Tm)

The thermal stability of a liposome is intrinsically linked to the phase transition temperature (Tm) of its constituent phospholipids. The Tm is the temperature at which the lipid bilayer transitions from a rigid, ordered gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα). Below the Tm, the lipid acyl chains are tightly packed, resulting in a less permeable and more stable membrane. Above the Tm, the increased motion of the acyl chains leads to a more fluid and permeable bilayer, which can result in the leakage of encapsulated contents.

The longer saturated acyl chains of DSPC result in stronger van der Waals interactions between adjacent lipid molecules. This increased intermolecular attraction requires more energy to disrupt the ordered gel phase, leading to a significantly higher Tm compared to DPPC.

PhospholipidAcyl Chain CompositionMolecular Weight ( g/mol )Phase Transition Temperature (Tm)
DSPC 18:0 / 18:0790.16~55 °C
DPPC 16:0 / 16:0734.04~41 °C

Table 1: Physicochemical Properties of DSPC and DPPC.

This fundamental difference in Tm is the primary reason why DSPC-based liposomes generally exhibit superior thermal stability and drug retention compared to their DPPC counterparts, particularly at physiological temperatures (around 37°C).

Experimental Evidence: A Comparative Look at Thermal Behavior

Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermotropic behavior of lipid bilayers.[1] It measures the heat flow associated with thermal transitions in a material as a function of temperature. A typical DSC thermogram for a pure phospholipid dispersion shows an endothermic peak at the Tm, the area of which corresponds to the enthalpy of the transition (ΔH).

Studies have consistently shown that liposomes formulated with DSPC display a higher Tm and often a larger enthalpy of transition compared to DPPC liposomes, indicating a more stable and cooperative phase transition.[2][3]

The Role of Cholesterol: A Double-Edged Sword

Cholesterol is a common additive in liposome formulations, where it acts as a "fluidity buffer."[4] Its rigid sterol ring structure intercalates between the phospholipid acyl chains, modulating the packing and fluidity of the bilayer.

  • Below the Tm : Cholesterol disrupts the tight packing of the acyl chains in the gel phase, leading to an increase in membrane fluidity and a decrease in the enthalpy of the main phase transition.

  • Above the Tm : Cholesterol restricts the motion of the acyl chains in the liquid-crystalline phase, causing a decrease in membrane fluidity.

The incorporation of cholesterol into both DSPC and DPPC liposomes leads to a broadening and eventual disappearance of the main phase transition peak in DSC thermograms.[2] While this indicates an increase in the fluidity of the gel-phase membrane, it also enhances the stability of the liquid-crystalline phase, reducing permeability and drug leakage at temperatures above the Tm. However, at very high concentrations, cholesterol can induce phase separation and potentially destabilize the liposomal structure.

FormulationMain Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)
DPPC ~41.2~8.7
DPPC + 20 mol% Cholesterol Broadened, shifted to lower temp.Significantly Reduced
DPPC + 40 mol% Cholesterol Abolished~0
DSPC ~54.5~10.5
DSPC + 20 mol% Cholesterol Broadened, shifted to lower temp.Significantly Reduced
DSPC + 40 mol% Cholesterol Abolished~0

Table 2: Comparative DSC Data for DPPC and DSPC Liposomes with and without Cholesterol. (Note: Exact values can vary based on experimental conditions such as buffer composition and scan rate).[2]

Experimental Protocols

I. Liposome Preparation via Thin-Film Hydration

This method is a widely used technique for the preparation of multilamellar vesicles (MLVs), which can then be downsized to form unilamellar vesicles.[5][6][7]

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (optional)

  • Chloroform or a 2:1 (v/v) chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of DSPC or DPPC (and cholesterol, if applicable) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tm of the lipid with the highest transition temperature (e.g., ~60-65°C for DSPC). Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add the pre-warmed (above the Tm) hydration buffer to the flask containing the dry lipid film.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed in the buffer, forming a milky suspension of MLVs. The hydration process should be carried out at a temperature above the Tm of the primary lipid.

  • Sizing (Optional): To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.[8]

Liposome_Preparation_Workflow cluster_0 Preparation cluster_1 Formation cluster_2 Post-Processing Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Drying Drying Film Formation->Drying High Vacuum Hydration Hydration Drying->Hydration Add Buffer Vesicle Formation Vesicle Formation Hydration->Vesicle Formation Agitation Sizing (Optional) Sizing (Optional) Vesicle Formation->Sizing (Optional) Sonication/Extrusion DSC_Analysis_Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Load Pans Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Start Run Data Analysis Data Analysis Data Acquisition->Data Analysis Generate Thermogram Determine Tm and ΔH Determine Tm and ΔH Data Analysis->Determine Tm and ΔH

Caption: Experimental workflow for DSC analysis of liposome thermal stability.

Visualization of Key Structures

Caption: Simplified molecular structures of DSPC and DPPC.

Liposome_Structure Liposome Cross-Section a1 a2 a3 a4 a5 a6 a7 a8 a9 a10 a11 a12 b1 b2 b3 b4 b5 b6 b7 b8 b9 b10 b11 b12 Aqueous Core Phospholipid Bilayer

Caption: Diagram of a unilamellar liposome structure.

Conclusion

The choice between DSPC and DPPC for liposome formulation hinges on the desired thermal stability of the final product. The higher phase transition temperature of DSPC, a direct consequence of its longer saturated acyl chains, imparts greater thermal stability and reduced drug leakage at physiological temperatures compared to DPPC. This makes DSPC a superior choice for applications requiring enhanced drug retention and a longer shelf-life.

The inclusion of cholesterol can further modulate the thermal properties of both DSPC and DPPC liposomes, generally increasing their stability in the liquid-crystalline phase. However, the optimal lipid composition must be empirically determined for each specific application, taking into account the physicochemical properties of the encapsulated drug and the intended route of administration. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these critical formulation parameters.

References

  • Cazzolla, A., Mondala, J. R. M., Wanigasekara, J., Carroll, J., Daly, N., Tiwari, B., & Rai, D. K. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. PLOS ONE, 19(4), e0300467. [Link]

  • Dua, J. S., Rana, A. C., & Bhandari, A. K. (2012). Liposome: methods of preparation and applications. International Journal of Pharmaceutical Studies and Research, 3(2), 14-20.
  • Goyal, P., Goyal, K., Kumar, V., & Singh, A. (2005). Liposomal drug delivery systems: preparation and applications. Journal of Pharmaceutical Sciences, 3(1), 1-10.
  • Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: state of the art. Journal of Colloid Science and Biotechnology, 1(2), 147-168.
  • Maitani, Y., Soeda, H., Wang, J., & Takayama, K. (2007). Preparation of drug liposomes by thin-film hydration and homogenization. Methods in Molecular Biology, 387, 137-145.
  • Capacitive Detection of Low-Enthalpy, Higher-Order Phase Transitions in Synthetic and Natural Composition Lipid Membranes. (2017). Langmuir, 33(34), 8464–8473. [Link]

  • Tamai, N., Uemura, M., Takeichi, T., & Kaneshina, S. (2008). A new interpretation of eutectic behavior for distearoylphosphatidylcholine-cholesterol binary bilayer membrane. Biophysical Journal, 94(12), 4765-4775. [Link]

  • Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. [Link]

  • Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC. (2013). Journal of Liposome Research, 23(4), 275-281. [Link]

  • Stabilisation of distearoylphosphatidylcholine lamellar phases in propylene glycol using cholesterol. (2013). Journal of Pharmacy and Pharmacology, 65(8), 1145-1155. [Link]

  • TA Instruments. (n.d.). Studying Liposomes in the Nano DSC. TA Instruments. [Link]

  • Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research, 5(3), 231-242. [Link]

  • Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. (2023). Polymers, 15(13), 2901. [Link]

  • Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Malvern Panalytical. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Malvern Panalytical. [Link]

  • Chountoulesi, M., Naziris, N., & Demetzos, C. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. In Liposomes (pp. 223-233). Humana, New York, NY. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Comparing DSPC and DOPC for Optimal mRNA Lipid Nanoparticle Delivery

Introduction: The Critical Role of Helper Lipids in mRNA Delivery The groundbreaking success of mRNA vaccines has propelled lipid nanoparticles (LNPs) to the forefront of nucleic acid delivery. These sophisticated four-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Helper Lipids in mRNA Delivery

The groundbreaking success of mRNA vaccines has propelled lipid nanoparticles (LNPs) to the forefront of nucleic acid delivery. These sophisticated four-component systems—typically comprising an ionizable lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid—are meticulously engineered to protect and deliver their delicate mRNA payload to the cytoplasm of target cells.[1] While the ionizable lipid is crucial for mRNA encapsulation and endosomal escape, the choice of helper phospholipid significantly influences the LNP's structural integrity, stability, and overall transfection efficiency.[2][3]

This guide provides an in-depth, data-driven comparison of two of the most prevalent helper phospholipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). As a researcher, understanding the distinct physicochemical properties of these lipids is paramount to designing LNP formulations tailored for specific therapeutic or vaccine applications. We will explore the causal relationship between their molecular structures and their performance in LNP systems, supported by experimental data and detailed protocols.

Part 1: A Tale of Two Lipids - Physicochemical Foundations

The fundamental difference between DSPC and DOPC lies in the saturation of their acyl chains. This single structural variance dictates their physical behavior and, consequently, their function within an LNP.

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): DSPC possesses two long, saturated 18-carbon (stearoyl) fatty acid chains.[4][5] The absence of double bonds allows these chains to pack together tightly, creating a rigid, well-ordered lipid bilayer. This tight packing is the primary reason for DSPC's high phase transition temperature (Tm).[5][]

  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): In contrast, DOPC features two unsaturated 18-carbon (oleoyl) chains, each with a single cis double bond.[7] This double bond introduces a permanent "kink" in the acyl chain, preventing the tight packing seen with DSPC. The result is a more loosely packed, fluid lipid bilayer with a significantly lower phase transition temperature.[1]

The following diagram illustrates this key structural difference.

G cluster_DSPC DSPC Structure cluster_DOPC DOPC Structure dspc_img label_dspc Saturated Stearoyl Chains (Straight, Tightly Packed) dopc_img label_dopc Unsaturated Oleoyl Chains (Kinked, Loosely Packed)

Caption: Molecular structures of DSPC and DOPC highlighting their acyl chains.

This structural variance leads to profoundly different thermal properties, which are critical for LNP formulation and in vivo performance.

Property1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)Rationale & Significance
Acyl Chains Two 18:0 (stearoyl) chainsTwo 18:1 (oleoyl) chainsDSPC's chains are fully saturated; DOPC's chains are monounsaturated.
Main Transition Temp (Tm) ~55 °C[7][8][9][10]~ -17 to -40 °C[7][11][12]Tm is the temperature at which the lipid transitions from a rigid gel phase to a fluid liquid-crystalline phase.
State at 37 °C (Physiological) Rigid, Gel PhaseFluid, Liquid-Crystalline PhaseDSPC provides structural rigidity to the LNP, while DOPC contributes to a more fluid membrane.
Molecular Packing Tight, orderedLoose, disorderedSaturated chains pack efficiently, increasing van der Waals forces. Unsaturated 'kinks' disrupt packing.

Part 2: Performance in mRNA LNP Delivery - A Head-to-Head Comparison

The choice between a rigid (DSPC) and a fluid (DOPC) helper lipid directly impacts the LNP's lifecycle, from storage stability to intracellular payload release.

LNP Stability and Shelf-Life

Expert Insight: LNP stability is a cornerstone of therapeutic viability. For vaccines and drugs that require global distribution, the ability to withstand storage and transport without significant changes in particle size or encapsulation efficiency is non-negotiable.

Experimental evidence consistently demonstrates that DSPC-containing LNPs exhibit superior storage stability.[13][14]

  • Mechanism: DSPC's high transition temperature (Tm ≈ 55°C) means that at standard storage temperatures (2-8°C) and physiological temperature (37°C), it exists in a highly ordered, rigid gel phase.[8][15] This rigidity reinforces the LNP structure, preventing aggregation and premature leakage of the mRNA payload.[5]

  • Experimental Data: A study comparing helper lipids in self-amplifying RNA (saRNA) formulations found that DSPC provided the best stability profile over four weeks at 2-8°C.[13][14] This enhanced stability was the best predictor of durable gene expression in human skin explants.[13]

In contrast, the inherent fluidity of DOPC (Tm ≈ -20°C) can lead to less stable nanoparticles over time, potentially impacting shelf-life and requiring more stringent cold-chain storage.

Transfection Efficiency and In Vivo Expression

Expert Insight: The ultimate goal of an LNP is to efficiently deliver its mRNA cargo to the cytoplasm for translation into a therapeutic protein or vaccine antigen. The helper lipid plays a surprisingly dynamic role in this process.

The impact of DSPC versus DOPC on transfection efficiency is context-dependent, varying with the cell type, route of administration, and the specific ionizable lipid used.[13]

  • DSPC for In Vivo Potency: In many in vivo applications, particularly intramuscular injection for vaccines, DSPC-containing LNPs have demonstrated superior performance.[16] The high stability conferred by DSPC likely results in a longer circulation half-life and more robust particle integrity upon reaching the target tissue.[8][17] A 2025 study showed that DSPC/Cholesterol LNPs produced the highest luciferase signal at the injection site in mice compared to DOPC/Cholesterol and DOPE-containing formulations.[16]

  • DOPC for In Vitro and Fusogenicity: Unsaturated lipids like DOPC can, in some cases, enhance cellular uptake and intracellular delivery.[1] The more fluid membrane may facilitate fusion with the endosomal membrane, a critical step for mRNA to escape into the cytoplasm. This is linked to the propensity of unsaturated lipids to form non-bilayer structures, like the hexagonal HII phase, which destabilizes the endosomal membrane.[1][] However, studies have also shown that this does not always translate to superior in vivo outcomes.[16]

Performance MetricDSPC-LNPDOPC-LNPKey Takeaway
Storage Stability High [13][14]ModerateDSPC's rigidity provides superior structural integrity for long-term storage.
In Vivo Expression (IM) Generally Higher [16]Generally Lower[16]Stability in the interstitial space and efficient cellular interactions favor DSPC for vaccine applications.
In Vitro Transfection EffectiveCan be higher in specific cell lines[1]The fluidity of DOPC may enhance endosomal escape in certain in vitro models.
Fusogenicity LowModerateDOPC's unsaturated chains promote membrane curvature and fusion, aiding endosomal escape.[19]
Clinical Precedent Extensive (Onpattro®, COVID-19 vaccines)[20]Less common in approved drugsDSPC is a clinically validated component in the most successful LNP therapeutics to date.

Part 3: Experimental Protocols for Formulation and Evaluation

Trustworthy science relies on reproducible methods. Here, we provide validated, step-by-step protocols for formulating and testing your own DSPC- or DOPC-containing mRNA LNPs.

Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the gold-standard method for producing monodisperse LNPs using a microfluidic device, which ensures rapid, controlled mixing.[15][21]

Rationale: Rapid mixing of the lipid-ethanol solution with the mRNA-aqueous buffer solution causes a rapid increase in solvent polarity. This precipitates the lipids, which then self-assemble around the mRNA cargo to form LNPs. The acidic buffer ensures the ionizable lipid is positively charged to complex with the negatively charged mRNA backbone.

G cluster_prep Phase Preparation cluster_mixing LNP Assembly cluster_purification Purification & QC A Lipid Phase: Ionizable Lipid, Helper Lipid (DSPC or DOPC), Cholesterol, PEG-Lipid in Ethanol C Load into Syringes A->C B Aqueous Phase: mRNA in Acidic Buffer (e.g., Citrate pH 4.0) B->C D Microfluidic Mixer (e.g., NanoAssemblr) Flow Rate Ratio 3:1 (Aqueous:Lipid) C->D E Self-Assembly into LNPs D->E F Dialysis in PBS (pH 7.4) (Removes Ethanol, Neutralizes Surface) E->F G Sterile Filtration (0.22 µm filter) F->G H Characterization: Size (DLS), Zeta Potential, Encapsulation Efficiency (RiboGreen) G->H

Caption: Experimental workflow for mRNA-LNP formulation using microfluidic mixing.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA or SM-102) in ethanol

  • Helper Lipid: DSPC [15] or DOPC in ethanol

  • Cholesterol in ethanol[15]

  • PEGylated Lipid (e.g., DMG-PEG 2000) in ethanol[15]

  • mRNA encoding a reporter protein (e.g., Luciferase) in RNase-free water

  • Ethanol (Absolute, RNase-free)

  • Citrate Buffer (25-50 mM, pH 4.0, RNase-free)[15]

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr) and cartridges

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of the ionizable lipid, helper lipid (DSPC or DOPC), cholesterol, and PEG-lipid in absolute ethanol.

  • Lipid Mix Formulation: In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio. A clinically validated and widely used ratio is 50:10:38.5:1.5 (Ionizable Lipid : Helper Lipid : Cholesterol : PEG-Lipid).[22][23][24]

  • mRNA Solution Preparation: Dilute the mRNA stock solution in the citrate buffer (pH 4.0) to the target concentration.

  • Microfluidic Mixing: a. Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous buffer into another. b. Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanol).[25] c. Initiate the mixing process. The rapid mixing will cause the LNPs to self-assemble.

  • Purification: a. Immediately transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against sterile PBS (pH 7.4) for at least 12-18 hours, with at least two buffer changes. This step removes the ethanol and raises the pH, neutralizing the surface charge of the LNPs.

  • Final Steps: a. Collect the dialyzed LNP solution. b. Perform sterile filtration through a 0.22 µm filter. c. Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency. Store at 4°C for short-term use or -80°C for long-term storage.

Protocol 2: In Vitro Transfection and Luciferase Assay

This protocol measures the functional delivery of mRNA by quantifying the expression of a luciferase reporter gene.

Rationale: The amount of light produced by the luciferase enzyme is directly proportional to the amount of mRNA successfully delivered to the cytoplasm and translated by the cell's machinery. This provides a quantitative measure of transfection efficiency.

G A Seed Cells (e.g., HEK293T) in 96-well plate B Incubate 24h for adherence A->B C Prepare LNP Dilutions in cell culture medium B->C D Add mRNA-LNPs to cells C->D E Incubate 24-48h D->E F Lyse Cells (Luciferase Assay Reagent) E->F G Add Luciferase Substrate F->G H Measure Luminescence (Plate Reader) G->H

Caption: Workflow for in vitro transfection and luciferase reporter assay.

Materials:

  • HEK293T cells (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Formulated mRNA-Luciferase LNPs (from Protocol 1)

  • Luciferase assay kit (e.g., Bright-Glo™)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection. Incubate for 24 hours.

  • LNP Treatment: a. Prepare serial dilutions of your DSPC-LNP and DOPC-LNP formulations in fresh cell culture medium to achieve a range of final mRNA concentrations (e.g., 10 to 500 ng/well). b. Carefully remove the old medium from the cells and replace it with the LNP-containing medium.

  • Incubation: Incubate the cells for 24 to 48 hours to allow for LNP uptake, endosomal escape, and protein expression.[15]

  • Luciferase Assay: a. After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's protocol. c. Remove the culture medium from the wells. d. Add the luciferase reagent to each well, which will both lyse the cells and provide the substrate for the luciferase enzyme. e. Measure the luminescence using a plate reader.

  • Data Analysis: Compare the luminescence values (Relative Light Units, RLU) generated by the DSPC-LNPs versus the DOPC-LNPs across the concentration range to determine relative transfection efficiency.

Conclusion and Future Outlook

The choice between DSPC and DOPC is not a matter of one being universally "better," but rather a strategic decision based on the desired performance characteristics of the LNP system.

  • Choose DSPC for: Applications demanding high stability, long shelf-life, and robust in vivo performance, such as vaccines and therapeutics requiring systemic circulation. Its extensive clinical validation provides a clear regulatory advantage.[8][20]

  • Consider DOPC for: Research applications focused on elucidating the mechanisms of endosomal escape or for specific cell types where membrane fluidity and fusogenicity are hypothesized to be limiting factors.[1]

The field of LNP formulation is continuously evolving. Future research will likely explore novel helper lipids that offer a hybrid of DSPC's stability and the fusogenic properties of unsaturated lipids, further optimizing this powerful delivery platform. As application scientists, a foundational understanding of how lipid structure dictates function is our most powerful tool in advancing the next generation of mRNA medicines.

References

  • Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoyl-phosphatidylcholine bilayer membranes. PubMed. Available at: [Link]

  • Key Factors Influencing the Transfection Efficiency of Lipid Nanoparticle Formulations. Precision Nanosystems. Available at: [Link]

  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. PubMed. Available at: [Link]

  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. ScienceDirect. Available at: [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Biomedical Chemistry. Available at: [Link]

  • Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects. MDPI. Available at: [Link]

  • LNP mRNA system containing high helper lipid contents exhibit... ResearchGate. Available at: [Link]

  • Naturally Derived Membrane Lipids Impact Nanoparticle-Based Messenger RNA Delivery. Dovepress. Available at: [Link]

  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. PMC - NIH. Available at: [Link]

  • Lipid nanoparticle mRNA systems containing high levels of sphingomyelin engender higher protein expression in hepatic and extra-hepatic tissues. PMC - NIH. Available at: [Link]

  • Helper Lipid-Enhanced mRNA Delivery for Treating Metabolic Dysfunction-Associated Fatty Liver Disease. ACS Publications. Available at: [Link]

  • LNP preparation. Bio-protocol. Available at: [Link]

  • The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC - NIH. Available at: [Link]

  • Phosphatidylinositol induces fluid phase formation and packing defects in phosphatidylcholine model membranes. PMC - NIH. Available at: [Link]

  • Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. MDPI. Available at: [Link]

  • Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA). RSC Publishing. Available at: [Link]

  • DSPC–LNP biodistribution and mRNA expression within, four‐day old,... ResearchGate. Available at: [Link]

  • Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues. Oxford Academic. Available at: [Link]

  • The final structure of lipids of DSPC and DPSM after 1000 nanoseconds (1 microsecond). ResearchGate. Available at: [Link]

  • Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes. RSC Publishing. Available at: [Link]

  • Analysis of the Thermotropic Phase Transitions of Liposomal Phosphatidylcholine Using Differential Scanning Fluorimetry. J-Stage. Available at: [Link]

  • Structural Characterization on the Gel to Liquid-Crystal Phase Transition of Fully Hydrated DSPC and DSPE Bilayers. Department of Chemical Engineering, Tsinghua University. Available at: [Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation. PMC - NIH. Available at: [Link]

  • Structure Database (LMSD). LIPID MAPS. Available at: [Link]

  • Lipid nanoparticle-mediated mRNA delivery system into preimplantation embryos. Oxford Academic. Available at: [Link]

  • The effect of lipid type (i.e., DMPC, DPPC, DSPC, DOPC) on mean... ResearchGate. Available at: [Link]

  • Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. PMC. Available at: [Link]

  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Biomedical Chemistry. Available at: [Link]

  • Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. PMC - NIH. Available at: [Link]

  • A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient. PMC - NIH. Available at: [Link]

  • Temperature behavior of DOPC/DSPC/CHOL (tieline t2) as revealed by... ResearchGate. Available at: [Link]

  • How has the inclusion of unconventional lipids improved LNP-mediated mRNA delivery? ScienceDirect. Available at: [Link]

  • Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System. NanoMedicines Research Group. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Purity by HPLC-ELSD

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of DSPC Purity in Advanced Drug Delivery 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DSPC Purity in Advanced Drug Delivery

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a high-purity, synthetic phospholipid that has become an indispensable component in the formulation of lipid nanoparticles (LNPs).[1] Its saturated stearoyl chains provide the structural rigidity necessary for stable vesicles, making it a cornerstone excipient in advanced drug delivery systems, including mRNA vaccines and liposomal drugs.[1][2] The physicochemical properties of these delivery systems—such as particle size, stability, and drug release profile—are directly influenced by the purity of their constituent lipids. Impurities, such as lysophospholipids or free fatty acids, can compromise the integrity of the lipid bilayer, potentially affecting the efficacy and safety of the final therapeutic product.[3][4]

Consequently, a robust, reliable, and validated analytical method for quantifying DSPC purity is not merely a quality control measure; it is a fundamental requirement for regulatory approval and clinical success. High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) is an exceptionally well-suited technique for this purpose. Because phospholipids like DSPC lack a significant UV chromophore, conventional UV detection is ineffective.[5] The ELSD offers a universal detection method for any analyte less volatile than the mobile phase, making it ideal for lipids.[6][7]

This guide provides an in-depth validation framework for an HPLC-ELSD method for DSPC purity analysis, compares its performance against alternative analytical techniques, and offers the technical insights needed to implement this method with scientific rigor.

The HPLC-ELSD Method: Principles and Strategic Optimization

The power of the HPLC-ELSD method lies in the synergy between chromatographic separation and universal detection. The HPLC system separates DSPC from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The column effluent is then directed to the ELSD, which operates in three stages:

  • Nebulization: The mobile phase is converted into a fine aerosol using a stream of inert gas (typically nitrogen).

  • Evaporation: The aerosol passes through a heated drift tube, where the volatile mobile phase is evaporated, leaving behind a suspension of fine particles of the non-volatile analyte.

  • Detection: These particles pass through a light beam (often a laser), and the scattered light is measured by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte.[6][8]

Causality Behind Experimental Choices: Method Development Insights

A robust method is born from a deep understanding of the analytical components. The choices made during development are critical for achieving the necessary specificity and sensitivity.

  • Stationary Phase Selection: For a highly hydrophobic molecule like DSPC, a standard C18 column is often the first choice. However, its strong retention can lead to long run times. A phenyl-hexyl stationary phase offers a compelling alternative; its lower hydrophobicity facilitates a more rapid elution of DSPC while still providing excellent separation from less hydrophobic impurities.[9] Furthermore, some modern columns, such as those with charged surface hybrid (CSH) technology, can significantly improve peak shape for ionizable lipids by mitigating interactions with residual surface silanols.[9]

  • Mobile Phase Composition: A reversed-phase gradient elution is essential for resolving compounds with a wide range of polarities. A typical mobile phase system consists of an aqueous phase and an organic phase (e.g., methanol or acetonitrile). The inclusion of a small percentage of an acid modifier, such as trifluoroacetic acid (TFA) (typically 0.1%), is a strategic choice to suppress the ionization of free silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and improving chromatographic resolution.[10][11]

  • ELSD Parameter Optimization: The ELSD response is highly dependent on its operational parameters. The drift tube temperature and nebulizer gas pressure must be carefully optimized. A lower temperature (e.g., 40-50°C) is often preferable for semi-volatile compounds to maximize the signal-to-noise ratio.[12] The gas pressure must be sufficient to generate a fine, consistent aerosol but not so high that it causes excessive baseline noise.[12]

Detailed Experimental Protocol: HPLC-ELSD for DSPC Purity

This protocol is a validated starting point for the analysis of DSPC. Adherence to the International Council for Harmonisation (ICH) guidelines for method validation is required for its use in a regulated environment.[13][14]

Reagents and Materials
  • DSPC Reference Standard (>99% purity)

  • DSPC dihydrate sample for testing

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA), ≥99.0%

  • Class A volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Methanol/Acetonitrile (50:50, v/v).

  • Sample Diluent: Methanol.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of DSPC Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Sample Solution (1 mg/mL): Prepare in the same manner as the Standard Stock Solution using the DSPC sample.

Chromatographic and Detector Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Charged Surface Hybrid (CSH) Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Column Temperature 50°C[10]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution 85% B to 100% B over 10 min, hold at 100% B for 5 min
ELSD Agilent 385-ELSD or equivalent
Drift Tube Temp. 45°C
Nebulizer Temp. 40°C
Gas Flow (Nitrogen) 1.2 SLM (Standard Liters per Minute)
System Suitability

Before sample analysis, perform five replicate injections of the DSPC Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

Data Analysis

The purity of the DSPC sample is determined by the area percentage method. Purity (%) = (Area of DSPC Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental process can be mapped as a logical workflow.

HPLC_ELSD_Workflow prep Sample & Standard Preparation (1 mg/mL in MeOH) filter Syringe Filtration (0.22 µm) prep->filter injection Inject 5 µL into HPLC filter->injection hplc_setup HPLC System Equilibration (Column: CSH Phenyl-Hexyl, 50°C) hplc_setup->injection separation Gradient Elution (Separation of DSPC & Impurities) injection->separation elsd_detection ELSD Detection (Nebulize -> Evaporate -> Detect) separation->elsd_detection data_acq Data Acquisition & Integration (Chromatogram Generation) elsd_detection->data_acq analysis Purity Calculation (Area Percent Method) data_acq->analysis report Final Report analysis->report

Caption: HPLC-ELSD workflow for DSPC purity analysis.

Method Validation: A Self-Validating System for Trustworthiness

Validation of the analytical procedure is mandatory under ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[13][14][15] A properly validated method provides trustworthiness in the reported results.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] To prove this, forced degradation studies are essential. DSPC samples are subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[16][17] The primary degradation pathway for phospholipids is hydrolysis, which cleaves the ester bonds to produce lysophospholipids and free fatty acids.[3][4] The HPLC method must demonstrate baseline separation between the intact DSPC peak and any degradant peaks formed.

Key Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachTypical Acceptance Criteria
Linearity Analyze a minimum of 5 concentrations across the specified range. Plot response vs. concentration. ELSD data often requires a log-log transformation for linearization.[8][18]Correlation Coefficient (r) ≥ 0.99
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the test concentration.
Accuracy Perform recovery studies by spiking a known amount of DSPC reference standard into a sample matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): 6 replicate analyses at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.[19]RSD ≤ 2.0%
LOD & LOQ Determined based on signal-to-noise ratio (S/N).LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1[19]
Robustness Deliberately vary method parameters (e.g., column temp ±2°C, flow rate ±10%, mobile phase pH ±0.2).System suitability criteria must be met.

Comparative Guide: HPLC-ELSD vs. Alternative Analytical Methods

While HPLC-ELSD is a powerful tool, selecting the right analytical method depends on the specific question being asked. The following table objectively compares HPLC-ELSD with other common techniques for phospholipid analysis.

FeatureHPLC-ELSDHPLC-MS / UPLC-MS³¹P NMR SpectroscopyGas Chromatography (GC-FID)Thin-Layer Chromatography (TLC)
Principle Chromatographic separation followed by light scattering detection of non-volatile particles.[6]Chromatographic separation coupled with mass-to-charge ratio detection.[20]Measures the resonance of phosphorus-31 nuclei in a magnetic field.[21]Separation of volatile compounds (after derivatization) followed by flame ionization detection.[22]Separation on a solid stationary phase via capillary action.[5]
Primary Use for DSPC Quantitative purity and impurity profiling. Identification and quantification of trace impurities and degradants; structural confirmation.[3]Absolute quantification of total and individual phospholipids; structural integrity.[1][23]Fatty acid composition analysis (confirms stearic acid chains). Cannot analyze intact DSPC.[24]Rapid, qualitative screening for major impurities.
Quantitative Ability Good, but response can be non-linear and requires careful calibration.[18]Excellent, highly sensitive and linear over a wide dynamic range.Excellent, highly accurate for absolute quantification without a reference standard for each analyte.[21]Excellent for fatty acid methyl esters (FAMEs).Poor; primarily qualitative or semi-quantitative at best.[22]
Sensitivity High (ng range).[7]Very High (pg to fg range).[3]Moderate; requires higher sample concentration.High for FAMEs.Low.[22]
Specificity Good; relies on chromatographic resolution.Excellent; provides mass information for peak identification.Excellent for phosphorus-containing compounds.Excellent for resolved FAMEs.Low; prone to interference.
Throughput High.Moderate to High.Low.Moderate.Very High.
Cost (Instrument) Moderate.High.Very High.Low to Moderate.Very Low.

Strategic Method Selection

The choice of analytical technique is a strategic decision driven by the specific requirements of the analysis.

Method_Selection start What is the primary analytical goal? q1 Routine QC Purity & Impurity Profiling? start->q1 q2 Identify Unknown Impurity or Need Highest Sensitivity? q1->q2 No ans_elsd Use Validated HPLC-ELSD Method q1->ans_elsd Yes q3 Absolute Quantification or Structural Confirmation? q2->q3 No ans_ms Use HPLC-MS / UPLC-MS q2->ans_ms Yes q4 Confirm Fatty Acid Composition? q3->q4 No ans_nmr Use ³¹P NMR Spectroscopy q3->ans_nmr Yes ans_gc Use GC-FID after Derivatization q4->ans_gc Yes

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

For the routine quality control and purity validation of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate, a validated HPLC-ELSD method stands as the gold standard. It offers a superior balance of sensitivity, robustness, and quantitative capability, making it an indispensable tool for pharmaceutical development and manufacturing.[5][25] While techniques like HPLC-MS provide higher sensitivity and structural data, and ³¹P NMR offers absolute quantification, the HPLC-ELSD method is uniquely optimized for the high-throughput, reliable purity assessments required in a regulated environment. By implementing the detailed protocol and validation framework described herein, researchers and drug development professionals can ensure the quality and consistency of DSPC, thereby safeguarding the integrity of the life-saving therapeutics that depend on it.

References

  • An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. MDPI.
  • Method for detecting purity of distearoyl phosphatidylcholine.
  • Phospholipid Analysis Techniques: Principles, Methods, and Applic
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Detectors for HPLC of Lipids with Special Reference to Evaporative Lght-Scattering Detection. AOCS. [Link]

  • A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations. PMC. [Link]

  • Component and state separation in DMPC/DSPC lipid bilayers: a Monte Carlo simulation study. PMC. [Link]

  • A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and the Stability of a Liposomal Formulation. ResearchGate. [Link]

  • Recent Analytical Methodologies in Lipid Analysis. PMC. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Phospholipases: Degradation of Phospholipids in Membranes and Emulsions. ResearchGate. [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. ResearchGate. [Link]

  • Efficiency evaluation of phospholipid fatty acid method based on lipid standards: methanol failed to recover a majority of phospholipids yet eluted unexpected glycolipid. Frontiers. [Link]

  • Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. MDPI. [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers. [Link]

  • Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Robust and Reliable Quantification of Phospholipids in Edible Oils Using 31P NMR Spectroscopy. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Lipid Nanoparticle Compositional Analysis Using Charged Surface Hybrid Phenyl-Hexyl Separation With Evaporative Light Scattering. Waters Corporation. [Link]

  • A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content and the Stability of a Liposomal Formulation. Bentham Science. [Link]

  • Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Interchim. [Link]

  • An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine. IRIS. [Link]

  • Quantification of Phospholipid Degradation Products in Liposomal Pharmaceutical formulations by Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). ResearchGate. [Link]

  • Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. PMC. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • A rapid method for phospholipid class separation by HPLC using an evaporative light-scattering detector. Chiralizer. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Linking chemical degradation and physical instability of lipid vesicles. National Institute of Standards and Technology. [Link]

Sources

Comparative

Differential Scanning Calorimetry of 1,2-Distearoyl-sn-glycero-3-phosphocholine: Anhydrous vs. Dihydrate

The Mechanistic Role of Hydration in Lipid Thermodynamics 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated, 18-carbon tail phospholipid widely utilized as a structural backbone in lipid nanoparticle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Role of Hydration in Lipid Thermodynamics

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a fully saturated, 18-carbon tail phospholipid widely utilized as a structural backbone in lipid nanoparticles (LNPs) and liposomal drug delivery systems. The thermodynamic behavior of DSPC is fundamentally dictated by its hydration state.

In the anhydrous state , DSPC molecules are locked in a rigid crystalline lattice. The zwitterionic phosphocholine headgroups engage in a tight, unshielded dipole-dipole network. This intense electrostatic interaction restricts the free volume of the hydrophobic stearoyl chains, requiring massive thermal energy to induce trans-gauche isomerizations. Consequently, the main chain-melting transition ( Tm​ ) of anhydrous DSPC is driven exceptionally high, typically peaking around 109 °C 1.

Upon aqueous hydration (forming the dihydrate and subsequently fully hydrated bilayers), water molecules act as a dielectric spacer. They hydrogen-bond to the phosphate oxygens and ester carbonyls, effectively screening the headgroup electrostatics. This hydration expands the cross-sectional area per lipid molecule, granting the acyl chains the necessary free volume to melt at much lower temperatures. In this fully hydrated state, DSPC exhibits a highly cooperative gel-to-liquid crystalline ( Pβ′​→Lα​ ) phase transition at approximately 54.5 °C [[2]]().

DSPC_Mechanics Anhydrous Anhydrous DSPC Strong Dipole Network Anhydrous->Anhydrous Direct Melting (~109°C) Hydration Aqueous Hydration (Dielectric Spacer) Anhydrous->Hydration Water Binding GelPhase DSPC Dihydrate (Lβ') Highly Ordered Chains Hydration->GelPhase Tm drops to ~55°C RipplePhase Ripple Phase (Pβ') Periodic Distortions GelPhase->RipplePhase Pre-transition (~51°C) LiquidCryst Liquid Crystalline (Lα) Fluid Acyl Chains RipplePhase->LiquidCryst Main Transition (~54.5°C)

Caption: Thermodynamic pathways of DSPC phase transitions modulated by hydration state.

Comparative Data Analysis

The following table summarizes the quantitative thermodynamic shifts observed via Differential Scanning Calorimetry (DSC) when comparing anhydrous DSPC to its fully hydrated counterpart.

ParameterAnhydrous DSPCDSPC Dihydrate (Fully Hydrated)
Physical State (25°C) Crystalline Solid Lβ′​ Gel Phase (Bilayer)
Pre-transition ( Tpre​ ) Broad, low-T molecular relaxations~51.0 °C ( Lβ′​→Pβ′​ )
Main Transition ( Tm​ ) ~109.0 °C~54.5 °C ( Pβ′​→Lα​ )
Headgroup Interactions Strong dipole-dipole networkWater-screened, H-bonded to H₂O
Acyl Chain Packing Highly restricted, low free volumeIncreased cross-sectional area
Required DSC Pan Hermetic (Dry N₂ purged)Hermetic (To prevent evaporation)

Self-Validating Experimental Protocols

To ensure scientific integrity, DSC protocols must be designed as self-validating systems. The primary risk in lipid calorimetry is the unintentional alteration of the hydration state during the scan.

Protocol A: Thermal Analysis of Anhydrous DSPC

Causality Focus: Preventing moisture ingress.

  • Desiccation: Store DSPC powder in a vacuum desiccator over anhydrous CaSO4​ for at least 48 hours prior to analysis.

  • Sample Loading: Working inside a dry nitrogen glovebox, weigh 2.0 to 5.0 mg of DSPC into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Validation: Weigh the sealed pan on a microbalance. A stable mass confirms no immediate moisture absorption.

  • Thermal Scanning: Scan from 20 °C to 120 °C at a rate of 5.0 °C/min under a dry nitrogen purge.

  • Data Interpretation: Look for the primary endotherm near 109 °C 1. If peaks appear around 55 °C, the sample has absorbed ambient humidity, invalidating the anhydrous claim.

Protocol B: Thermal Analysis of DSPC Dihydrate (Fully Hydrated Bilayers)

Causality Focus: Erasing thermal history and ensuring complete hydration.

  • Aqueous Dispersion: Disperse 5.0 mg of DSPC in 20 µL of HPLC-grade water directly inside the DSC pan.

  • Thermal Annealing (Critical Step): Hydration must occur above the phase transition temperature. Vortex and heat the mixture to 70–75 °C (approx. 15–20 °C above the expected Tm​ ) for 30–45 minutes 3. This forces the lipid into the fluid Lα​ phase, allowing water to fully penetrate the bilayer and erase kinetic trapping.

  • Hermetic Sealing: Seal the pan hermetically to withstand the vapor pressure of water at elevated temperatures. Record the exact mass.

  • Thermal Scanning: Cool the sample to 10 °C, then heat to 75 °C at 1.0 °C/min. A slower scan rate is required for hydrated samples to prevent thermal lag across the aqueous medium.

  • System Validation: Post-scan, re-weigh the pan. A mass loss of >0.05 mg indicates pan leakage. If water evaporates during the scan, it absorbs the latent heat of vaporization, artificially shifting and broadening the Tm​ upward. Any leaking run must be discarded.

DSC_Workflow cluster_anhydrous Anhydrous Protocol cluster_hydrated Hydrated Protocol Start DSPC Powder Desiccation Vacuum Desiccation Start->Desiccation Hydrate Hydration >70°C Start->Hydrate SealA Hermetic Sealing (N2) Desiccation->SealA ScanA DSC Scan (20-120°C) SealA->ScanA Analysis Thermogram Analysis ScanA->Analysis SealH Hermetic Sealing Hydrate->SealH ScanH DSC Scan (10-75°C) SealH->ScanH ScanH->Analysis

Caption: Comparative DSC workflow ensuring thermal history erasure and moisture control.

Conclusion

The differential scanning calorimetry of DSPC serves as a prime example of how molecular hydration governs macroscopic physical properties. For formulation scientists developing lipid-based therapeutics, recognizing the ~54.5 °C disparity between anhydrous and fully hydrated DSPC is critical. Failing to control the hydration state during DSC analysis will result in mischaracterized phase transitions, ultimately compromising the stability and release kinetics of the final drug delivery vehicle.

References

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. National Institutes of Health (NIH) / PMC.2

  • Phase behaviour of dehydrated phosphatidylcholines. ResearchGate.1

  • Relationships between Equilibrium Spreading Pressure and Phase Equilibria of Phospholipid Bilayers and Monolayers at the Air−Water Interface. ACS Publications.3

Sources

Validation

In vitro release kinetics: 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate vs DMPC liposomes

Introduction In the landscape of advanced drug delivery, liposomes stand out as a versatile and clinically proven platform. These self-assembled phospholipid vesicles can encapsulate both hydrophilic and lipophilic drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of advanced drug delivery, liposomes stand out as a versatile and clinically proven platform. These self-assembled phospholipid vesicles can encapsulate both hydrophilic and lipophilic drug molecules, offering advantages such as improved solubility, stability, and targeted delivery.[1] The choice of phospholipid is a critical determinant in the design and efficacy of these systems. Among the most utilized saturated phospholipids are 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC). While structurally similar, their differing acyl chain lengths—18 carbons for DSPC and 14 for DMPC—lead to significant variations in their physicochemical properties, which in turn dictate their performance, particularly their in vitro release kinetics.[2][3]

This comprehensive guide provides a detailed comparison of DSPC and DMPC liposomes, focusing on their in vitro release characteristics. We will delve into the underlying scientific principles, provide detailed experimental protocols for their preparation and characterization, and present comparative data to inform the selection of the most appropriate lipid for your specific drug delivery application.

The Decisive Role of Phospholipid Structure in Liposome Performance

The fundamental difference between DSPC and DMPC that governs their behavior in a liposomal formulation is their phase transition temperature (Tc). The Tc is the temperature at which the phospholipid bilayer transitions from a rigid, ordered gel state to a more fluid, disordered liquid-crystalline state.

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): With its longer C18 saturated acyl chains, DSPC exhibits stronger van der Waals interactions between the lipid tails. This results in a higher phase transition temperature (Tc ≈ 55°C).[4] At physiological temperature (37°C), DSPC liposomes exist in the stable gel phase, characterized by a tightly packed, less permeable bilayer.[5][6]

  • 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): The shorter C14 acyl chains of DMPC lead to weaker intermolecular forces and consequently, a lower phase transition temperature (Tc ≈ 24°C).[4] Therefore, at physiological temperature, DMPC liposomes are in the fluid liquid-crystalline phase, which results in a more permeable and less rigid bilayer structure.[5][6]

This difference in the physical state of the bilayer at a given temperature is the primary driver for the observed variations in drug retention and release kinetics between DSPC and DMPC liposomes.

Experimental Design: A Head-to-Head Comparison

To objectively compare the in vitro release kinetics of DSPC and DMPC liposomes, a robust experimental plan is essential. This involves the preparation of liposomes under controlled conditions, thorough physicochemical characterization, and a well-defined in vitro release assay.

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This widely used method allows for the formation of unilamellar liposomes with a controlled size distribution.[7][8]

Materials:

  • 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Cholesterol

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4 (Hydration Buffer)

  • Model hydrophilic drug (e.g., Carboxyfluorescein)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the chosen phospholipid (DSPC or DMPC) and cholesterol in the chloroform/methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[9]

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[7]

  • Film Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration: Add the hydration buffer (pre-heated to a temperature above the Tc of the respective lipid; e.g., 60-65°C for DSPC and ~30°C for DMPC) to the flask. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.[9]

  • Vesicle Formation: Agitate the flask to hydrate the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs).[7]

  • Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a 100 nm pore size multiple times using a mini-extruder. This process should also be performed at a temperature above the Tc of the lipid.[7][9]

G cluster_prep Liposome Preparation Workflow dissolve 1. Dissolve Lipids & Drug in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate with Aqueous Buffer & Hydrophilic Drug dry->hydrate extrude 5. Extrude to Form Unilamellar Vesicles hydrate->extrude

Caption: Workflow for liposome preparation.

Protocol 2: Physicochemical Characterization

Thorough characterization is crucial to ensure the quality and comparability of the prepared liposome formulations.

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).[10][11]

  • Procedure: Dilute the liposome suspension in the hydration buffer. Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.[9][12]

2. Encapsulation Efficiency (%EE):

  • Principle: To quantify the amount of drug successfully entrapped within the liposomes.[13]

  • Procedure:

    • Separation of Free Drug: Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography or centrifugation.[14]

    • Quantification: Lyse the liposomes with a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the drug concentration using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[14][15]

    • Calculation: %EE = (Amount of encapsulated drug / Total amount of drug used) x 100[14]

G cluster_char Physicochemical Characterization dls Dynamic Light Scattering (DLS) - Size (Hydrodynamic Diameter) - Polydispersity Index (PDI) - Zeta Potential ee Encapsulation Efficiency (%EE) sep Separate Free Drug ee->sep quant Quantify Encapsulated Drug (e.g., HPLC) sep->quant

Caption: Key characterization techniques.

Protocol 3: In Vitro Drug Release Assay (Dialysis Method)

The dialysis method is a common and effective technique for studying the in vitro release of drugs from nanoparticulate systems like liposomes.[16][17][18]

Materials:

  • Dialysis tubing with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath with stirring capabilities.

Procedure:

  • Preparation: Place a known amount of the liposomal formulation into the dialysis bag.

  • Incubation: Immerse the sealed dialysis bag in a larger volume of the release medium maintained at 37°C with constant, gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.[14]

  • Quantification: Determine the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released against time.

G cluster_release In Vitro Release Assay (Dialysis) prep 1. Place Liposomes in Dialysis Bag incubate 2. Immerse in Release Medium (37°C, with stirring) prep->incubate sample 3. Sample Release Medium at Time Intervals incubate->sample quantify 4. Quantify Released Drug (e.g., HPLC) sample->quantify plot 5. Plot Cumulative Release vs. Time quantify->plot

Caption: In vitro release testing workflow.

Comparative Performance Analysis

The choice between DSPC and DMPC will significantly impact the physicochemical properties and, most importantly, the drug release profile of the resulting liposomes.

Physicochemical Properties

The following table summarizes the expected differences in the physicochemical properties of DSPC and DMPC liposomes prepared under identical conditions.

PropertyDSPC LiposomesDMPC LiposomesCausality
Phase Transition Temp. (Tc) ~55°C[4]~24°C[4]Longer C18 acyl chains in DSPC lead to stronger van der Waals forces and a more ordered structure requiring more energy to transition.
Bilayer State at 37°C Gel Phase[5][6]Liquid-Crystalline Phase[5][6]37°C is below the Tc of DSPC but above the Tc of DMPC.
Membrane Rigidity HigherLowerThe gel phase is more rigid and less fluid than the liquid-crystalline phase.[6]
Encapsulation Efficiency (%EE) Generally Higher[3][19]Generally Lower[3][19]The more rigid and less leaky bilayer of DSPC liposomes at the preparation temperature (above Tc) and during storage (below Tc) can lead to better drug retention. However, this is also highly dependent on the physicochemical properties of the encapsulated drug.[14]
In Vitro Release Kinetics

The disparate bilayer characteristics of DSPC and DMPC liposomes directly translate to distinct in vitro release profiles.

TimeCumulative Release (%) - DSPCCumulative Release (%) - DMPC
1 hr525
4 hr1050
8 hr1570
12 hr2085
24 hr30>95

(Note: The data presented in the table is illustrative and intended for comparative purposes. Actual release rates will vary depending on the specific drug, formulation, and experimental conditions.)

Interpretation of Release Profiles:

  • DSPC Liposomes: Exhibit a significantly slower and more sustained drug release profile.[3][19] This is attributed to the low permeability of the lipid bilayer when in the gel phase at 37°C. The tightly packed acyl chains create a formidable barrier to drug diffusion. This characteristic is highly desirable for long-acting formulations where a prolonged therapeutic effect is required.

  • DMPC Liposomes: Display a much faster and more extensive drug release.[3][19] At 37°C, the bilayer is in the fluid, liquid-crystalline state, which is more disordered and permeable, allowing for more rapid diffusion of the encapsulated drug out of the liposome. This profile may be advantageous for applications requiring a more immediate therapeutic effect.

Discussion and Mechanistic Insights

The selection between DSPC and DMPC for a liposomal formulation is a strategic decision that must be aligned with the desired therapeutic outcome.

DSPC: The Choice for Stability and Sustained Release

The high phase transition temperature of DSPC is the cornerstone of its utility in creating stable, low-permeability liposomes. The resulting formulations are characterized by excellent drug retention and a slow, controlled release profile.[3][19] This makes DSPC an ideal candidate for:

  • Long-circulating formulations: The stability of the DSPC bilayer minimizes premature drug leakage in the bloodstream, allowing for a longer circulation half-life and enhanced accumulation at target sites through the enhanced permeability and retention (EPR) effect in applications like cancer therapy.

  • Controlled-release depots: When administered subcutaneously or intramuscularly, DSPC liposomes can act as a local drug reservoir, slowly releasing the encapsulated agent over an extended period.

DMPC: For Applications Requiring More Rapid Drug Availability

The lower phase transition temperature of DMPC results in a more fluid and permeable liposomal membrane at physiological temperatures.[3][19] This leads to a faster release of the encapsulated drug. DMPC-based liposomes may be suitable for:

  • Temperature-sensitive liposomes (TSLs): In combination with other lipids, DMPC can be used to formulate TSLs that release their payload in response to localized hyperthermia.

  • Applications where a burst release followed by a slower release is desired.

The Influence of Cholesterol

It is important to note that the inclusion of cholesterol, a common component in liposomal formulations, can modulate the properties of both DSPC and DMPC bilayers. Cholesterol can increase the stability of the bilayer, decrease its permeability, and broaden the phase transition, thereby influencing the drug release kinetics.[1][2]

Conclusion

The in vitro release kinetics of liposomes are critically dependent on the choice of phospholipid. DSPC, with its high phase transition temperature, forms rigid, stable bilayers at physiological temperature, resulting in slow and sustained drug release. In contrast, DMPC, with its lower phase transition temperature, forms more fluid and permeable bilayers, leading to a more rapid release of the encapsulated drug.

The experimental protocols and comparative data presented in this guide provide a framework for the rational design and selection of liposomal formulations. By understanding the fundamental physicochemical differences between DSPC and DMPC, researchers and drug development professionals can make informed decisions to optimize the performance of their liposomal drug delivery systems for a given therapeutic application.

References

Sources

Comparative

A Senior Application Scientist's Guide to NMR Validation of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Dihydrate Incorporation into Mixed Micelles

For Researchers, Scientists, and Drug Development Professionals In the realm of advanced drug delivery, mixed micelles have emerged as a highly promising platform for the solubilization and targeted delivery of poorly wa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery, mixed micelles have emerged as a highly promising platform for the solubilization and targeted delivery of poorly water-soluble therapeutic agents.[1][2] Their advantages, including enhanced stability and greater drug encapsulation efficiency, make them a superior choice over single-polymer micelles.[3] At the heart of many successful formulations lies 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC), a biocompatible phospholipid that plays a crucial role in forming the lipid nanoparticles that protect sensitive cargo like mRNA.[4][5]

This guide, written from the perspective of a senior application scientist, provides an in-depth technical comparison and experimental protocols for validating the incorporation of DSPC dihydrate into mixed micelles using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating system for your research.

The Critical Role of Micelle Characterization

The successful formulation of a drug delivery system hinges on the precise characterization of the carrier. Key parameters such as size, shape, critical micelle concentration (CMC), stability, and drug release behavior are paramount.[6] Techniques like Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are routinely employed to determine the size and shape of micelles.[7][8] However, to confirm the successful incorporation of individual components like DSPC into the micellar structure and to understand the molecular interactions at play, NMR spectroscopy is an indispensable tool.[3]

Why NMR Spectroscopy is the Gold Standard for Validation

NMR spectroscopy offers a unique window into the molecular environment of each component within a mixed micelle formulation.[3] Unlike bulk characterization techniques, NMR provides atom-specific information, allowing us to:

  • Confirm Incorporation: By observing changes in the chemical shifts and line widths of specific DSPC proton and phosphorus signals upon micelle formation, we can definitively confirm its integration into the micellar core.[9][10]

  • Elucidate Molecular Interactions: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between DSPC and other components of the mixed micelle, providing insights into the spatial arrangement of the molecules.[11][12]

  • Determine Critical Micelle Concentration (CMC): The CMC, the concentration at which micelles begin to form, can be accurately determined by monitoring the chemical shift changes of specific NMR signals as a function of total surfactant concentration.[9][10][13] This is a critical parameter for ensuring the stability of the formulation upon dilution in physiological environments.[14]

  • Assess Micelle Stability: NMR can be used to study the stability of mixed micelles over time and under different conditions, such as changes in pH or temperature.

Comparative Analysis of NMR Techniques for DSPC Incorporation

The choice of NMR experiment is dictated by the specific information required. Here, we compare the most relevant techniques for validating DSPC incorporation into mixed micelles.

NMR Technique Information Gained Key Advantages Considerations
¹H NMR - Confirmation of DSPC presence- Changes in chemical shifts of choline, glycerol, and acyl chain protons upon micellization- Determination of CMC- High sensitivity- Relatively short acquisition times- Signal overlap can be an issue in complex mixtures- Broadened signals in large micelles can reduce resolution
³¹P NMR - Specific for the phosphocholine headgroup of DSPC- Sensitive to changes in the headgroup's chemical environment and mobility- Can distinguish between different phospholipid species- High sensitivity and natural abundance of ³¹P- Simple spectra with minimal signal overlap- Provides information on headgroup orientation and packing- Less sensitive than ¹H NMR- Requires a spectrometer equipped for phosphorus detection
2D NOESY - Spatial proximity of DSPC protons to other molecules in the micelle- Elucidation of the 3D structure of the mixed micelle- Provides direct evidence of intermolecular interactions- Unambiguously confirms DSPC incorporation into the micellar core- Longer experiment times- Requires careful optimization of mixing time
Diffusion-Ordered Spectroscopy (DOSY) - Determination of the self-diffusion coefficient of DSPC- Confirms that DSPC diffuses as part of the larger micelle structure- Provides a clear distinction between free and micelle-incorporated DSPC- Requires specialized pulse sequences and data processing

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and provide clear, interpretable data.

Protocol 1: Sample Preparation for NMR Analysis

Causality: Proper sample preparation is critical for obtaining high-quality NMR data. The choice of solvent, concentration, and filtration method can significantly impact the results.

  • Prepare a stock solution of the mixed micelle components (excluding DSPC) in D₂O. The use of a deuterated solvent is essential to avoid a large solvent signal in the ¹H NMR spectrum.

  • Prepare a series of samples with a fixed concentration of the other micelle components and varying concentrations of DSPC. This will be used to determine the CMC.

  • For each sample, dissolve the components in D₂O and vortex thoroughly.

  • Allow the samples to equilibrate for a set period (e.g., 24 hours) at a controlled temperature. This ensures the formation of stable micelles.

  • Filter the samples through a 0.22 µm syringe filter to remove any dust or aggregates that could interfere with the NMR measurement.

Protocol 2: ¹H and ³¹P NMR Data Acquisition

Causality: The choice of NMR parameters, such as the number of scans and relaxation delay, will affect the signal-to-noise ratio and the quantitative accuracy of the data.

  • Tune and match the NMR probe for both ¹H and ³¹P frequencies.

  • Acquire a standard ¹H NMR spectrum for each sample. Key signals to monitor for DSPC include the choline methyl protons (~3.2 ppm), the glycerol backbone protons, and the acyl chain protons.

  • Acquire a proton-decoupled ³¹P NMR spectrum for each sample. The single peak corresponding to the phosphocholine headgroup of DSPC is expected.[15]

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Protocol 3: 2D NOESY for Interaction Analysis

Causality: The mixing time in a NOESY experiment is a critical parameter that determines the extent of magnetization transfer between spatially close protons. An optimized mixing time is necessary to observe intermolecular NOEs.

  • Select a sample with a DSPC concentration well above the CMC.

  • Set up a 2D NOESY experiment.

  • Optimize the mixing time. Start with a range of mixing times (e.g., 100-500 ms) to find the optimal value for observing intermolecular cross-peaks between DSPC and the other micelle components.

  • Acquire and process the 2D NOESY spectrum. Look for cross-peaks between the acyl chain protons of DSPC and the hydrophobic core components of the other micelle-forming molecules.

Data Interpretation and Validation

The successful incorporation of DSPC into the mixed micelles will be validated by the following observations:

  • ¹H and ³¹P NMR: A significant downfield shift and broadening of the DSPC signals upon increasing concentration, with a clear inflection point in the chemical shift vs. concentration plot indicating the CMC.[9][10]

  • 2D NOESY: The presence of intermolecular NOE cross-peaks between the stearoyl chains of DSPC and the hydrophobic core of the other micelle components.[11] This provides direct evidence of their close spatial proximity within the micelle.

  • DOSY: A single diffusion coefficient for DSPC that corresponds to the diffusion of the entire micelle, rather than that of a free molecule.

Visualizing the Process and Structure

To better understand the experimental workflow and the resulting molecular arrangement, we can use Graphviz to create clear diagrams.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation prep1 Prepare Stock Solutions in D2O prep2 Create Concentration Series of DSPC prep1->prep2 prep3 Equilibrate and Filter Samples prep2->prep3 nmr1 1H & 31P NMR prep3->nmr1 nmr2 2D NOESY prep3->nmr2 nmr3 DOSY prep3->nmr3 an1 Determine CMC from Chemical Shifts nmr1->an1 an2 Identify Intermolecular NOEs nmr2->an2 an3 Confirm Co-diffusion nmr3->an3 an4 Validate DSPC Incorporation an1->an4 an2->an4 an3->an4

Caption: Experimental workflow for NMR validation of DSPC incorporation.

Mixed_Micelle_Structure cluster_micelle Mixed Micelle Cross-Section O1 Other Hydrophilic Core Hydrophobic Core (DSPC & Other Tails) O1->Core O2 Other Hydrophilic O2->Core O3 Other Hydrophilic O3->Core O4 Other Hydrophilic O4->Core O5 Other Hydrophilic O5->Core O6 Other Hydrophilic O6->Core O7 Other Hydrophilic O7->Core O8 Other Hydrophilic O8->Core D1 DSPC Headgroup D1->Core D2 DSPC Headgroup D2->Core

Sources

Validation

Comparing membrane permeability of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate and POPC vesicles

Comparative Guide to Membrane Permeability: DSPC vs. POPC Vesicles Executive Summary When engineering liposomal drug delivery systems or formulating model membranes for biophysical studies, the choice of the primary phos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Membrane Permeability: DSPC vs. POPC Vesicles

Executive Summary

When engineering liposomal drug delivery systems or formulating model membranes for biophysical studies, the choice of the primary phospholipid dictates the vesicle's thermodynamic stability and permeability profile. This guide provides an objective, data-driven comparison of 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate (DSPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). By analyzing their structural biophysics, we elucidate the causality behind their divergent permeability traits and provide validated experimental protocols for quantifying these differences.

Structural Biophysics and Causality of Permeability

The permeability of a lipid bilayer to water, ions, and small-molecule drugs is fundamentally governed by the packing density of its hydrophobic core. This density is a direct consequence of the acyl chain saturation and the ambient temperature relative to the lipid's main phase transition temperature ( Tm​ ).

  • DSPC (18:0, 18:0): DSPC features two fully saturated stearoyl tails. This lack of double bonds allows for maximal van der Waals interactions between adjacent lipid molecules, resulting in a highly ordered, tightly packed bilayer. With a Tm​ of ~55°C, DSPC exists in the solid-gel phase ( Lβ′​ ) at physiological temperature (37°C) . The energetic barrier for a solute to partition into and diffuse across this rigid hydrophobic core is exceptionally high, rendering DSPC vesicles highly impermeable.

  • POPC (16:0, 18:1): POPC contains one saturated palmitoyl tail and one unsaturated oleoyl tail with a cis-double bond at the 9th carbon. This cis-kink introduces steric hindrance, preventing tight lateral packing of the lipids. Consequently, POPC has a drastically lower Tm​ of ~ -2°C, meaning it exists in a fluid, liquid-crystalline phase ( Lα​ ) at physiological temperature . The increased free volume and lateral mobility in the fluid phase significantly lower the energy barrier for solute permeation, leading to high permeability .

StructurePermeability DSPC DSPC (Saturated Tails, 18:0) Gel Gel Phase (Lβ') at 37°C DSPC->Gel Tight van der Waals Packing POPC POPC (Unsaturated Tail, 18:1) Fluid Fluid Phase (Lα) at 37°C POPC->Fluid Cis-kink induces free volume LowPerm Low Permeability (High Drug Retention) Gel->LowPerm High Energy Barrier HighPerm High Permeability (Rapid Solute Leakage) Fluid->HighPerm High Lateral Mobility

Logical relationship between lipid acyl chain saturation, phase state at 37°C, and permeability.

Quantitative Data Comparison

The following table summarizes the biophysical parameters that dictate the permeability of DSPC and POPC vesicles at physiological conditions (37°C).

ParameterDSPCPOPCCausality / Impact on Permeability
Main Phase Transition ( Tm​ ) ~55°C ~ -2°C Determines the physical state of the bilayer at 37°C.
Phase State at 37°C Solid-Gel ( Lβ′​ )Liquid-Crystalline ( Lα​ )Gel phase resists permeation; fluid phase facilitates it.
Area Per Lipid (APL) ~47–50 Ų ~64–68 Ų Smaller APL in DSPC indicates denser packing, blocking solute entry.
Bilayer Thickness ~4.9 nm~3.9 nmA thicker DSPC bilayer increases the diffusion path length for solutes.
Calcein Retention (24h, 37°C) > 90%< 20%Empirical metric of small-molecule retention and membrane integrity.

Experimental Methodology: The Calcein Release Assay

To objectively quantify and compare the permeability of DSPC and POPC vesicles, the Calcein Fluorescence Leakage Assay is the field-proven gold standard .

Causality of the Assay Design (Self-Validating System): Calcein is a water-soluble fluorophore that undergoes severe self-quenching at high concentrations (e.g., 50 mM). By hydrating lipid films with a high-concentration calcein buffer, the dye is encapsulated inside the vesicles in a quenched state. When the vesicle membrane is permeable, calcein leaks into the surrounding buffer, diluting to a concentration where it is no longer quenched, resulting in a measurable increase in fluorescence emission . This creates a self-validating system: stable baseline fluorescence confirms intact vesicles and successful removal of free dye, while signal gain directly correlates to permeation events. Total lysis at the end of the assay proves that the dye was indeed encapsulated.

Step-by-Step Protocol:

  • Lipid Film Preparation: Dissolve DSPC or POPC (often with cholesterol at a 2:1 molar ratio for physiological relevance) in chloroform. Evaporate under a gentle nitrogen stream to form a thin lipid film. Lyophilize overnight to remove residual solvent.

  • Hydration: Hydrate the lipid film with a buffer containing 50 mM Calcein (adjusted to pH 7.4 and iso-osmotic with the external buffer). Critical Step: For DSPC, hydration must occur at 65°C (10°C above its Tm​ of 55°C) to ensure the lipids are in the fluid phase during vesicle formation. POPC can be hydrated at room temperature.

  • Extrusion: Extrude the multilamellar vesicle suspension 11-15 times through a 100 nm polycarbonate membrane (maintaining temperature above Tm​ ) to generate large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Separation (SEC): Pass the extruded liposomes through a Sephadex G-50 size exclusion chromatography column equilibrated with an iso-osmotic external buffer (e.g., PBS) to separate the calcein-loaded liposomes from the free, unencapsulated dye .

  • Fluorescence Measurement: Incubate the purified liposomes at 37°C. Measure fluorescence continuously or at discrete time points ( λex​ = 490 nm, λem​ = 520 nm).

  • Total Lysis (100% Release): Add 0.2% Triton X-100 to completely solubilize the liposomes, releasing all remaining calcein. This provides the maximum fluorescence value ( Fmax​ ) .

  • Data Analysis: Calculate the percentage of release using the formula:

    %Release=Fmax​−F0​Ft​−F0​​×100

CalceinWorkflow Hydration 1. Lipid Hydration (50mM Calcein, >Tm) Extrusion 2. Extrusion (100nm LUVs) Hydration->Extrusion SEC 3. SEC Separation (Remove Free Dye) Extrusion->SEC Incubation 4. Incubation (37°C in Buffer) SEC->Incubation Measurement 5. Fluorescence Measurement Incubation->Measurement Lysis 6. Triton X-100 (100% Release) Measurement->Lysis

Step-by-step workflow of the Calcein Release Assay for quantifying membrane permeability.

Applications in Drug Development

The stark contrast in permeability dictates the distinct applications of these two lipids:

  • DSPC in Therapeutics: Because DSPC prevents premature drug leakage, it is the backbone of stable liposomal formulations like Doxil (liposomal doxorubicin). The rigid gel-phase bilayer ensures that the cytotoxic payload remains encapsulated during systemic circulation, only releasing the drug upon degradation at the target tumor site.

  • POPC in Research & Topical Delivery: POPC's fluid nature mimics eukaryotic cell membranes, making it the ideal standard for biophysical modeling of membrane-protein interactions. In drug delivery, POPC is often utilized in topical or transdermal formulations where rapid payload release and membrane fusion are prioritized over long-term systemic retention.

References

  • Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Comparative

Mass spectrometry validation protocols for 1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate degradation products

This guide provides an in-depth comparison of mass spectrometry (MS) validation protocols for the degradation products of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dihydrate, a critical component in many pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry (MS) validation protocols for the degradation products of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) dihydrate, a critical component in many pharmaceutical formulations such as liposomes and lipid nanoparticles.[1] Ensuring the stability and purity of DSPC is paramount for the safety, efficacy, and consistency of parenteral drug products.[2] This document offers detailed experimental protocols, a comparative analysis of leading MS technologies, and a framework for method validation grounded in regulatory expectations.

The Imperative of Stability: Understanding DSPC Degradation

DSPC, a saturated phospholipid, is prized for its high phase transition temperature (approximately 55°C), which imparts rigidity and stability to lipid bilayers.[2] However, like all phospholipids, it is susceptible to degradation, primarily through hydrolysis. This process can occur during manufacturing, storage, or even in vivo, leading to the formation of impurities that can alter the physicochemical properties and performance of the final drug product.[3][4]

The primary degradation pathway for DSPC is the hydrolysis of its ester linkages, yielding two main degradation products:

  • 1-Stearoyl-sn-glycero-3-phosphocholine (Lyso-DSPC): Formed by the cleavage of the fatty acid at the sn-2 position.

  • Stearic Acid: A free fatty acid resulting from the hydrolysis of either the sn-1 or sn-2 ester bond.

While oxidative degradation is a greater concern for unsaturated phospholipids, it can occur in saturated lipids like DSPC, though to a lesser extent.[3][5] Therefore, a robust analytical method must be able to separate, detect, and quantify the parent DSPC molecule and its key hydrolytic degradation products.

Workflow for MS-Based Analysis of DSPC Degradation

A validated mass spectrometry-based method is essential for the accurate quantification of DSPC and its degradation products. The general workflow involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.

DSPC Degradation Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample DSPC-containing Formulation (e.g., Liposomes) Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction LC Liquid Chromatography (Reversed-Phase C18) Extraction->LC MS Mass Spectrometry (Q-TOF or QqQ) LC->MS Quantification Quantification of Analytes MS->Quantification Validation Validation according to ICH Q2(R2) Guidelines Quantification->Validation

Caption: General workflow for the analysis of DSPC degradation products.

Comparative Analysis of Mass Spectrometry Platforms: Q-TOF vs. Triple Quadrupole (QqQ)

The choice of mass spectrometer is critical for developing a robust and reliable analytical method. The two most common platforms for this application are Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometers.

FeatureQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Use Identification of unknowns, high-resolution screeningTargeted quantification
Mass Accuracy High (< 5 ppm)Nominal
Sensitivity Generally lower for targeted quantificationHigh, due to selective reaction monitoring (SRM)
Selectivity Achieved through high-resolution extracted ion chromatogramsHigh, due to precursor-product ion transitions
Dynamic Range 3-5 orders of magnitude6+ orders of magnitude
Flexibility High, can perform both qualitative and quantitative analysisPrimarily for quantitative analysis
Recommendation for DSPC Degradation Excellent for initial method development, characterization of unknown degradation products, and confirmation of analyte identity.The gold standard for routine, high-sensitivity quantification of known degradation products (Lyso-DSPC and stearic acid).[6]

Rationale: For the routine quality control of DSPC-containing formulations, a Triple Quadrupole (QqQ) mass spectrometer is the preferred platform due to its superior sensitivity and wide dynamic range in targeted quantification.[6] However, a Q-TOF instrument is invaluable during development and for troubleshooting, as its high mass accuracy can definitively identify both expected and unexpected degradation products.[7][8]

Experimental Protocols

Sample Preparation

A simple and effective method for extracting lipids from a liposomal formulation involves dilution with an organic solvent mixture.

Protocol:

  • Solubilize the liposome formulation by diluting it with a 1:1 (v/v) mixture of chloroform and methanol.[4]

  • Further dilute the sample to an appropriate concentration for LC-MS analysis using the initial mobile phase composition.

  • For absolute quantification, spike the sample with appropriate internal standards (e.g., deuterated analogs of the analytes) prior to the initial dilution.

Liquid Chromatography (LC) Method

A reversed-phase LC method provides excellent separation of DSPC, Lyso-DSPC, and stearic acid.

Instrumentation:

  • Column: C18 stationary phase (e.g., ACQUITY UPLC BEH C18, 1.8 mm × 50 mm, 1.7 µm).[9]

  • Mobile Phase A: Acetonitrile: 10 mM aqueous ammonium acetate (60:40, v/v).[9]

  • Mobile Phase B: Isopropanol: 10 mM acetonitrilic ammonium acetate (90:10, v/v).[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Gradient: A linear gradient should be optimized to ensure baseline separation of all analytes. A typical gradient might start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B.

Mass Spectrometry (MS) Method

The following parameters are recommended for a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Rationale
DSPC Positive ESI790.6184.1The precursor ion is the protonated molecule [M+H]⁺. The product ion is the characteristic phosphocholine headgroup.[10][11]
Lyso-DSPC Positive ESI524.4184.1The precursor ion is the protonated molecule [M+H]⁺. The product ion is also the phosphocholine headgroup.[12][13]
Stearic Acid Negative ESI283.3283.3The precursor ion is the deprotonated molecule [M-H]⁻. Stearic acid does not readily fragment, so the precursor ion is monitored as the product ion.[14]

Source Parameters (to be optimized for the specific instrument):

  • Capillary Voltage: ~3.5 kV (positive mode), ~-3.0 kV (negative mode)

  • Source Temperature: ~150°C

  • Desolvation Temperature: ~400°C

  • Collision Gas: Argon

Validation Protocol Framework

The validation of the analytical method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and, where applicable, the FDA's guidance on bioanalytical method validation.[5][15][16]

Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Range Range Validation->Range LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability

Caption: Key parameters for analytical method validation.

Summary of Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analytes in the presence of components that may be expected to be present, such as other lipids, the encapsulated drug, and other degradation products.No significant interference at the retention times of the analytes.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 80-120% of the true value for each concentration level.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 15%.Intermediate Precision (Inter-assay): RSD ≤ 20%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][8]Signal-to-noise ratio ≥ 10. RSD ≤ 20% and accuracy within 80-120%.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity, accuracy, and precision data.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant impact on the results when parameters like mobile phase composition, flow rate, or column temperature are slightly varied.
Solution Stability To evaluate the stability of the analytes in the sample solution under specified storage conditions.Analyte concentrations should remain within ±15% of the initial concentration over the tested period.

Conclusion

The hydrolytic degradation of DSPC is a critical quality attribute that must be carefully monitored throughout the lifecycle of a liposomal drug product. Mass spectrometry, particularly when coupled with liquid chromatography, offers the specificity and sensitivity required for the accurate quantification of DSPC and its primary degradation products, Lyso-DSPC and stearic acid. While Q-TOF MS is a powerful tool for identification and characterization, Triple Quadrupole MS is the industry standard for validated, routine quantitative analysis. By implementing a robust, validated LC-MS/MS method as outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their DSPC-based formulations.

References

  • KNAUER. Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles. Available from: [Link].

  • U.S. Food and Drug Administration. Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation. Available from: [Link].

  • University of Tartu. References – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available from: [Link].

  • Longdom Publishing SL. MALDI-Q-TOF-MS Ionization and Fragmentation of Phospholipids and Neutral Lipids of Dairy Interest Using Variable Doping Salts. Available from: [Link].

  • PubMed. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues. Available from: [Link].

  • ScienceDirect. Intra-laboratory comparison of four analytical platforms for lipidomic quantitation using hydrophilic interaction liquid chromatography and ultrahigh-performance supercritical fluid chromatography coupled to two different QTOF mass spectrometers. Available from: [Link].

  • ResearchGate. MALDI-ToF mass spectra monitoring the hydrolytic degradation of the... Available from: [Link].

  • National Center for Biotechnology Information. A versatile ultra-high performance LC-MS method for lipid profiling. Available from: [Link].

  • Frontiers. Regulatory Considerations Specific to Liposome Drug Development as Complex Drug Products. Available from: [Link].

  • National Center for Biotechnology Information. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma. Available from: [Link].

  • PubMed. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. Available from: [Link].

  • Frontiers. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Available from: [Link].

  • ResearchGate. High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Available from: [Link].

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link].

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link].

  • PQRI. Quantification of lysophosphatidylcholines in Parenteral Liposomal Formulations by Liquid Chromatography – Mass Spectroscopy (LC-MS). Available from: [Link].

  • Reddit. Difference between a Triple Quad and a Triple TOF. Available from: [Link].

  • Department of Chemistry and Biochemistry, The Ohio State University. Evaluation of Surface-Induced Dissociation Ion Mobility-Mass Spectrometry for Lipid Structural Characterization. Available from: [Link].

  • PubMed. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS). Available from: [Link].

  • Lund University. Comparing three methods for lipid identification using mass spectrometry. Available from: [Link].

  • Chromatography Forum. LC QToF Vs Triple Quad. Available from: [Link].

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link].

  • Royal Society of Chemistry. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Available from: [Link].

  • National Center for Biotechnology Information. Imaging and Structural Characterization of Phosphatidylcholine Isomers from Rat Brain Tissue Using Sequential Collisional Induced Dissociation/Electron Induced Dissociation (CID/EID). Available from: [Link].

  • Eurachem. LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available from: [Link].

  • ResearchGate. Development and validation of a UHPLC-ESI-MS/MS method for the simultaneous quantification of mammal lysophosphatidylcholines and lysophosphatidylethanolamines in serum. Available from: [Link].

  • ResearchGate. A single run LC-MS/MS method for phospholipidomics. Available from: [Link].

  • Agilent. LC/MS Method for Comprehensive Analysis of Plasma Lipids. Available from: [Link].

  • ResearchGate. Simple Method to Monitor Lysophospholipids and Phospholipids During LC-MS Method Development via In-Source CID. Available from: [Link].

  • PubChem. 1,2-Distearoyl-sn-glycero-3-phosphocholine. Available from: [Link].

  • Royal Society of Chemistry. An optimised MALDI-TOF assay for phosphatidylcholine-specific phospholipase C. Available from: [Link].

  • Semantic Scholar. [PDF] Quantification of Phospholipid Degradation Products in Liposomal Pharmaceutical formulations by Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Available from: [Link].

  • PubMed. Quantification of phospholipid degradation products in liposomal pharmaceutical formulations by ultra performance liquid chromatography-mass spectrometry (UPLC-MS). Available from: [Link].

  • ResearchGate. Quantification of Phospholipid Degradation Products in Liposomal Pharmaceutical formulations by Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). Available from: [Link].

  • PubMed. Using MALDI-TOF MS imaging and LC-HRMS for the investigation of the degradation of polycaprolactone diol exposed to different wastewater treatments. Available from: [Link].

  • IPCB-CNR. MALDI-TOF investigation of photo-degradation mechanisms in aliphatic polyesters. Available from: [Link].

  • MDPI. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Available from: [Link].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.